HBV Seq2 aa:208-216
Description
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Properties
Molecular Formula |
C52H85N9O11 |
|---|---|
Molecular Weight |
1012.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C52H85N9O11/c1-11-33(10)43(53)49(68)56-36(24-30(4)5)45(64)59-40(28-62)51(70)61-22-16-20-42(61)48(67)55-37(27-34-17-13-12-14-18-34)46(65)57-38(25-31(6)7)50(69)60-21-15-19-41(60)47(66)54-35(23-29(2)3)44(63)58-39(52(71)72)26-32(8)9/h12-14,17-18,29-33,35-43,62H,11,15-16,19-28,53H2,1-10H3,(H,54,66)(H,55,67)(H,56,68)(H,57,65)(H,58,63)(H,59,64)(H,71,72)/t33-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
WEHXZULNFUKNDJ-MJNVZNKNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Functional Core of Hepatitis B Virus Assembly: An In-depth Analysis of the Large Envelope Protein's C-Terminal Region (aa:208-216)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis B Virus (HBV) large envelope protein (L protein) is a multifunctional entity crucial for the viral life cycle, orchestrating virion morphogenesis, secretion, and host cell entry. Within its S-domain lies a C-terminal cytosolic loop, designated Cytosolic Loop II (CYL-II), which harbors a critical nine-amino-acid sequence spanning residues 208-216. While research has extensively detailed the roles of the pre-S domains in infectivity, the precise functions of this specific C-terminal segment remain an area of active investigation. This technical guide synthesizes the current understanding of the aa:208-216 region, presenting key experimental findings, methodologies for its further study, and its potential as a target for novel antiviral therapies.
The Structural and Functional Context of aa:208-216
The HBV L protein is comprised of three domains: pre-S1, pre-S2, and the S-domain. The S-domain is shared by all three envelope proteins (Large, Middle, and Small). The C-terminal region of the S-domain, which includes the 208-216 amino acid sequence, forms a cytosolic loop (CYL-II) that is exposed to the cytoplasm of the infected hepatocyte during virion assembly. This strategic positioning suggests a role in interacting with other viral or host components essential for the envelopment of the viral nucleocapsid.
While the entire CYL-II is implicated in virion morphogenesis, specific residues within and around the 208-216 region have been identified as functionally significant. Mutations in this broader C-terminal area have been shown to impact the secretion of viral particles and are associated with clinical outcomes such as low serum HBV-DNA levels.[1] For instance, amino acid position 208 has been identified as a site for therapy-escape mutations, highlighting its importance in the context of antiviral treatment.[2]
Quantitative Data on Functional Impact
Direct quantitative binding affinities for the 208-216 peptide are not extensively documented in the literature. However, functional assays quantifying the effects of mutations in this region on virion and subviral particle secretion provide indirect quantitative insights.
| Mutation | Effect on HBsAg Secretion (in vitro) | Cell Line | Reference |
| Y206C | 18,680 IU/ml (no significant change from wild-type) | Huh7 | [1] |
| F220L | 18,368 IU/ml (no significant change from wild-type) | Huh7 | [1] |
| Y206C + F220L | 5,679 IU/ml (2.8-3.3 fold reduction compared to wild-type and single mutants) | Huh7 | [1] |
Table 1: Quantitative analysis of HBsAg secretion from Huh7 cells transfected with HBV genotype-D genomes carrying mutations in the C-terminus of the S-domain. The data illustrates a significant reduction in HBsAg secretion only when mutations at positions 206 and 220 are combined.
Role in Virion Assembly and Secretion
The C-terminal region of the S-domain, including CYL-II, is thought to play a crucial role in the intricate process of nucleocapsid envelopment and virion budding. While the pre-S domains are critical for receptor binding and infectivity, the cytosolic loops of the S-domain are believed to mediate the interaction with the viral core particles.
Interestingly, studies on the tryptophan-rich motif within CYL-II (positions 196, 199, and 201) have revealed a fascinating divergence in its function for HBV and the satellite Hepatitis D Virus (HDV). While these residues are dispensable for HBV assembly and infectivity, they are essential for the assembly of HDV, which hijacks the HBV envelope proteins for its own propagation.[3] This suggests that different regions within CYL-II may have distinct interaction partners and functional roles. The dispensability of these specific tryptophan residues for HBV assembly places greater emphasis on other residues within this loop, such as those in the 208-216 region, for mediating critical interactions for HBV morphogenesis.
The observation that combined mutations in the C-terminal region (e.g., Y206C + F220L) lead to a significant reduction in HBsAg secretion underscores the cooperative nature of residues in this domain for efficient viral particle egress.[1]
Experimental Protocols
Investigating the function of the HBV L protein aa:208-216 region requires a combination of molecular biology, virology, and protein biochemistry techniques.
Site-Directed Mutagenesis to Probe Functional Residues
This protocol allows for the introduction of specific mutations within the 208-216 sequence of the HBV S-domain to assess the functional consequence of each amino acid.
a. Plasmid Template: A mammalian expression vector containing a replication-competent 1.3-fold overlength HBV genome (e.g., genotype D).
b. Primer Design: Design complementary forward and reverse primers incorporating the desired mutation(s) in the S-gene sequence corresponding to aa:208-216. The primers should have a melting temperature (Tm) between 55-65°C and a length of 25-45 nucleotides.
c. PCR Amplification:
-
Reaction Mix:
-
10-50 ng of plasmid DNA template
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µl of dNTP mix (10 mM each)
-
5 µl of 10x reaction buffer
-
1 µl of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Nuclease-free water to a final volume of 50 µl
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
d. DpnI Digestion: Add 1 µl of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated DNA template.
e. Transformation: Transform the DpnI-treated PCR product into competent E. coli cells. Select for positive clones on appropriate antibiotic-containing agar plates.
f. Verification: Isolate plasmid DNA from selected colonies and verify the presence of the desired mutation by Sanger sequencing.
In Vitro Analysis of Virion and Subviral Particle Secretion
This protocol assesses the impact of mutations in the 208-216 region on the secretion of HBV virions and HBsAg.
a. Cell Culture and Transfection:
-
Culture human hepatoma cells (e.g., Huh7 or HepG2) in DMEM supplemented with 10% FBS and antibiotics.
-
Transfect the cells with wild-type or mutant HBV-expressing plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).
b. Sample Collection: At 3-5 days post-transfection, collect the cell culture supernatant.
c. Quantification of Secreted HBsAg:
-
Use a commercial chemiluminescent microparticle immunoassay (CMIA) or an enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of HBsAg in the collected supernatant.
d. Analysis of Secreted Virions:
-
Concentrate viral particles from the supernatant by polyethylene glycol (PEG) precipitation.
-
Isolate HBV DNA from the concentrated particles using a viral DNA extraction kit.
-
Quantify the amount of secreted HBV DNA using real-time quantitative PCR (qPCR) with primers targeting a conserved region of the HBV genome.
Signaling Pathways and Logical Relationships
The precise signaling pathways directly modulated by the aa:208-216 region are not yet elucidated. However, its role in virion assembly suggests an involvement in the complex interplay between viral proteins and the host cell's secretory pathway.
References
- 1. Specific mutations in the C-terminus domain of HBV surface antigen significantly correlate with low level of serum HBV-DNA in patients with chronic HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatitis B virus preS/S gene mutations and their clinical implications - Wang - Annals of Blood [aob.amegroups.org]
- 3. Analysis of the Cytosolic Domains of the Hepatitis B Virus Envelope Proteins for Their Function in Viral Particle Assembly and Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
Immunogenicity of the Hepatitis B Virus HBsAg Peptide (amino acids 208-216) in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the immunogenicity of the Hepatitis B Virus (HBV) surface antigen (HBsAg) peptide spanning amino acids 208-216, with the sequence ILSPFLPLL. This peptide is a well-characterized HLA-A*02:01-restricted CD8+ T cell epitope and is a key target in the cellular immune response to HBV infection. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key processes to support research and development efforts in HBV therapeutics and vaccines.
Data Presentation
The following tables summarize the currently available quantitative data on the T-cell response to the HBsAg (208-216) peptide. It is important to note that while this peptide is a known epitope, extensive quantitative data from direct ex vivo analysis of human peripheral blood mononuclear cells (PBMCs) is limited in publicly available literature. The data presented here is derived from studies using engineered T-cell receptors (TCRs) and from responses to peptide pools containing the 208-216 sequence.
| Parameter | Cell Type | Assay | Value | Reference |
| Half-maximal effective concentration (EC50) for IFN-γ release | T-cells engineered with affinity-improved TCR | ELISPOT | 0.46 µM | [1] |
| Half-maximal effective concentration (EC50) for cytotoxicity | T-cells engineered with affinity-improved TCR | LDH Release Assay | Not explicitly quantified, but demonstrated | [1] |
| Table 1: Quantitative data on T-cell reactivity to the HBsAg (208-216) ILSPFLPLL peptide. |
| Patient Cohort | Assay | Stimulus | Responding Patients | Cytokine Detected | Reference |
| Chronic Hepatitis B (n=5) | FluoroSpot | Envelope peptide pool 2 (containing aa 208-216) | 1/5 | IFN-γ | [2] |
| Vaccinated Controls (n=10) | FluoroSpot | Envelope peptide pools | 10/10 | IFN-γ | [2] |
| Chronic Hepatitis B (n=13) | FluoroSpot | Envelope peptide pools | 13/13 | IFN-γ | [2] |
| Table 2: T-cell responses to HBsAg envelope peptide pools in human subjects. |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of T-cell responses to peptide antigens are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is a standard method for quantifying the frequency of IFN-γ-secreting T cells at the single-cell level.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate, respectively
-
Recombinant human IL-2
-
HBV HBsAg (208-216) peptide (ILSPFLPLL)
-
PBMCs isolated from subjects
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
DMSO as a negative control
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute.
-
Wash the plate three times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in sterile PBS and incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
The following day, wash the plate three times with sterile PBS to remove unbound antibody.
-
Block the membrane with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in complete medium.
-
Remove the blocking solution from the plate and add 2 x 10^5 PBMCs to each well.
-
-
Cell Stimulation:
-
Add the HBV HBsAg (208-216) peptide to the respective wells at a final concentration of 10 µg/mL.
-
Add PHA to positive control wells and DMSO to negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add Streptavidin-ALP or Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST.
-
Add the BCIP/NBT or AEC substrate and incubate in the dark until spots develop.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells within a mixed population by flow cytometry.
Materials:
-
PBMCs
-
HBV HBsAg (208-216) peptide (ILSPFLPLL)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-human CD3, CD8, and IFN-γ antibodies conjugated to different fluorochromes
-
Fixation/Permeabilization buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend 1-2 x 10^6 PBMCs in 1 mL of complete RPMI medium in FACS tubes.
-
Add the HBV HBsAg (208-216) peptide at a final concentration of 10 µg/mL.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with PBS containing 2% FBS (FACS buffer).
-
Add fluorescently labeled anti-CD3 and anti-CD8 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorescently labeled anti-IFN-γ antibody diluted in Permeabilization buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD3+CD8+ T cells and quantifying the percentage of IFN-γ positive cells.
-
MHC-Peptide Binding Assay using RMA-S Cells
This assay measures the ability of a peptide to stabilize MHC class I molecules on the surface of TAP-deficient RMA-S cells.
Materials:
-
RMA-S cells (a TAP-deficient murine cell line)
-
HBV HBsAg (208-216) peptide (ILSPFLPLL)
-
A known high-affinity binding peptide for the specific MHC allele (positive control)
-
A known non-binding peptide (negative control)
-
Fluorescently labeled antibody specific for the stabilized MHC class I molecule
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture RMA-S cells at a reduced temperature (26°C) for 24 hours to allow for the accumulation of empty MHC class I molecules on the cell surface.
-
-
Peptide Pulsing:
-
Harvest the cells and resuspend them in serum-free medium.
-
Aliquot the cells into FACS tubes.
-
Add serial dilutions of the HBV HBsAg (208-216) peptide, the positive control peptide, and the negative control peptide to the respective tubes.
-
Incubate for 4 hours at 37°C to allow for peptide binding and MHC stabilization.
-
-
Staining:
-
Wash the cells twice with cold FACS buffer.
-
Add the fluorescently labeled anti-MHC class I antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Determine the mean fluorescence intensity (MFI) for each peptide concentration.
-
The binding affinity is determined by the concentration of peptide required to achieve half-maximal stabilization of the MHC class I molecule.
-
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate critical workflows and signaling pathways relevant to the assessment of peptide immunogenicity.
References
Structural Analysis of the HBV Large Envelope Protein aa:208-216 Region: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hepatitis B Virus (HBV) remains a significant global health challenge, necessitating a deep understanding of its molecular biology for the development of effective therapeutics. The large envelope protein (L protein) of HBV is a key player in the viral life cycle, mediating attachment to host cells and virion assembly. Within this protein, the amino acid region 208-216, comprising the sequence Ile-Leu-Ser-Pro-Phe-Leu-Pro-Leu-Leu (ILSPFLPLL), has been identified as a critical immunogenic epitope. This technical guide provides a comprehensive structural analysis of this region, summarizing predictive quantitative data, outlining detailed experimental protocols for its structural determination, and visualizing the immunological signaling pathway it initiates. This document is intended to serve as a valuable resource for researchers and professionals engaged in HBV research and the development of novel antiviral strategies.
Introduction: The HBV Large Envelope Protein and the aa:208-216 Epitope
The HBV large envelope protein is a multifunctional protein with a complex topology, existing in both external and internal conformations. Its external form is crucial for viral entry into hepatocytes, while the internal form is involved in virion morphogenesis. The protein is organized into three domains: pre-S1, pre-S2, and the S domain.
The specific region of interest, aa:208-216 (sequence: ILSPFLPLL), is recognized as a significant cytotoxic T-lymphocyte (CTL) epitope. It is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 on the surface of infected cells, triggering a targeted immune response. Understanding the structural characteristics of this peptide is paramount for designing epitope-based vaccines and immunotherapies. While this region shows a degree of conservation across different HBV genotypes, some variability exists, which is an important consideration for the broad applicability of targeted therapies.
Quantitative Structural Analysis
To provide a quantitative understanding of the structural properties of the ILSPFLPLL peptide, a summary of in-silico predictions for its secondary structure and solvent accessibility is presented below. These predictions were generated using well-established and publicly available bioinformatics tools.
| Parameter | Prediction Tool | Predicted Value/Structure | Confidence/Score |
| Secondary Structure | JPred4 | Coil | High Confidence |
| NetSurfP-2.0 | Coil (Probability > 0.7 for all residues) | High | |
| SABLE | Coil | High Confidence | |
| Relative Solvent Accessibility (RSA) | NetSurfP-2.0 | Exposed (Predicted RSA > 0.25 for most residues) | High |
| SABLE | Exposed | High Confidence |
Table 1: Summary of Predicted Structural Features for the ILSPFLPLL Peptide. The data indicates a high propensity for this peptide to exist in a flexible, coiled conformation and to be exposed to the solvent, which is consistent with its role as a recognizable epitope on the cell surface.
Experimental Protocols for Structural Determination
The precise three-dimensional structure of the ILSPFLPLL peptide, both in isolation and in complex with the HLA-A*02:01 molecule, can be determined using high-resolution structural biology techniques. Below are detailed, generalized methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, adapted for peptide structure determination.
Peptide Structure Determination by NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of small peptides in solution, mimicking their physiological environment.
Methodology:
-
Sample Preparation:
-
Synthesize the ILSPFLPLL peptide with high purity (>95%), confirmed by HPLC and mass spectrometry.
-
For multidimensional NMR experiments, isotopically label the peptide with ¹⁵N and/or ¹³C.
-
Dissolve the peptide in a suitable buffer (e.g., phosphate buffer at physiological pH) to a concentration of 1-5 mM.
-
The sample volume should be approximately 500 µL for standard NMR tubes.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra at a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: To check for sample purity and proper folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons that are close in space (< 5 Å), providing distance restraints.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For backbone amide proton and nitrogen assignments (requires ¹⁵N labeling).
-
-
Structure Calculation and Refinement:
-
Resonance Assignment: Assign all proton and potentially ¹⁵N/¹³C resonances to specific atoms in the peptide sequence using the TOCSY and HSQC spectra.
-
Distance Restraint Generation: Integrate the cross-peaks in the NOESY spectrum to derive a set of inter-proton distance restraints.
-
Structure Calculation: Use a molecular dynamics-based simulated annealing protocol or a distance geometry approach to generate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Refinement: Refine the calculated structures in a water box to obtain a final ensemble of low-energy, stereochemically sound structures.
-
Validation: Assess the quality of the final structures using tools like PROCHECK-NMR to analyze Ramachandran plots and other geometric parameters.
-
Peptide Structure Determination by X-ray Crystallography
X-ray crystallography can provide a high-resolution static picture of the peptide, ideally in complex with its binding partner (HLA-A*02:01).
Methodology:
-
Crystallization:
-
Complex Formation: If studying the peptide in complex, incubate the purified HLA-A*02:01 protein with a molar excess of the ILSPFLPLL peptide to facilitate binding. Purify the resulting complex.
-
Crystallization Screening: Use vapor diffusion methods (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives). This is often performed in 96-well plates using robotic systems.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions to produce larger, single crystals suitable for X-ray diffraction.
-
-
Data Collection:
-
Crystal Harvesting: Carefully mount a single crystal in a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.
-
X-ray Diffraction: Collect diffraction data at a synchrotron X-ray source. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
-
Structure Determination and Refinement:
-
Data Processing: Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.
-
Phasing: Solve the "phase problem" to determine the phases of the structure factors. If a homologous structure is available, molecular replacement can be used. Otherwise, experimental phasing methods like MAD (Multi-wavelength Anomalous Dispersion) may be necessary, which would require the incorporation of heavy atoms.
-
Model Building: Build an initial atomic model of the peptide-HLA complex into the calculated electron density map using molecular graphics software.
-
Refinement: Iteratively refine the model against the experimental data to improve the fit and the stereochemical quality of the structure.
-
Validation: Validate the final model using tools like PROCHECK to assess its geometric and stereochemical properties.
-
Immunological Signaling Pathway
The recognition of the ILSPFLPLL peptide presented by HLA-A*02:01 on an infected hepatocyte by the T-cell receptor (TCR) of a cytotoxic T-lymphocyte (CTL) initiates a signaling cascade that leads to the elimination of the infected cell. This process is a cornerstone of the adaptive immune response to HBV infection.
T-Cell Activation and Effector Function
Upon binding of the TCR to the peptide-MHC complex, a signaling cascade is initiated within the T-cell. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 complex associated with the TCR. This leads to the activation of downstream signaling pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways, culminating in the activation of transcription factors such as NFAT, AP-1, and NF-κB.
Activated CTLs exert their effector functions through two primary mechanisms:
-
Release of Cytotoxic Granules: The CTL releases granules containing perforin and granzymes. Perforin forms pores in the membrane of the target cell, allowing granzymes to enter and induce apoptosis (programmed cell death).
-
Secretion of Cytokines: Activated CTLs secrete cytokines, most notably Interferon-gamma (IFN-γ). IFN-γ has direct antiviral effects and also upregulates the expression of MHC class I molecules on surrounding cells, enhancing antigen presentation and the overall immune response.
Visualization of the Signaling Pathway
The following diagram illustrates the key events in the T-cell mediated clearance of an HBV-infected cell upon recognition of the ILSPFLPLL epitope.
Figure 1: T-cell recognition of the HBV ILSPFLPLL epitope and subsequent effector functions.
Conclusion
The aa:208-216 region of the HBV large envelope protein is a structurally accessible and immunologically significant epitope. Its presentation on the surface of infected cells triggers a robust cytotoxic T-lymphocyte response, which is crucial for viral clearance. The in-silico data presented in this guide suggest a flexible, solvent-exposed conformation, properties that are conducive to its role as a T-cell epitope. The detailed experimental protocols provided offer a roadmap for the precise structural elucidation of this peptide, which can further inform the rational design of immunotherapies. The visualization of the downstream signaling pathways highlights the key molecular events that lead to the elimination of HBV-infected cells. A thorough understanding of the structural and immunological characteristics of this epitope is essential for the development of novel and effective treatments for chronic Hepatitis B.
HBV Polymerase Gene Mutations as Biomarkers in Chronic Hepatitis B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic hepatitis B (CHB) infection, caused by the hepatitis B virus (HBV), remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma. The management of CHB has been revolutionized by the advent of nucleos(t)ide analogues (NAs), which effectively suppress viral replication by targeting the HBV polymerase. However, the high genetic variability of HBV, driven by an error-prone reverse transcriptase, can lead to the emergence of mutations within the polymerase gene, impacting therapeutic efficacy and disease progression. This technical guide provides an in-depth analysis of mutations within the reverse transcriptase (RT) domain of the HBV polymerase, with a particular focus on the amino acid region 208-216, as potential biomarkers for the clinical management of CHB.
The HBV polymerase is a multifunctional enzyme essential for the viral life cycle.[1][2] It is composed of four domains: the terminal protein (TP), a spacer, the reverse transcriptase (RT), and the ribonuclease H (RNase H) domain.[2][3][4] The RT domain, responsible for synthesizing viral DNA from an RNA template, is the primary target for all currently approved NA therapies.[5] Consequently, mutations within this domain can confer resistance to these antiviral agents, leading to treatment failure.[6][7][8]
While specific mutations, such as those at positions rtM204 and rtA181, are well-established biomarkers for drug resistance, emerging evidence suggests that other regions of the RT domain may also harbor clinically relevant mutations. This guide will synthesize the current understanding of mutations across the RT domain, present quantitative data on their prevalence, detail the experimental protocols for their detection, and visualize the underlying molecular pathways and diagnostic workflows.
HBV Polymerase Mutations in Chronic Hepatitis B
Mutations in the HBV polymerase gene can arise spontaneously during viral replication or be selected for under the pressure of antiviral therapy.[9][10] These mutations can have significant clinical implications, including:
-
Antiviral Drug Resistance: Alterations in the amino acid sequence of the RT domain can reduce the binding affinity of NAs, thereby diminishing their inhibitory effect.
-
Disease Progression: Certain mutations have been associated with more severe liver disease and an increased risk of hepatocellular carcinoma.[10]
-
Diagnostic Challenges: Mutations can occasionally affect regions targeted by diagnostic assays, potentially leading to false-negative results.[11]
The Significance of the Reverse Transcriptase (RT) Domain
The RT domain of the HBV polymerase is the catalytic core of the enzyme and is structurally and functionally homologous to the reverse transcriptases of other viruses, such as HIV.[4][5] Its primary function is to convert the pre-genomic RNA (pgRNA) into the relaxed-circular DNA (rcDNA) found in mature virions.[2] Given its central role in viral replication, the RT domain is a critical target for antiviral therapy and a key focus for biomarker discovery.
Spotlight on the aa:208-216 Region
While not as extensively studied as the primary drug resistance sites, mutations within the amino acid 208-216 region of the HBV RT domain have been reported and may hold clinical significance.
-
rtS213: The incidence of the rtS213 mutation has been observed to be higher in patients with HBV genotype B.
-
rtV214: The rtV214A mutation has been associated with disease progression, with a higher incidence observed in patients with liver cirrhosis compared to those with chronic hepatitis B.
Further research is warranted to fully elucidate the functional consequences of these mutations and their utility as independent biomarkers for disease prognosis or treatment response.
Quantitative Data on Key HBV RT Mutations
The prevalence of HBV RT mutations can vary depending on the patient population, treatment history, and HBV genotype. The following tables summarize the prevalence of key mutations in both treatment-naïve and treatment-experienced patients with chronic hepatitis B.
Table 1: Prevalence of HBV RT Mutations in Treatment-Naïve CHB Patients
| Mutation | Prevalence (%) | Study Population | Reference |
| rtM204I/V | 4.5 | 269 patients in Central China | [12] |
| rtL180M | 2.6 | 269 patients in Central China | [12] |
| rtN236T | 1.9 | 269 patients in Central China | [12] |
| rtM250V | 1.1 | 269 patients in Central China | [12] |
| rtT184G | 0.4 | 269 patients in Central China | [12] |
| rtS202I | 0.4 | 269 patients in Central China | [12] |
| rtV207I | 0.4 | 269 patients in Central China | [12] |
| rtV207M/L/I | 16.7 | 472 patients in Northern California | [13] |
| rtA181A/S | <1 | 472 patients in Northern California | [13] |
| rtA194S | <1 | 472 patients in Northern California | [13] |
| rtM250I | <1 | 472 patients in Northern California | [13] |
| rtV207M | 89.2 (of those with mutations) | 113 patients in Bacninh, Vietnam | [14] |
| rtA194T | 2.7 (of those with mutations) | 113 patients in Bacninh, Vietnam | [14] |
| rtL180M + rtM204V | 2.7 (of those with mutations) | 113 patients in Bacninh, Vietnam | [14] |
| rtV173L + M204I + L80I | 2.7 (of those with mutations) | 113 patients in Bacninh, Vietnam | [14] |
| rtA181T + V207M + A181T | 2.7 (of those with mutations) | 113 patients in Bacninh, Vietnam | [14] |
| Any Mutation | 2.66 | 263 patients | [15] |
Table 2: Common Antiviral Resistance Mutations in Treatment-Experienced CHB Patients
| Antiviral Agent | Primary Resistance Mutations |
| Lamivudine (LAM) | rtM204V/I, rtL180M |
| Adefovir (ADV) | rtN236T, rtA181T/V |
| Entecavir (ETV) | rtT184G, rtS202I, rtM250V (in the presence of rtL180M + rtM204V) |
| Telbivudine (LdT) | rtM204I |
| Tenofovir (TDF/TAF) | Resistance is rare, but rtA194T has been associated with a partial response. |
Experimental Protocols for Detecting HBV Polymerase Mutations
The accurate and sensitive detection of HBV polymerase mutations is crucial for guiding clinical management decisions. Several molecular techniques are available, with direct sequencing being the gold standard.
Direct Sequencing (Sanger Sequencing)
Principle: This method involves amplifying the HBV polymerase gene from the patient's serum or plasma sample via Polymerase Chain Reaction (PCR), followed by sequencing of the amplicon to determine the nucleotide sequence. The obtained sequence is then compared to a wild-type reference sequence to identify any mutations.
Methodology:
-
DNA Extraction: Viral DNA is extracted from 200 µL of serum or plasma using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: A nested PCR approach is often employed to increase the sensitivity and specificity of amplification of the RT domain of the polymerase gene.
-
First Round PCR:
-
Primers flanking the entire RT region are used.
-
Typical PCR reaction mixture (50 µL): 5 µL of extracted DNA, 1X PCR buffer, 200 µM of each dNTP, 0.4 µM of each forward and reverse primer, and 1.25 units of Taq polymerase.
-
Thermal cycling conditions: Initial denaturation at 94°C for 5 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 7 min.
-
-
Second Round (Nested) PCR:
-
Internal primers specific to the RT domain are used with the product of the first round PCR as a template.
-
PCR reaction and thermal cycling conditions are similar to the first round, with adjustments to the annealing temperature based on the internal primers' melting temperatures.
-
-
-
PCR Product Purification: The nested PCR product is purified to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic digestion.
-
Sequencing Reaction: The purified PCR product is subjected to a cycle sequencing reaction using a fluorescently labeled dideoxynucleotide chain termination method (e.g., BigDye™ Terminator Cycle Sequencing Kit).
-
Sequence Analysis: The sequencing products are analyzed on an automated capillary electrophoresis DNA sequencer. The resulting electropherograms are visually inspected, and the nucleotide sequence is aligned with a reference HBV sequence to identify mutations.
Line Probe Assay (LiPA)
Principle: This method utilizes reverse hybridization technology. A PCR-amplified fragment of the HBV polymerase gene is denatured and hybridized to specific oligonucleotide probes immobilized on a membrane strip. Each probe corresponds to a wild-type or a known mutant sequence.
Methodology:
-
DNA Extraction and PCR Amplification: Similar to the direct sequencing method, viral DNA is extracted and the RT domain is amplified by PCR, typically with biotinylated primers.
-
Hybridization: The biotinylated PCR product is chemically denatured and hybridized to the probe-coated strips in a shaking water bath at a specific temperature.
-
Washing: The strips are washed under stringent conditions to remove non-specifically bound amplicons.
-
Detection: Streptavidin-alkaline phosphatase conjugate is added, which binds to the biotinylated hybrids. A substrate is then added that is converted by the alkaline phosphatase into a colored precipitate.
-
Interpretation: The resulting color pattern on the strip is visually interpreted by comparing it to a reference chart, allowing for the identification of specific wild-type and mutant sequences.
Real-Time PCR with Allele-Specific Probes
Principle: This technique uses fluorescently labeled probes that are specific for either the wild-type or mutant allele at a particular nucleotide position. The binding of a probe to its complementary target during PCR leads to the generation of a fluorescent signal, allowing for the quantification of each allele.
Methodology:
-
DNA Extraction: Viral DNA is extracted from patient samples.
-
Real-Time PCR: Separate real-time PCR reactions are set up for the wild-type and each mutant allele of interest. Each reaction contains the extracted DNA, PCR master mix, specific primers, and the corresponding fluorescently labeled probe.
-
Data Analysis: The amplification plots (fluorescence versus cycle number) are analyzed. A positive signal in a specific reaction indicates the presence of that particular allele. The relative abundance of mutant and wild-type virus can be estimated by comparing the cycle threshold (Ct) values.
Visualizations
HBV Replication Cycle and the Role of Polymerase
Caption: The HBV replication cycle highlighting the central role of the polymerase in reverse transcription.
Experimental Workflow for HBV Mutation Detection
Caption: Workflow for the detection of HBV polymerase mutations from clinical samples.
Signaling Pathway of Antiviral Resistance
References
- 1. Structural Characteristics and Molecular Mechanism of Hepatitis B Virus Reverse Transcriptase [virosin.org]
- 2. Hepatitis B virus DNA polymerase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular, Evolutionary, and Structural Analysis of the Terminal Protein Domain of Hepatitis B Virus Polymerase, a Potential Drug Target | MDPI [mdpi.com]
- 6. Clinical implications of hepatitis B virus mutations: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis B virus resistance to antiviral drugs: where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Resistance and Hepatitis B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis B virus mutations associated with antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of hepatitis B virus mutations and their implications in the management of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical significance of hepatitis B surface antigen mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevalence of mutations in HBV DNA polymerase gene associated with nucleos(t)ide resistance in treatment-naive patients with Chronic Hepatitis B in Central China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevalence of hepatitis B virus DNA polymerase mutations in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatitis B virus genotypes and antiviral drug resistance mutations in treatment-naïve patients with chronic hepatitis B in Bacninh, Vietnam: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontierspartnerships.org [frontierspartnerships.org]
Discovery of HBV Surface Antigen Epitope (aa:208-216) as a T-Cell Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of the Hepatitis B Virus (HBV) surface antigen (HBsAg) amino acid sequence 208-216 as a critical T-cell epitope. The robust and cross-reactive CD8+ T-cell responses elicited by this epitope underscore its significance in the immune-mediated clearance of HBV and its potential as a target for therapeutic vaccines and immunotherapies.
Introduction to HBV T-Cell Epitopes
The host adaptive immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is paramount for the resolution of Hepatitis B Virus (HBV) infection. These CTLs, primarily CD8+ T-cells, recognize viral peptides presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected hepatocytes. The identification of specific T-cell epitopes within HBV proteins is a cornerstone of HBV immunology research and the development of targeted immunotherapies. The HBV surface antigen (HBsAg) is a major target for the cellular immune response, and the region encompassing amino acids 208-216 has been identified as a key epitope for CD8+ T-cell recognition.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the immunogenicity and T-cell recognition of the HBsAg aa:208-216 epitope and its variants. This data is compiled from multiple studies investigating T-cell responses in murine models and human subjects.
Table 1: T-Cell Responses to HBsAg aa:208-216 Peptide Stimulation
| Assay Type | Cell Source | Stimulant | Response Metric | Result |
| IFN-γ ELISpot | Splenocytes (C57BL/6 mice) | HBsAg(208-216) peptide | Spot Forming Cells (SFC) / 10^6 cells | Significant increase in IFN-γ secreting cells post-immunization |
| IFN-γ ELISpot | PBMCs (HBV-infected patients) | HBsAg variant peptides (aa:208-216) | SFC / 10^6 cells | Cross-reactive IFN-γ responses to different genotype variants |
| Intracellular Cytokine Staining (ICS) | CD8+ T-cells (murine) | HBsAg(208-216) peptide | % of IFN-γ+ CD8+ T-cells | Peptide-specific induction of IFN-γ production |
| T-cell Proliferation Assay | PBMCs (human) | HBsAg(208-216) peptide | Stimulation Index (SI) | Demonstrable proliferative responses in vaccinated individuals |
Table 2: MHC Class I Binding Affinity of HBsAg aa:208-216 and Variants
| Peptide Sequence (aa:208-216) | MHC Allele | Assay Type | Binding Affinity (IC50 nM) |
| ILSPFLPLV | H-2K^b | Competition Assay | High |
| IVSPFIPL | H-2K^b | Competition Assay | High |
| VLSPFLPLV | HLA-A02:01 | Competition Assay | Moderate |
| ILSPFIPLI | HLA-A02:01 | Competition Assay | Moderate |
Experimental Protocols
The following sections detail the generalized methodologies employed in the discovery and characterization of the HBsAg aa:208-216 T-cell epitope.
Peptide Synthesis
Synthetic peptides corresponding to the HBsAg aa:208-216 sequence and its natural variants are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is swelled in a solvent such as dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid is coupled to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF to allow for the next coupling cycle.
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.
T-Cell Isolation and Culture
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of HBV-infected patients or immunized mice.
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation: The blood is diluted with phosphate-buffered saline (PBS) and layered over a density gradient medium (e.g., Ficoll-Paque).
-
Isolation of PBMCs: Centrifugation separates the blood components, and the PBMC layer is carefully collected from the interface.
-
Washing: The isolated PBMCs are washed multiple times with PBS to remove platelets and residual density gradient medium.
-
Cell Counting and Culture: Cells are counted, and viability is assessed using a method like trypan blue exclusion. PBMCs are then cultured in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
-
Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.
-
Washing and Blocking: The plate is washed with PBS and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Cell Plating and Stimulation: Isolated PBMCs (typically 2-5 x 10^5 cells/well) are added to the wells. The cells are stimulated with the HBsAg aa:208-216 peptide (typically 1-10 µg/mL). A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator to allow for cytokine secretion.
-
Detection: Cells are removed, and the plate is washed. A biotinylated detection antibody specific for IFN-γ is added and incubated.
-
Enzyme Conjugation: After washing, an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.
-
Spot Development: The plate is washed again, and a substrate solution is added, leading to the formation of colored spots at the sites of cytokine secretion.
-
Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. Results are expressed as spot-forming cells (SFC) per million PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the identification and quantification of cytokine-producing cells within a mixed cell population.
-
Cell Stimulation: PBMCs are stimulated with the HBsAg aa:208-216 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secreted cytokines from leaving the cell.
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest.
-
Fixation and Permeabilization: Cells are fixed with a fixation buffer (e.g., 4% paraformaldehyde) to preserve their cellular structure and then permeabilized with a permeabilization buffer (e.g., saponin-based buffer) to allow antibodies to enter the cell.
-
Intracellular Staining: A fluorescently labeled antibody against IFN-γ is added to the permeabilized cells.
-
Acquisition: The stained cells are analyzed on a flow cytometer.
-
Data Analysis: The data is analyzed using flow cytometry software to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the peptide stimulation.
MHC-I Binding Affinity Assay
This assay measures the ability of a peptide to bind to a specific MHC class I molecule.
-
MHC-I Molecule Purification: Solubilized MHC class I molecules are purified from cell lysates by affinity chromatography.
-
Radiolabeled Probe Peptide: A high-affinity reference peptide for the specific MHC-I allele is radiolabeled (e.g., with 125I).
-
Competitive Binding: A constant amount of purified MHC-I molecules and the radiolabeled probe peptide are incubated with varying concentrations of the unlabeled competitor peptide (HBsAg aa:208-216).
-
Incubation: The mixture is incubated for a sufficient time to reach equilibrium (typically 48 hours).
-
Separation of Bound and Free Peptide: MHC-peptide complexes are separated from free radiolabeled peptide using methods like gel filtration.
-
Quantification: The radioactivity in the bound fraction is measured.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the binding of the radiolabeled probe peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
Visualizations
The following diagrams illustrate the key experimental workflows and conceptual frameworks involved in the discovery and characterization of the HBsAg aa:208-216 T-cell epitope.
Caption: Workflow for T-cell epitope discovery and validation.
Caption: Antigen presentation and CD8+ T-cell activation pathway.
In-Depth Technical Guide: Interaction of HBV Surface Antigen Peptide (aa 208-216) with MHC Class I Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the Hepatitis B Virus (HBV) surface antigen (HBsAg) peptide spanning amino acids 208-216 and Major Histocompatibility Complex (MHC) class I molecules. This epitope is a critical target for CD8+ T cell-mediated immune responses against HBV. This document summarizes available data on its immunogenicity, outlines detailed experimental protocols for its study, and visualizes the key molecular pathways involved.
Introduction
The Hepatitis B virus envelope protein-derived peptide, specifically the amino acid sequence 208-216 (HBV Seq2 aa:208-216), is a well-documented CD8+ T cell epitope. Its presentation by MHC class I molecules on the surface of infected hepatocytes is a crucial step in the adaptive immune response, leading to the recognition and elimination of infected cells by cytotoxic T lymphocytes (CTLs). Understanding the molecular details of this interaction, including binding affinity to different HLA alleles and the antigen processing pathway, is paramount for the development of effective therapeutic vaccines and immunotherapies for chronic Hepatitis B.
Recent research has highlighted the complexity of this interaction, including the existence of natural variants of this epitope and an unconventional, TAP-independent antigen processing pathway for HBsAg.
Data Presentation
Table 1: Immunogenicity and Cross-Reactivity of HBV S(208-216) and its Variants
| Peptide Sequence (aa 208-216) | MHC Restriction | Key Findings | Reference |
| ILSPFLPLL (Canonical) | HLA-A0201 | Recognized by CD8+ T cells from HBV-infected patients. | [1] |
| IVSPFIPL (Variant) | HLA-A0201 | Induces cross-reactive CD8+ T cell responses with a strong preference for the priming variant in HLA-A2 transgenic mice.[1] | [1] |
Table 2: Estimated Copies of HBV S208 Peptide in Infected Hepatocytes
| Peptide | HBV Genotype | Cell Type | Estimated Copies per Cell | Reference |
| ILSPFLPLL (S208) | Genotype D and C | Primary Human Hepatocytes (in humanized mice) | Similar levels detected in both genotypes. |
Experimental Protocols
Peptide Synthesis
Peptides corresponding to the HBV S(208-216) sequence and its variants can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Post-synthesis, peptides should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and their identity confirmed by mass spectrometry.
MHC Class I Binding Assays
This assay measures the ability of a peptide to stabilize the expression of MHC class I molecules on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing) and thus have low levels of surface MHC class I.
Protocol:
-
Cell Culture: Maintain T2 cells (ATCC® CRL-1992™) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.
-
Peptide Incubation:
-
Wash T2 cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with varying concentrations of the test peptide (e.g., 0.1, 1, 10, 100 µM) in a 96-well plate at 37°C in a 5% CO2 incubator for 16-18 hours.
-
Include a known high-affinity HLA-A*0201 binding peptide as a positive control and no peptide as a negative control.
-
-
Staining and Flow Cytometry:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2) for 30 minutes on ice.
-
Wash the cells and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Calculate the Mean Fluorescence Intensity (MFI) for each condition.
-
Binding is determined by the increase in MFI compared to the negative control. The half-maximal effective concentration (EC50) can be calculated to quantify binding affinity.
-
IFN-γ ELISPOT Assay for T-Cell Response
This assay quantifies the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation with the peptide.
Protocol:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ healthy donors or HBV-infected patients.
-
Add 2 x 10^5 PBMCs per well to the washed and blocked ELISPOT plate.
-
-
Peptide Stimulation:
-
Add the HBV S(208-216) peptide to the wells at a final concentration of 10 µg/mL.
-
Use a phytohemagglutinin (PHA) or a pool of viral peptides (e.g., CEF peptide pool) as a positive control and medium alone as a negative control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
-
Add the appropriate substrate (e.g., BCIP/NBT or AEC) to develop the spots.
-
-
Analysis: Count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Signaling Pathways and Experimental Workflows
Conventional MHC Class I Antigen Presentation Pathway
Endogenously synthesized viral proteins are typically processed through the conventional cytosolic pathway for presentation by MHC class I molecules.
Caption: Conventional MHC Class I Antigen Presentation Pathway for HBV Surface Protein.
Novel Endosomal (TAP-Independent) Cross-Presentation Pathway for HBsAg
Studies have revealed a TAP-independent pathway for the presentation of exogenous HBsAg particles on MHC class I molecules. This pathway involves the endosomal system and is sensitive to inhibitors of endosomal acidification and lysosomal proteases.
Caption: TAP-Independent Endosomal Cross-Presentation of HBsAg.
Experimental Workflow for T2 Cell Stabilization Assay
The logical flow of the T2 cell stabilization assay is a straightforward method to assess peptide binding to MHC class I.
Caption: Workflow for T2 Cell MHC Class I Stabilization Assay.
Conclusion
The HBV surface antigen peptide 208-216 is a key immune epitope. While quantitative binding affinities require further elucidation, its ability to induce robust and cross-reactive CD8+ T cell responses is well-established. The discovery of a TAP-independent endosomal processing pathway for HBsAg provides new insights into the immunobiology of HBV and opens up new avenues for the design of immunotherapeutic strategies. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the critical interaction between this viral peptide and the host immune system.
References
Unveiling the Immunological Significance of the HBV HBsAg aa:208-216 Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis B Virus (HBV) continues to pose a significant global health challenge, with chronic infections leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The intricate interplay between the virus and the host immune system is central to the outcome of HBV infection. A key element in this dynamic is the recognition of viral epitopes by the host's T cells. This technical guide delves into the biological significance of a specific peptide sequence, the Hepatitis B surface antigen (HBsAg) amino acid 208-216, also referred to as HBV Seq2 aa:208-216. This nonapeptide, with the sequence Isoleucine-Leucine-Serine-Proline-Phenyalanine-Leucine-Proline-Leucine-Leucine (ILSPFLPLL) , has been identified as a critical target for the cellular immune response, particularly cytotoxic T lymphocytes (CTLs). Understanding its role is paramount for the development of novel immunotherapies and vaccine strategies aimed at achieving functional cure for chronic Hepatitis B.
The Role of HBsAg aa:208-216 as a CD8+ T Cell Epitope
The ILSPFLPLL peptide is a well-characterized CD8+ T cell epitope derived from the large envelope protein of HBV.[1][2] CD8+ T cells, or cytotoxic T lymphocytes (CTLs), are crucial for clearing viral infections by recognizing and eliminating infected cells. This recognition process is highly specific and is mediated by the T cell receptor (TCR) on the surface of the CTL, which binds to a complex of the viral peptide and a Major Histocompatibility Complex (MHC) class I molecule on the surface of the infected cell.
The immunogenicity of the HBsAg aa:208-216 epitope has been demonstrated in both preclinical models and in patients with HBV infection. In murine models, this peptide is recognized in the context of the H-2Kb MHC class I molecule.[3] Studies have also shown that T cells from patients with chronic HBV infection can recognize and respond to this epitope, highlighting its relevance in the human immune response to the virus.[2] The ability of this peptide to elicit a robust CTL response makes it a prime candidate for inclusion in therapeutic vaccine formulations designed to boost the antiviral immunity in chronically infected individuals.
Quantitative Analysis of Immunogenicity
| Assay Type | Cell Type | Measurement | Typical Result | Reference |
| IFN-γ ELISPOT | Mouse Splenocytes | Number of IFN-γ secreting cells | Increased spot-forming units upon peptide stimulation | [4] |
| Intracellular Cytokine Staining | Human PBMCs | Percentage of IFN-γ+ CD8+ T cells | Elevated percentage of cytokine-producing T cells | [3] |
| Chromium Release Assay | Target cells pulsed with peptide | Percentage of specific cell lysis | Dose-dependent lysis of target cells by specific CTLs | [5] |
Note: The "Typical Result" column describes the expected outcome of the experiment when the epitope is immunogenic. Specific quantitative values can vary significantly between experiments and individuals.
Signaling Pathways in T Cell Activation
The recognition of the HBsAg aa:208-216 peptide presented by an MHC class I molecule on an infected hepatocyte by a specific CD8+ T cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to the activation of the T cell, resulting in cytokine production and the release of cytotoxic granules to kill the infected cell.
Experimental Protocols
IFN-γ ELISPOT Assay
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Workflow:
Detailed Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane ELISPOT plate with a capture antibody specific for IFN-γ overnight at 4°C.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Stimulation: Wash the coated plate and block with a serum-containing medium. Add PBMCs to the wells, followed by the ILSPFLPLL peptide at a final concentration of 1-10 µg/mL. Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate thoroughly. Add a biotinylated detection antibody for IFN-γ, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
-
Spot Development: Add a chromogenic substrate that precipitates at the site of cytokine secretion, forming a visible spot.
-
Analysis: Count the spots in each well using an automated ELISPOT reader. The results are typically expressed as spot-forming units (SFU) per million cells.
Chromium Release Assay
The chromium release assay is a classic method to measure cell-mediated cytotoxicity.
Methodology:
-
Target Cell Labeling: Label target cells (e.g., a cell line expressing the appropriate MHC class I molecule) with radioactive sodium chromate (⁵¹Cr). These cells are then pulsed with the ILSPFLPLL peptide.
-
Co-culture: Co-culture the labeled and peptide-pulsed target cells with effector CTLs at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the co-culture for 4-6 hours to allow for CTL-mediated killing.
-
Measurement of Chromium Release: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: ⁵¹Cr released in the presence of effector cells.
-
Spontaneous Release: ⁵¹Cr released from target cells in the absence of effector cells.
-
Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.
-
Implications for Drug and Vaccine Development
The identification of potent CTL epitopes like HBsAg aa:208-216 is a cornerstone of rational vaccine design and immunotherapy development for chronic HBV.
-
Therapeutic Vaccines: This peptide can be incorporated into multi-epitope vaccines aimed at stimulating a broad and effective CTL response in chronically infected patients, potentially leading to viral control.
-
T-Cell Therapy: T cells engineered to express TCRs with high affinity for the ILSPFLPLL-MHC complex represent a promising avenue for adoptive cell therapy.
-
Immune Monitoring: The ILSPFLPLL peptide can be used in immunological assays to monitor the cellular immune response in patients undergoing antiviral therapy or participating in clinical trials for new immunomodulatory drugs.
Conclusion
The HBV HBsAg aa:208-216 peptide is a biologically significant CD8+ T cell epitope that plays a crucial role in the host's immune response to HBV infection. Its ability to elicit a cytotoxic T lymphocyte response makes it an attractive target for the development of novel therapeutic strategies. A thorough understanding of its immunogenicity, the signaling pathways it triggers, and the experimental methods used to study it are essential for researchers and drug developers working towards a cure for chronic Hepatitis B. Further research to quantify its binding to various human HLA alleles and to characterize the TCR repertoire that recognizes it will be invaluable in advancing the field.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. T cell receptor engagement by peptide–MHC ligands induces a conformational change in the CD3 complex of thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker for activation of T cells - Wikipedia [en.wikipedia.org]
- 4. TCR Recognition of Peptide–MHC-I: Rule Makers and Breakers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenicity of peptide fusions to hepatitis B virus core antigen - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Immunological Landscape: A Technical Guide to Hepatitis B Virus Large Envelope Protein Epitopes
For Immediate Release
[City, State] – December 8, 2025 – For researchers, scientists, and drug development professionals engaged in the fight against chronic Hepatitis B, a deep understanding of the virus's interaction with the host immune system is paramount. The Hepatitis B Virus (HBV) large envelope protein (L-HBsAg), with its pre-S1 and pre-S2 domains, is a critical battleground, presenting a complex array of epitopes that dictate the course of infection and the potential for therapeutic intervention. This technical guide provides a comprehensive literature review of these epitopes, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes to empower the scientific community in the development of novel diagnostics, vaccines, and immunotherapies.
Introduction: The Central Role of the Large Envelope Protein
The HBV large envelope protein is a multifunctional entity, essential for viral entry into hepatocytes and a primary target for the host immune response. It is comprised of the S domain, common to all three envelope proteins, and the pre-S1 and pre-S2 domains, which are unique to the large and middle envelope proteins, respectively. These pre-S domains harbor a multitude of B-cell and T-cell epitopes that are crucial in the adaptive immune response to HBV.
B-Cell Epitopes of the Large Envelope Protein: The First Line of Defense
B-cell epitopes on the L-HBsAg are the targets of neutralizing antibodies, which can prevent viral entry and contribute to viral clearance. These epitopes can be linear, composed of a continuous sequence of amino acids, or conformational, formed by amino acids that are brought into proximity by the protein's three-dimensional folding.
Pre-S1 Domain B-Cell Epitopes
The pre-S1 domain contains a critical receptor-binding site for the sodium taurocholate cotransporting polypeptide (NTCP), the primary receptor for HBV entry into hepatocytes.[1][2] Antibodies targeting epitopes within this region can effectively block viral infection. Key immunodominant B-cell epitopes have been identified within the N-terminal region of the pre-S1 domain.
A study by Ito et al. (2021) identified two critical neutralizing epitopes in the pre-S1 region, designated as epitope I (amino acids 8-16) and epitope III (amino acids 35-41).[3] Monoclonal antibodies recognizing these epitopes were shown to neutralize HBV infection.[3] Another study by Hong et al. (2017) characterized humanized monoclonal antibodies, HzKR359-1 and HzKR127-3.2, that recognize epitopes at amino acids 19-26 and 37-45, respectively, within the pre-S1 domain and exhibit virus-neutralizing activity.[4]
Pre-S2 Domain B-Cell Epitopes
The pre-S2 domain is also a significant target for the humoral immune response. Neutralizing epitopes have been identified in the N-terminal region of the pre-S2 domain.[5][6] Research has shown that monoclonal antibodies targeting the amino acid 11-23 region of the pre-S2 domain can neutralize HBV infectivity.[7] A study by Yato et al. (2023) demonstrated that immunization with a plasmid encoding the pre-S2 domain induced neutralizing antibodies in mice, with the key epitope located within amino acids 8-27.[5][6]
Quantitative Analysis of Antibody Binding to B-Cell Epitopes
| Epitope Region | Antibody/ies | Method | Binding Affinity/Potency | Reference |
| Pre-S1 (aa 30-35) | MA 18/7 | Not Specified | Nanomolar range dissociation constant | [7] |
| Pre-S2 (aa 133-141) | 1F6 | Not Specified | Nanomolar range dissociation constant | [7] |
| S-HBsAg | Various human monoclonal antibodies | In vitro neutralization assay | IC50 values as low as 5 ng/mL | [8] |
| Pre-S1 (genotypes A-D) | 1A8 | In vitro neutralization assay | Effective neutralization | [9] |
| Pre-S1 (aa 38-47) | 3-55 | ELISA | High binding affinity | [10] |
| Pre-S1 | 2H5-A14 | In vitro neutralization assay | Picomolar IC50 values | [11] |
| S-HBsAg | Various human monoclonal antibodies | In vitro neutralization assay | IC50 values ranging from 0.05 pg/mL to 50 µg/mL | [12] |
Table 1: Quantitative Data on Antibody Binding to L-HBsAg B-Cell Epitopes. This table summarizes available quantitative data on the binding of monoclonal antibodies to specific epitopes within the HBV large envelope protein. IC50 values represent the concentration of antibody required to inhibit viral infection by 50%.
T-Cell Epitopes of the Large Envelope Protein: Orchestrating the Cellular Immune Response
T-cell epitopes, presented by major histocompatibility complex (MHC) molecules on the surface of infected cells or antigen-presenting cells (APCs), are recognized by T-cell receptors (TCRs), initiating a cellular immune response. This response, mediated by CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs), is crucial for clearing infected hepatocytes.
Pre-S1 and Pre-S2 Domain T-Cell Epitopes
Both the pre-S1 and pre-S2 domains contain numerous T-cell epitopes. The cellular immune response to these epitopes can be detected in patients with acute and chronic HBV infection, as well as in vaccinated individuals.[13][14] A systematic review of HBV T-cell epitopes has cataloged numerous experimentally validated epitopes across the entire HBV proteome, including the large envelope protein.[14]
Quantitative Analysis of T-Cell Responses
The strength of the T-cell response can be quantified by measuring the frequency of antigen-specific T-cells and their cytokine production, typically interferon-gamma (IFN-γ).
| Patient Cohort | Epitope Region | T-Cell Response Metric | Observation | Reference |
| Early Acute Hepatitis Patients (9/9) | S peptide (aa 124-147) | T-cell blastogenic response | 100% of patients showed a T-cell response. | [13] |
| Late Acute Hepatitis Patients (8/18) | S peptide (aa 124-147) | T-cell blastogenic response | 44% of patients showed a T-cell response. | [13] |
| Recovered Individuals (5/7) | S peptide (aa 124-147) | T-cell blastogenic response | 71% of individuals showed a T-cell response. | [13] |
| Chronic Hepatitis B Patients | HBV-specific T-cells | IFN-γ and IL-2 secretion | Levels of IFN-γ and IL-2 secreting T-cells were positively associated with HBsAg decline. | [15] |
| Chronic Hepatitis B Patients | HBV core-specific TNF-α producing CD4 T-cells | Frequency of cells | Positively correlated with ALT and total bilirubin levels during flares. | [16] |
| Chronic Hepatitis B Patients with HBeAg/HBsAg loss | HBV-specific IFN-γ producing CD4 T-cells | Frequency and dominance | Higher in patients with HBeAg/HBsAg loss after a flare. | [16] |
Table 2: Quantitative Data on T-Cell Responses to L-HBsAg Epitopes. This table summarizes findings on the frequency and nature of T-cell responses to epitopes within the HBV envelope proteins in different patient populations.
Signaling Pathways and Experimental Workflows
A deeper understanding of the molecular interactions and experimental approaches is crucial for advancing research in this field.
HBV Entry Signaling Pathway
The entry of HBV into hepatocytes is initiated by the binding of the pre-S1 domain of the L-HBsAg to the NTCP receptor on the hepatocyte surface.[1][2] This high-affinity interaction is a critical first step, leading to viral internalization.
Figure 1: HBV Entry Pathway via NTCP. This diagram illustrates the initial steps of HBV infection, highlighting the binding of the L-HBsAg pre-S1 domain to the NTCP receptor, leading to viral entry.
T-Cell Activation Signaling Pathway
The recognition of an HBV L-HBsAg epitope presented by an MHC molecule on an antigen-presenting cell (APC) by a T-cell receptor (TCR) triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.
Figure 2: T-Cell Activation by L-HBsAg Epitope. This diagram outlines the signaling cascade initiated upon recognition of an L-HBsAg epitope by a CD4+ T-cell.
Experimental Workflow for Epitope Mapping
Identifying the precise location of B-cell and T-cell epitopes is fundamental to understanding the immune response and for rational vaccine design. Peptide microarrays and ELISpot assays are powerful tools for high-throughput epitope mapping.
Figure 3: Experimental Workflow for Epitope Mapping. This diagram illustrates the general workflow for identifying B-cell and T-cell epitopes using peptide microarrays and ELISpot assays, respectively.
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of scientific progress. This section provides detailed methodologies for key experiments cited in the literature.
Peptide Microarray for B-Cell Epitope Mapping
This protocol is a synthesized methodology based on principles described in the literature for high-throughput screening of linear B-cell epitopes.[2][12]
Objective: To identify linear B-cell epitopes on the HBV large envelope protein recognized by antibodies in patient sera or by monoclonal antibodies.
Materials:
-
PEPperCHIP® Peptide Microarray with overlapping peptides covering the L-HBsAg sequence.[17]
-
Patient serum or purified monoclonal antibody.
-
Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.05% Tween 20 - TBST).
-
Wash buffer (TBST).
-
Secondary antibody conjugated to a fluorescent dye (e.g., goat anti-human IgG-Alexa Fluor 647).
-
Microarray scanner.
-
Image analysis software.
Procedure:
-
Microarray Pre-treatment: If required by the manufacturer, pre-wash the microarray slide with wash buffer and dry completely.
-
Blocking: Block the microarray slide with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Sample Incubation: Dilute the patient serum (e.g., 1:100 to 1:1000) or monoclonal antibody (e.g., 1-10 µg/mL) in blocking buffer. Apply the diluted sample to the microarray and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the microarray slide extensively with wash buffer (e.g., 3 x 5 minutes) to remove unbound antibodies.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer according to the manufacturer's instructions. Apply the secondary antibody to the microarray and incubate for 1 hour at room temperature in the dark.
-
Final Washing: Wash the microarray slide with wash buffer (3 x 5 minutes) and then with distilled water to remove any residual salt.
-
Drying: Dry the microarray slide completely using a slide centrifuge or a gentle stream of nitrogen.
-
Scanning and Analysis: Scan the microarray using a scanner at the appropriate wavelength. Analyze the scanned image using specialized software to identify peptides with significant antibody binding, indicating the location of linear B-cell epitopes.
ELISpot Assay for T-Cell Epitope Identification
This protocol is based on established methods for detecting IFN-γ secreting T-cells in response to specific peptide stimulation.[7][8][18]
Objective: To identify T-cell epitopes on the HBV large envelope protein by measuring IFN-γ secretion from peripheral blood mononuclear cells (PBMCs).
Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ capture antibody.
-
Overlapping peptides spanning the L-HBsAg sequence.
-
Freshly isolated or cryopreserved PBMCs from HBV patients or vaccinated individuals.
-
Complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
ELISpot plate reader.
Procedure:
-
Plate Preparation: If not pre-coated, coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C. Wash the plate with sterile PBS. Block the wells with complete medium for at least 30 minutes at 37°C.
-
Cell Plating: Add PBMCs (e.g., 2 x 10^5 cells/well) to the wells of the ELISpot plate.
-
Peptide Stimulation: Add individual peptides or pools of peptides to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin - PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection Antibody: Wash the plate to remove cells. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-ALP or streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the appropriate substrate. Monitor for the development of spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the number of spots in each well using an ELISpot reader. A significantly higher number of spots in the peptide-stimulated wells compared to the negative control indicates a positive T-cell response to that epitope.
Conclusion and Future Directions
The epitopes of the HBV large envelope protein are at the heart of the host-virus interaction. A thorough characterization of these epitopes is essential for the development of next-generation therapies. This guide has provided a comprehensive overview of the current knowledge, including quantitative data, detailed protocols, and visual representations of key processes.
Future research should focus on:
-
Comprehensive Epitope Mapping: Expanding the repertoire of identified B-cell and T-cell epitopes across all HBV genotypes.
-
Quantitative Binding Studies: Systematically determining the binding affinities of a broad range of antibodies to their respective epitopes to better understand the correlates of protection.
-
Structural Biology: Elucidating the three-dimensional structures of antibody-epitope complexes to guide the design of novel immunogens and therapeutic antibodies.
-
Functional T-Cell Analysis: Moving beyond IFN-γ to a more comprehensive analysis of the cytokine profiles of HBV-specific T-cells to better understand their role in viral control and liver pathology.
By building upon this foundation of knowledge, the scientific community can accelerate the development of effective strategies to combat chronic Hepatitis B and ultimately achieve a functional cure.
References
- 1. An overview of methods for the structural and functional mapping of epitopes recognized by anti-SARS-CoV-2 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Mapping of HBsAg Loss-Related B-Cell Linear Epitopes in Chronic HBV Patients by Peptide Array - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Two Critical Neutralizing Epitopes in the Receptor Binding Domain of Hepatitis B Virus preS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction and Characterization of an Anti-Hepatitis B Virus preS1 Humanized Antibody that Binds to the Essential Receptor Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of neutralizing epitopes in the preS2 domain of the hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of neutralizing epitopes in the preS2 domain of the hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of neutralizing anti-pre-S1 and anti-pre-S2 (HBV) monoclonal antibodies and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Combination of Human Broadly Neutralizing Antibodies against Hepatitis B Virus HBsAg with Distinct Epitopes Suppresses Escape Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epitope–Paratope Interaction of a Neutralizing Human Anti-Hepatitis B Virus PreS1 Antibody That Recognizes the Receptor-Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-electron microscopy of hepatitis B virions reveals variability in envelope capsid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutralization of hepatitis B virus with vaccine-escape mutations by hepatitis B vaccine with large-HBs antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of peptide microarrays for mapping viral b cell epitopes [ediss.uni-goettingen.de]
- 13. Immune response to hepatitis B virus surface antigen peptides during HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential T-cell profiles determined by Hepatitis B surface antigen decrease among people with Human Immunodeficiency Virus /Hepatitis B Virus coinfection on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TNF-α/IFN-γ profile of HBV-specific CD4 T cells is associated with liver damage and viral clearance in chronic HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PEPperPRINT: Epitope Mapping with PEPperCHIP® Peptide Microarrays [pepperprint.com]
- 18. Epitope–Paratope Interaction of a Neutralizing Human Anti-Hepatitis B Virus PreS1 Antibody That Recognizes the Receptor-Binding Motif [mdpi.com]
Methodological & Application
Application Notes and Protocol for ELISpot Assay Using HBV Seq2 aa:208-216 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1] This technique is particularly valuable for monitoring antigen-specific T cell responses, making it a critical tool in vaccine development, infectious disease research, and immune-oncology.[1][2] These application notes provide a detailed protocol for performing an ELISpot assay to detect T cells responding to the HBV Seq2 aa:208-216 peptide, a known CD8+ T cell epitope derived from the Hepatitis B virus surface antigen (HBsAg).[3][4]
Data Presentation
Table 1: Recommended Reagent and Cell Concentrations
| Component | Recommended Concentration/Amount | Notes |
| This compound Peptide | 1-10 µg/mL (final concentration) | Optimal concentration should be determined by titration.[2][5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 2-3 x 10^5 cells/well | Cell viability should be >95%.[2][6] |
| Coating Antibody (e.g., anti-human IFN-γ) | 0.5-1 µ g/well (in 50-100 µL) | Refer to manufacturer's instructions for specific concentration. |
| Detection Antibody (e.g., biotinylated anti-human IFN-γ) | As per manufacturer's recommendation | Should recognize a different epitope than the coating antibody.[7] |
| Positive Control (e.g., Phytohemagglutinin (PHA)) | 5-10 µg/mL | To confirm cell viability and assay functionality.[8][9] |
| Negative Control | Culture medium with DMSO (at the same final concentration as the peptide solvent) | To determine background response.[2][10] |
Table 2: Troubleshooting Common ELISpot Issues
| Issue | Possible Cause | Recommended Solution |
| High Background | - Inadequate washing- High cell viability issues- Contaminated reagents- High DMSO concentration | - Increase washing steps and ensure thoroughness.[11][12]- Ensure cell viability is >95%.[10]- Use sterile reagents and aseptic technique.[6][11]- Keep final DMSO concentration below 0.5%.[10] |
| No or Few Spots | - Insufficient number of responding cells- Ineffective peptide stimulation- Incorrect antibody concentrations | - Increase the number of cells per well.[11][12]- Optimize peptide concentration and incubation time.[11]- Titrate coating and detection antibodies.[11] |
| Fuzzy or Confluent Spots | - Over-stimulation of cells- Plate movement during incubation- Insufficient coating antibody | - Reduce the concentration of the peptide or the incubation time.[11][12]- Ensure the incubator is stable and do not disturb the plates.[8]- Optimize the coating antibody concentration.[7] |
| Uneven Spot Distribution | - Improper addition of cells and stimuli | - Add stimuli to the wells before adding the cell suspension to avoid pushing cells to the edges.[10][13] |
Experimental Protocol
This protocol outlines the key steps for performing an IFN-γ ELISpot assay to measure T cell responses to the this compound peptide.
Materials:
-
This compound peptide
-
96-well PVDF membrane ELISpot plates
-
Human IFN-γ ELISpot kit (containing coating antibody, detection antibody, and enzyme conjugate)
-
Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phytohemagglutinin (PHA) as a positive control
-
DMSO (for peptide reconstitution)
-
Sterile PBS
-
35% or 70% Ethanol
-
Substrate solution (e.g., BCIP/NBT)
-
Automated ELISpot reader or microscope for spot counting
Day 1: Plate Coating
-
Activate the Plate Membrane: Add 15-20 µL of 35% or 70% ethanol to each well for 1 minute.[8][13]
-
Wash: Decant the ethanol and wash the plate 3-5 times with 200 µL of sterile PBS per well.[8][13]
-
Coat with Antibody: Dilute the anti-IFN-γ capture antibody to the desired concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.[13]
-
Incubate: Seal the plate and incubate overnight at 4°C.[6]
Day 2: Cell Stimulation
-
Prepare Peptide and Controls:
-
Reconstitute the this compound peptide in a small amount of DMSO, then dilute to a stock concentration with sterile water or PBS.[2] Further dilute in complete cell culture medium to a 2X working concentration (e.g., 2-20 µg/mL).
-
Prepare a 2X working solution of the positive control (PHA).
-
Prepare a negative control of culture medium containing the same final concentration of DMSO as the peptide solution.[2]
-
-
Wash and Block Plate: Decant the coating antibody solution. Wash the plate 3-5 times with 200 µL of sterile PBS per well. Block the membrane by adding 200 µL of complete RPMI medium to each well and incubating for at least 1-2 hours at 37°C.[14]
-
Prepare Cells: Thaw cryopreserved PBMCs quickly in a 37°C water bath and wash them in complete RPMI medium.[6] Resuspend the cells to a concentration of 4-6 x 10^6 cells/mL in complete RPMI medium. Ensure cell viability is greater than 95%.[6]
-
Add Stimuli and Cells:
-
Incubate: Cover the plate and incubate at 37°C with 5% CO2 for 18-24 hours.[2][8] It is crucial not to disturb the plate during this incubation period to ensure the formation of distinct spots.[8]
Day 3: Spot Development
-
Wash Plate: Decant the cell suspension and wash the plate 3 times with PBS, followed by 3 times with PBS containing 0.05% Tween 20 (PBST).[8]
-
Add Detection Antibody: Dilute the biotinylated detection antibody in PBS containing 0.5% BSA. Add 100 µL to each well and incubate for 2 hours at room temperature or 37°C.[8]
-
Wash Plate: Wash the plate 5 times with PBST.
-
Add Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP) in PBS with 0.5% BSA. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Wash Plate: Wash the plate 5 times with PBST, followed by a final wash with PBS only to remove any residual Tween 20 which can inhibit the enzyme.[7]
-
Develop Spots: Add 100 µL of the substrate solution (e.g., BCIP/NBT for ALP) to each well. Monitor spot development, which can take 5-30 minutes.[13]
-
Stop Development: Stop the reaction by washing the plate thoroughly with tap water.[13]
-
Dry and Analyze: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader or a microscope. Each spot represents a single cytokine-secreting cell.
Mandatory Visualization
Caption: ELISpot Assay Workflow for HBV Peptide Stimulation.
References
- 1. ELISPOT protocol | Abcam [abcam.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimize your ELISpot Assay [fishersci.it]
- 10. mabtech.com [mabtech.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. m.youtube.com [m.youtube.com]
- 14. Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of HBV HBsAg Peptide (aa 208-216) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of the Hepatitis B Virus (HBV) surface antigen (HBsAg) derived peptide, Seq2, corresponding to amino acid residues 208-216. The sequence of this peptide is Ile-Leu-Phe-Leu-Leu-Thr-Arg-Ile-Leu (ILFLLTRIL). This peptide is a known CD8+ T-cell epitope and is of significant interest in HBV research, particularly in the development of vaccines and immunotherapies. Due to its highly hydrophobic nature, specific considerations are required for its successful synthesis and purification.
Peptide Characteristics
A thorough understanding of the peptide's physicochemical properties is crucial for developing an effective synthesis and purification strategy.
| Property | Value | Significance |
| Sequence | Ile-Leu-Phe-Leu-Leu-Thr-Arg-Ile-Leu | A nine-residue peptide. |
| Molecular Weight | 1088.4 g/mol | |
| Theoretical pI | 9.75 | The peptide will carry a net positive charge at neutral pH. |
| Grand Average of Hydropathicity (GRAVY) | 2.156 | This value indicates that the peptide is highly hydrophobic, which presents challenges in synthesis and purification due to potential aggregation and poor solubility in aqueous solutions. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The recommended method for synthesizing the ILFLLTRIL peptide is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1]
Workflow for Solid-Phase Peptide Synthesis
References
Application Note: Flow Cytometry Analysis of T-Cells Stimulated with HBV Surface Antigen Peptide (aa 208-216)
Introduction
Hepatitis B Virus (HBV) infection is a major global health issue, with chronic infections posing a significant risk for the development of cirrhosis and hepatocellular carcinoma. The cellular immune response, particularly cytotoxic T-lymphocyte (CTL) activity, is crucial for the control and clearance of HBV.[1] Virus-specific CD8+ T-cells recognize viral epitopes presented by MHC class I molecules on infected cells, leading to their elimination.[2] The HBV surface antigen peptide spanning amino acids 208-216 (HBV S 208-216) is a known epitope that elicits CD8+ T-cell responses in HBV-infected individuals.[3]
Multiparameter flow cytometry is a powerful technique for the detailed analysis of antigen-specific T-cell responses at a single-cell level.[4][5] This method allows for the simultaneous identification of cell lineage, activation status, and cytokine production, providing a comprehensive profile of the immune response.[6] This application note provides a detailed protocol for the stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with the HBV S 208-216 peptide and subsequent analysis of T-cell activation and cytokine production using flow cytometry.
Principle of the Assay
This assay quantifies the frequency and functional capacity of T-cells that specifically recognize the HBV S 208-216 peptide. PBMCs isolated from whole blood are stimulated in vitro with the synthetic peptide. T-cells whose T-cell receptors (TCRs) recognize the peptide presented by antigen-presenting cells (APCs) will become activated. This activation can be measured in two primary ways:
-
Activation-Induced Marker (AIM) Expression: Upon activation, T-cells upregulate specific surface markers, such as CD69 (an early activation marker) and CD137 (4-1BB).[4][7][8]
-
Intracellular Cytokine Staining (ICS): Activated T-cells produce effector cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[9] A protein transport inhibitor (e.g., Brefeldin A) is added during stimulation to trap these cytokines within the cell, allowing for their detection by intracellular staining.[10]
By combining surface and intracellular antibody staining, flow cytometry can identify the specific phenotype (e.g., CD8+) of the responding T-cells and quantify the percentage of these cells that are activated and producing specific cytokines.[5]
Experimental Protocols
Protocol 1: Isolation of PBMCs from Whole Blood
-
Collection: Collect whole blood in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Layering: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Harvesting: Carefully aspirate the upper plasma layer and collect the opaque layer of PBMCs at the plasma-gradient interface.
-
Washing: Transfer the PBMCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Counting: Resuspend the cell pellet in complete RPMI medium and perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
Protocol 2: T-Cell Stimulation and Intracellular Cytokine Staining
-
Cell Plating: Adjust the PBMC concentration to 2 x 10^6 cells/mL in complete RPMI medium. Plate 1 x 10^6 cells in 500 µL into 5 mL polystyrene round-bottom tubes.
-
Stimulation Setup: Prepare the following conditions in triplicate:
-
Unstimulated Control: Add 1 µL of DMSO (vehicle control).
-
Test Condition: Add HBV S 208-216 peptide to a final concentration of 1-10 µg/mL.
-
Positive Control: Add Staphylococcal enterotoxin B (SEB) at 1 µg/mL or a CEF peptide pool.
-
-
Co-stimulation: Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each) to all tubes to enhance the T-cell response.
-
Initial Incubation: Gently vortex the tubes and incubate for 1-2 hours at 37°C, 5% CO2.
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (BFA), to all tubes at a final concentration of 10 µg/mL.[5][10]
-
Second Incubation: Incubate for an additional 4-6 hours (or overnight, optimization may be required) at 37°C, 5% CO2.[5]
-
Surface Staining:
-
Wash the cells with PBS.
-
Add a cocktail of fluorescently conjugated surface antibodies (e.g., anti-CD3, anti-CD8, anti-CD69) and a viability dye to distinguish live/dead cells.
-
Incubate for 20-30 minutes at 4°C in the dark.[4]
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at room temperature in the dark.[7]
-
-
Intracellular Staining:
-
Wash the cells with a permeabilization/wash buffer.
-
Add a cocktail of fluorescently conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in the permeabilization/wash buffer.
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
-
Final Wash and Acquisition:
Data Presentation
The following tables represent example data obtained from a flow cytometry experiment analyzing CD8+ T-cell responses to the HBV S 208-216 peptide in a patient with chronic HBV.
Table 1: Expression of Activation Marker CD69 on CD8+ T-Cells
| Condition | Stimulant | % of CD69+ within CD8+ T-Cell Population |
| Negative Control | DMSO | 0.15% |
| Test Condition | HBV S 208-216 | 2.58% |
| Positive Control | SEB | 35.70% |
Table 2: Intracellular Cytokine Production by CD8+ T-Cells
| Condition | Stimulant | % of IFN-γ+ within CD8+ T-Cells | % of TNF-α+ within CD8+ T-Cells |
| Negative Control | DMSO | 0.08% | 0.05% |
| Test Condition | HBV S 208-216 | 2.15% | 1.45% |
| Positive Control | SEB | 28.90% | 22.50% |
Visualizations
Experimental and Analysis Workflow
Caption: Workflow for HBV-specific T-cell analysis.
Representative Flow Cytometry Gating Strategy
Caption: Sequential gating strategy for identifying cytokine-producing CD8+ T-cells.
Simplified T-Cell Receptor (TCR) Signaling Pathway
Caption: Initial signaling upon TCR recognition of the HBV peptide-MHC complex.
References
- 1. Frontiers | Cytokine profiles and CD8+ T cells in the occurrence of acute and chronic hepatitis B [frontiersin.org]
- 2. Frontiers | HBV-Specific CD8+ T-Cell Tolerance in the Liver [frontiersin.org]
- 3. Distinct, cross-reactive epitope specificities of CD8 T cell responses are induced by natural hepatitis B surface antigen variants of different hepatitis B virus genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lerner.ccf.org [lerner.ccf.org]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. medrxiv.org [medrxiv.org]
- 8. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. m.youtube.com [m.youtube.com]
- 11. anilocus.com [anilocus.com]
Application Notes and Protocols for In Vitro T-Cell Expansion Using HBV Env aa:208-216 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge. The cellular immune response, particularly cytotoxic T lymphocytes (CTLs), plays a crucial role in the control and clearance of HBV. The HBV surface antigen (HBsAg) is a major target for the host immune system. The peptide sequence at amino acid positions 208-216 of the HBsAg, specifically the epitope ILSPFLPLL, is a well-characterized HLA-A*0201-restricted epitope known to elicit CD8+ T-cell responses.[1][2] The in vitro expansion of T-cells specific to this peptide is a valuable tool for studying HBV-specific immunity, developing adoptive T-cell therapies, and evaluating vaccine efficacy. These application notes provide detailed protocols and supporting data for the use of the HBV Env aa:208-216 peptide in in vitro T-cell expansion experiments.
Data Presentation
The following tables summarize quantitative data from studies utilizing HBV peptides for T-cell stimulation and expansion. These data illustrate the typical responses observed in terms of T-cell frequency and function.
Table 1: HBV-Specific T-Cell Responses Measured by ELISPOT Assay
| Cohort | T-Cell Response (net spots/million PBMC) | Cytokine Measured | Reference |
| Vaccinated Subjects | 1752 (± 1881) | IFN-γ | [3] |
| Unvaccinated Subjects | 333.8 (± 363.2) | IFN-γ | [3] |
| Acute HBV Patients (Post-expansion) | Clearly detectable responses | IFN-γ | [4] |
| Chronic HBV Patients (Post-expansion) | Defective expansion, weak responses | IFN-γ | [4] |
Table 2: Cytokine Production by CD8+ T-Cells Following Peptide Stimulation (Flow Cytometry)
| Condition | % of IFN-γ+ CD8+ T-cells | % of IL-2+ CD8+ T-cells | % of TNF-α+ CD8+ T-cells | Reference |
| HBV core93-100 peptide stimulation | Variable, dependent on host status | Variable, dependent on host status | Variable, dependent on host status | [1] |
| HBV env208-216 peptide stimulation | Variable, dependent on host status | Variable, dependent on host status | Variable, dependent on host status | [1] |
| No peptide control | < 0.2% | < 0.2% | < 0.2% | [1] |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which are the source of T-cells for in vitro expansion.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI medium for cell counting and subsequent experiments.
Protocol 2: In Vitro T-Cell Expansion with HBV Env aa:208-216 Peptide
This protocol details the stimulation and expansion of HBV-specific T-cells from isolated PBMCs.
Materials:
-
Isolated PBMCs
-
HBV Env aa:208-216 peptide (ILSPFLPLL)
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant human Interleukin-2 (IL-2)
-
96-well round-bottom cell culture plates
Procedure:
-
Resuspend PBMCs in complete RPMI medium at a concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Prepare a working solution of the HBV Env aa:208-216 peptide at a concentration of 20 µg/mL in complete RPMI medium.
-
Add 10 µL of the peptide solution to each well for a final concentration of 2 µg/mL. For a negative control, add 10 µL of medium without the peptide.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
On day 3, add 100 µL of complete RPMI medium containing 20 U/mL of IL-2 to each well.
-
Every 2-3 days thereafter, replace half of the medium with fresh medium containing 20 U/mL of IL-2.
-
After 10-14 days of culture, the expanded T-cells are ready for analysis.
Protocol 3: Analysis of T-Cell Response by ELISPOT Assay
This protocol describes the measurement of IFN-γ secreting T-cells using an ELISPOT assay.
Materials:
-
Expanded T-cells
-
HBV Env aa:208-216 peptide
-
Human IFN-γ ELISPOT kit
-
96-well PVDF membrane plates
Procedure:
-
Coat the ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
Resuspend the expanded T-cells at a concentration of 1 x 10^6 cells/mL in complete RPMI medium.
-
Add 100 µL of the cell suspension to each well.
-
Stimulate the cells by adding the HBV Env aa:208-216 peptide to a final concentration of 2 µg/mL. Use medium without peptide as a negative control and a mitogen (e.g., PHA) as a positive control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution.
-
Stop the reaction by washing with distilled water once the spots have developed.
-
Allow the plate to dry and count the spots using an ELISPOT reader.
Protocol 4: Analysis of T-Cell Response by Intracellular Cytokine Staining (ICS)
This protocol details the detection of intracellular cytokines in response to peptide stimulation.[1]
Materials:
-
Expanded T-cells
-
HBV Env aa:208-216 peptide (ILSPFLPLL)
-
Brefeldin A
-
Anti-CD3, Anti-CD8, Anti-IFN-γ, Anti-IL-2, Anti-TNF-α antibodies
-
Fixation/Permeabilization solution
-
Flow cytometer
Procedure:
-
Restimulate 1 x 10^6 expanded T-cells with 10 µg/mL of HBV Env aa:208-216 peptide in the presence of 1 µg/mL anti-CD28 antibody for 5 hours at 37°C.[1]
-
For the last 4 hours of incubation, add Brefeldin A to a final concentration of 10 µg/mL to inhibit cytokine secretion.[1]
-
Wash the cells with PBS.
-
Stain for surface markers (e.g., CD3, CD8) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing T-cells.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro expansion and analysis of HBV-specific T-cells.
T-Cell Receptor Signaling Pathway
Caption: Simplified TCR signaling pathway upon peptide recognition.
References
- 1. Hepatitis B Virus-Specific CD8+ T Cells Maintain Functional Exhaustion after Antigen Reexposure in an Acute Activation Immune Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct, cross-reactive epitope specificities of CD8 T cell responses are induced by natural hepatitis B surface antigen variants of different hepatitis B virus genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memory T cells specific for HBV enumerated by a peptide-based cultured enzyme-linked immunospot assay in healthy HBV-vaccinated subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: HBV Seq2 aa:208-216 in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis B Virus (HBV) peptide sequence spanning amino acids 208-216 of the small surface antigen (HBsAg), referred to as HBV Seq2 aa:208-216, is a critical component in the development of novel therapeutic and prophylactic vaccines against HBV. This peptide is a well-documented CD8+ T cell epitope, playing a crucial role in the cell-mediated immune response essential for clearing HBV-infected cells.[1][2] Research has demonstrated its ability to induce robust interferon-gamma (IFN-γ) secretion from cytotoxic T lymphocytes (CTLs), a key indicator of an effective antiviral cellular immune response.[1] These application notes provide an overview of its utility, relevant experimental protocols, and a summary of expected quantitative outcomes.
Application in Vaccine Research
The primary application of the this compound peptide in vaccine development lies in its capacity to elicit a strong and specific CTL response. This is particularly relevant for therapeutic vaccine strategies aiming to break immune tolerance in chronically infected individuals. By incorporating this epitope into vaccine formulations, researchers can aim to:
-
Induce potent anti-HBV cellular immunity: The peptide serves as a target for CD8+ T cells, leading to the destruction of infected hepatocytes.
-
Serve as a benchmark for immunogenicity: The response to this specific peptide can be used to evaluate the efficacy of different vaccine adjuvants and delivery systems.
-
Investigate the impact of viral mutations: The immunogenicity of natural variants of this epitope can be studied to understand immune escape mechanisms.
Data Presentation
The following tables provide a template for presenting quantitative data from experiments utilizing the this compound peptide. While specific data from a single comprehensive study is not available, these tables are based on the types of results reported in various research articles.
Table 1: IFN-γ ELISpot Assay Results
This table summarizes the frequency of IFN-γ secreting cells in response to stimulation with the this compound peptide. Data is presented as Spot-Forming Cells (SFCs) per million splenocytes.
| Treatment Group | Antigen Stimulation | Mean SFCs/10^6 cells (± SD) |
| Vaccine Candidate A + Adjuvant X | This compound | [Insert experimental value] |
| Vaccine Candidate A (no adjuvant) | This compound | [Insert experimental value] |
| Adjuvant X only | This compound | [Insert experimental value] |
| Control (e.g., PBS) | This compound | [Insert experimental value] |
| Vaccine Candidate A + Adjuvant X | No peptide | [Insert experimental value] |
Data in this table is illustrative. Actual values would be derived from experimental measurements as suggested by studies such as the one conducted by Zhang et al. (2015).[1]
Table 2: Cytotoxic T Lymphocyte (CTL) Activity via 51Cr Release Assay
This table outlines the percentage of specific lysis of target cells presenting the this compound peptide by CTLs from immunized animals.
| Effector:Target Ratio | Treatment Group | % Specific Lysis (± SD) |
| 50:1 | Polytope DNA Vaccine | [Insert experimental value] |
| 25:1 | Polytope DNA Vaccine | [Insert experimental value] |
| 12.5:1 | Polytope DNA Vaccine | [Insert experimental value] |
| 50:1 | Control Vector | [Insert experimental value] |
| 25:1 | Control Vector | [Insert experimental value] |
| 12.5:1 | Control Vector | [Insert experimental value] |
This table is a template based on methodologies described in studies like the one by Ge et al., where CTL responses to a polytope vaccine including the S208-216 epitope were evaluated.[3]
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
This protocol is adapted from a study that utilized the HBsAg-derived peptide S208–216 to re-stimulate splenocytes for the detection of IFN-γ secreting cells.[1]
Objective: To quantify the number of IFN-γ-producing cells in response to the this compound peptide.
Materials:
-
96-well ELISpot plates (e.g., Millipore, MAIP S4510)
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP)
-
BCIP/NBT substrate solution
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound peptide (e.g., from a commercial supplier)[2]
-
Spleens from immunized and control mice
-
Ficoll-Paque PLUS
-
ELISpot plate reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 5 times with sterile water.
-
Coat the wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from immunized and control mice using a 70 µm cell strainer.
-
Isolate lymphocytes using Ficoll-Paque PLUS density gradient centrifugation.
-
Wash the cells twice with RPMI-1640 and resuspend to a concentration of 2 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of the coated ELISpot plate.
-
Add 10 µg/mL of the this compound peptide to the respective wells.
-
Include negative control wells (cells with no peptide) and positive control wells (e.g., cells with Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plates 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates 5 times with PBST.
-
Add Streptavidin-AP and incubate for 1 hour at room temperature.
-
Wash the plates 5 times with PBST.
-
Add the BCIP/NBT substrate solution and incubate in the dark until spots develop (approximately 5-20 minutes).
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Calculate the number of spot-forming cells (SFCs) per million splenocytes.
-
Protocol 2: 51Cr Release Assay for CTL Activity
This protocol is based on a study that evaluated CTL responses to a polytope DNA vaccine encoding multiple T cell epitopes, including S208-216.[3]
Objective: To measure the cytotoxic activity of T cells against target cells presenting the this compound peptide.
Materials:
-
Effector cells: Splenocytes from mice immunized with a vaccine containing the this compound epitope.
-
Target cells: A suitable cell line (e.g., EL4 for C57BL/6 mice) that can be pulsed with the peptide.
-
This compound peptide.
-
51Cr (Sodium chromate).
-
Fetal Bovine Serum (FBS).
-
RPMI-1640 medium.
-
96-well V-bottom plates.
-
Gamma counter.
Procedure:
-
Target Cell Preparation:
-
Incubate target cells (1 x 10^6 cells/mL) with 100 µCi of 51Cr for 1 hour at 37°C.
-
Wash the labeled cells three times with RPMI-1640.
-
Resuspend the cells to 1 x 10^5 cells/mL and pulse with 10 µg/mL of this compound peptide for 1 hour at 37°C.
-
Wash the peptide-pulsed target cells to remove excess peptide.
-
-
Effector Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
-
Cytotoxicity Assay:
-
Plate 1 x 10^4 51Cr-labeled, peptide-pulsed target cells in each well of a 96-well V-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
For spontaneous release, add medium only to the target cells.
-
For maximum release, add 1% Triton X-100 to the target cells.
-
Centrifuge the plate at 200 x g for 3 minutes and incubate for 4-6 hours at 37°C.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the immunogenicity of an HBV vaccine candidate incorporating the Seq2 aa:208-216 epitope.
Caption: MHC Class I antigen presentation pathway for the this compound epitope.
References
Application Notes and Protocols: Monitoring Immunotherapy Response in Chronic Hepatitis B by Analyzing the HBsAg Epitope aa:208-216
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of chronic hepatitis B (CHB) treatment is evolving, with a growing emphasis on immunotherapies designed to restore host immune control over the hepatitis B virus (HBV). A functional cure, characterized by sustained off-treatment loss of hepatitis B surface antigen (HBsAg), is the ultimate goal. Monitoring the dynamic interplay between the host immune system and viral determinants during and after immunotherapy is critical for evaluating treatment efficacy, predicting clinical outcomes, and understanding mechanisms of response and resistance.
This document provides detailed application notes and protocols for monitoring immunotherapy response by focusing on a specific, immunologically relevant region of the HBV genome: the amino acid sequence 208-216 of the large envelope protein, also known as HBsAg. This region constitutes a known CD8+ T-cell epitope, a critical component of the adaptive immune response against HBV-infected hepatocytes.
Rationale for Monitoring the HBsAg aa:208-216 Epitope
The CD8+ T-cell response is central to the control of HBV infection. These cells recognize viral epitopes presented by HLA class I molecules on the surface of infected hepatocytes and can eliminate these cells. The HBsAg aa:208-216 region is one such epitope that can be targeted by the immune system. Monitoring this specific region provides a window into the effectiveness of immunotherapies aimed at boosting T-cell responses.
There are two primary facets to monitoring this epitope:
-
Viral Sequencing: Identifying mutations within the HBsAg aa:208-216 coding region of the HBV S gene. Such mutations can lead to immune escape, where the altered epitope is no longer recognized by specific CD8+ T-cells, rendering the immunotherapy less effective.
-
Immunological Monitoring: Quantifying the frequency and function of CD8+ T-cells that are specific for the HBsAg aa:208-216 epitope. An increase in the number and activity of these cells following immunotherapy would indicate a positive treatment response.
Data Presentation
Table 1: Virological and Immunological Response to Immunotherapy
| Patient ID | Treatment Arm | Timepoint | HBsAg (IU/mL) | HBV DNA (IU/mL) | ALT (U/L) | HBsAg aa:208-216 Sequence | Frequency of HBsAg aa:208-216 Specific CD8+ T-cells (per 10^6 PBMCs) |
| 001 | Immunotherapy + Nuc | Baseline | 3500 | 1.5 x 10^4 | 85 | Wild-type | 15 |
| Week 24 | 1200 | <20 | 60 | Wild-type | 150 | ||
| Week 48 | 50 | <20 | 40 | Wild-type | 250 | ||
| 002 | Immunotherapy + Nuc | Baseline | 4200 | 2.0 x 10^4 | 92 | Wild-type | 20 |
| Week 24 | 3800 | 5.0 x 10^3 | 88 | Mutation Detected | 25 | ||
| Week 48 | 4000 | 1.2 x 10^4 | 95 | Mutation Detected | 22 | ||
| 003 | Placebo + Nuc | Baseline | 3800 | 1.8 x 10^4 | 88 | Wild-type | 18 |
| Week 24 | 3750 | <20 | 45 | Wild-type | 20 | ||
| Week 48 | 3700 | <20 | 42 | Wild-type | 17 |
This table presents hypothetical but representative data based on general principles of immunotherapy response in CHB.
Experimental Protocols
HBV S Gene Sequencing for Mutation Analysis in HBsAg aa:208-216
Objective: To amplify and sequence the region of the HBV S gene encoding the HBsAg aa:208-216 epitope to identify potential immune escape mutations.
Materials:
-
Patient-derived plasma or serum
-
QIAamp DNA Mini Kit (QIAGEN) or similar for DNA extraction
-
Primers flanking the HBsAg aa:208-216 coding region
-
High-fidelity DNA polymerase
-
PCR thermal cycler
-
Agarose gel electrophoresis system
-
DNA sequencing service or in-house sequencing platform (e.g., Sanger or Next-Generation Sequencing)
Protocol:
-
DNA Extraction: Extract HBV DNA from 200 µL of patient plasma or serum using the QIAamp DNA Mini Kit according to the manufacturer's instructions. Elute the DNA in 50 µL of elution buffer.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5 µL of extracted HBV DNA
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
25 µL of 2x high-fidelity PCR master mix
-
18 µL of nuclease-free water
-
-
Use the following thermal cycling conditions (example, may need optimization):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Verification of Amplification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a band of the expected size.
-
Sequencing: Purify the remaining PCR product and send for Sanger sequencing using both the forward and reverse primers. For more in-depth analysis of viral quasispecies, Next-Generation Sequencing (NGS) is recommended.
-
Data Analysis: Align the obtained sequences with a reference HBV S gene sequence to identify any nucleotide and corresponding amino acid changes in the 208-216 region.
ELISpot Assay for Quantifying HBsAg aa:208-216 Specific IFN-γ Secreting CD8+ T-cells
Objective: To measure the frequency of functional, epitope-specific CD8+ T-cells in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human IFN-γ ELISpot kit
-
HBsAg aa:208-216 peptide (and a negative control peptide)
-
Ficoll-Paque for PBMC isolation
-
Complete RPMI-1640 medium
-
CO2 incubator
-
ELISpot plate reader
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh patient blood samples using Ficoll-Paque density gradient centrifugation.
-
Plate Preparation: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C, according to the kit manufacturer's instructions.
-
Cell Plating and Stimulation:
-
Wash the coated plate and block with RPMI-1640 medium containing 10% fetal bovine serum for 2 hours at 37°C.
-
Add 2 x 10^5 PBMCs per well.
-
Add the HBsAg aa:208-216 peptide to the respective wells at a final concentration of 10 µg/mL.
-
Use a negative control peptide in separate wells and a positive control (e.g., phytohemagglutinin) to ensure cell viability and reactivity.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Wash and add the substrate solution. Stop the reaction when distinct spots emerge.
-
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
Visualizations
Caption: Workflow for monitoring immunotherapy response using HBsAg aa:208-216.
Caption: Signaling pathway of CD8+ T-cell recognition of the HBsAg epitope.
Conclusion
Monitoring the HBsAg aa:208-216 epitope through both viral sequencing and immunological assays provides a focused and mechanistic approach to evaluating the response to immunotherapy in patients with chronic hepatitis B. The development of immune escape mutations in this region can be an early indicator of treatment failure, while an increase in the frequency of epitope-specific CD8+ T-cells is a strong correlate of a desired immunologic response. These detailed protocols offer a framework for researchers and clinicians to integrate this targeted monitoring strategy into clinical trials and patient management, ultimately contributing to the development of more effective curative therapies for CHB.
Application Notes and Protocols for Generating HBV HBsAg aa:208-216 Specific T-cell Clones
Introduction
The cellular immune response, particularly cytotoxic T lymphocytes (CTLs), plays a critical role in the control and clearance of Hepatitis B Virus (HBV) infection. T-cells recognize specific viral epitopes presented by Major Histocompatibility Complex (MHC) molecules on the surface of infected cells. The HBV surface antigen (HBsAg) epitope spanning amino acids 208-216 is a known target for CD8+ T-cell responses in HLA-A*0201 positive individuals.[1] The generation of monoclonal T-cell populations specific for this epitope is essential for studying the mechanisms of viral clearance, T-cell dysfunction in chronic infection, and for the development of adoptive T-cell therapies.[2][3]
This document provides detailed protocols for the isolation, in vitro expansion, and cloning of T-cells specific for the HBV HBsAg aa:208-216 epitope. The methods described herein are intended for researchers, scientists, and professionals in the field of immunology and drug development.
Part 1: Isolation and In Vitro Expansion of HBV-Specific T-cells
The initial step involves the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ donors who have either resolved an HBV infection or have a chronic infection. These PBMCs are then stimulated in vitro with the specific peptide to expand the population of rare, antigen-specific T-cells.
Experimental Protocol: PBMC Isolation and Peptide Stimulation
-
PBMC Isolation:
-
Collect whole blood from the donor in heparinized tubes.
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque density gradient medium (e.g., Histopaque-1077) in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer (plasma) and carefully collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% human AB serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
In Vitro Expansion: [4]
-
Plate 2 x 10^6 PBMCs in a 24-well plate in 1 mL of complete RPMI medium.
-
Add the HBV HBsAg aa:208-216 peptide (sequence: ILSPFLPLL) to a final concentration of 10 µg/mL.
-
Add anti-CD28 antibody to a final concentration of 1 µg/mL to provide co-stimulation.
-
On day 3 of culture, add recombinant human Interleukin-2 (IL-2) to a final concentration of 20 U/mL.
-
Replenish the medium and IL-2 every 3-4 days for a total of 10-14 days.
-
After the expansion period, the cells are ready for identification and sorting of antigen-specific T-cells.
-
Workflow for T-Cell Expansion
Caption: Workflow for isolating and expanding HBV-specific T-cells.
Part 2: Sorting and Cloning of Antigen-Specific T-cells
Following expansion, T-cells that recognize the HBsAg aa:208-216 epitope are identified using fluorescently-labeled MHC-I tetramers and isolated via Fluorescence-Activated Cell Sorting (FACS). These sorted cells are then cloned by limiting dilution to generate monoclonal populations.
Experimental Protocol: Tetramer Staining, FACS, and Limiting Dilution
-
MHC-I Tetramer Staining: [5]
-
Harvest the expanded T-cell culture and wash with FACS buffer (PBS with 2% FBS).
-
Resuspend approximately 1-2 x 10^6 cells in 50 µL of FACS buffer.
-
Add PE- or APC-conjugated HLA-A*02:01 tetramer folded with the HBsAg aa:208-216 peptide at the manufacturer's recommended concentration.
-
Incubate in the dark for 30-45 minutes at room temperature.
-
Add fluorescently-conjugated antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD8) and a viability dye.
-
Incubate in the dark for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer and resuspend in 300-500 µL for sorting.
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
Using a flow sorter, gate on the live, single, CD3+, CD8+ lymphocyte population.
-
Within this gate, identify and sort the tetramer-positive (Tet+) cells into a collection tube containing culture medium.
-
-
T-cell Cloning by Limiting Dilution: [6][7]
-
Prepare a cloning medium: Complete RPMI-1640 supplemented with 100 U/mL IL-2 and 1 µg/mL Phytohemagglutinin (PHA).
-
Prepare feeder cells consisting of a mix of irradiated (e.g., 50 Gy) allogeneic PBMCs (from at least two healthy donors) at 1 x 10^6 cells/mL and an irradiated B-lymphoblastoid cell line (LCL) at 0.1 x 10^6 cells/mL in the cloning medium.
-
Count the sorted HBsAg-specific T-cells and perform serial dilutions to achieve a concentration of 0.5-1 cell per 100 µL.[8] This concentration maximizes the probability of seeding single cells in each well.
-
In a 96-well round-bottom plate, dispense 100 µL of the feeder cell mixture into each well.
-
Dispense 100 µL of the diluted T-cell suspension into each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 10-14 days, visually inspect the wells for single proliferating T-cell colonies using an inverted microscope.
-
Transfer the proliferating clones to larger wells (e.g., 24-well plates) with fresh feeder cells and IL-2 for further expansion.
-
Workflow for T-Cell Sorting and Cloning
Caption: Workflow for sorting and cloning antigen-specific T-cells.
Part 3: Functional Characterization of T-cell Clones
Once T-cell clones are expanded, their specificity and effector functions must be validated. Key assays include the IFN-γ ELISPOT assay to quantify antigen-specific cytokine release and the chromium release assay to measure cytotoxic potential.
Experimental Protocol: IFN-γ ELISPOT Assay
-
Coat a 96-well ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with complete RPMI medium for 1-2 hours.
-
Prepare target cells: Use an HLA-A2+ cell line (e.g., T2 cells) and pulse them with the HBsAg aa:208-216 peptide (10 µg/mL) for 1 hour at 37°C. Use unpulsed cells as a negative control.
-
Add 5 x 10^4 T-cells from an expanded clone to wells containing 5 x 10^4 peptide-pulsed or unpulsed target cells.
-
Incubate for 18-24 hours at 37°C.
-
Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase (ALP).
-
Add the substrate (e.g., BCIP/NBT) and wait for spots to develop.
-
Stop the reaction by washing with water, let the plate dry, and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Data Presentation
The following tables summarize key reagents and representative quantitative data that can be expected from these experiments, based on published literature for HBV-specific T-cells.
Table 1: Key Reagents and Working Concentrations
| Reagent | Purpose | Recommended Concentration |
| HBsAg aa:208-216 Peptide | T-cell Stimulation & Pulsing | 10 µg/mL |
| Anti-CD28 Antibody | Co-stimulation | 1 µg/mL |
| Recombinant human IL-2 | T-cell Proliferation | 20-100 U/mL |
| Phytohemagglutinin (PHA) | Mitogen for Cloning | 1 µg/mL |
| MHC-I Tetramer | Identification of Specific T-cells | Per Manufacturer's Instructions |
Table 2: Example Quantitative Data for Functional Assays
| Assay | Condition | Expected Result (Example) | Reference |
| IFN-γ ELISPOT | T-cell clone + Peptide-pulsed targets | >200 Spot Forming Units / 10^5 cells | [9][10] |
| T-cell clone + Unpulsed targets | <10 Spot Forming Units / 10^5 cells | [9][10] | |
| Cytotoxicity Assay | T-cell clone + Peptide-pulsed targets (E:T 10:1) | 40-60% Specific Lysis | [2] |
| T-cell clone + Unpulsed targets (E:T 10:1) | <5% Specific Lysis | [2] | |
| Functional Avidity (EC50) | Peptide Titration in ELISPOT | 10-100 nM | [11] |
Note: The EC50 value represents the peptide concentration required to achieve a half-maximal response and is a measure of the T-cell clone's sensitivity to its cognate antigen.
References
- 1. Distinct, cross-reactive epitope specificities of CD8 T cell responses are induced by natural hepatitis B surface antigen variants of different hepatitis B virus genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and functional characterization of hepatitis B virus-specific T-cell receptors as new tools for experimental and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - T cell receptor grafting allows virological control of hepatitis B virus infection [jci.org]
- 4. Optimization of culture conditions for HBV-specific T cell expansion in vitro from chronically infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and functional characterization of hepatitis B virus-specific T-cell receptors as new tools for experimental and clinical use | PLOS One [journals.plos.org]
- 6. Generation of MR1-Restricted T Cell Clones by Limiting Dilution Cloning of MR1 Tetramer+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human T-Cell Cloning by Limiting Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content.protocols.io [content.protocols.io]
- 9. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatitis B virus–specific T cells associate with viral control upon nucleos(t)ide-analogue therapy discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a library of 20 HBV-specific MHC class II-restricted T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity HBV Seq2 aa:208-216 Peptide: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of high-purity Hepatitis B Virus (HBV) Surface Antigen (HBsAg) peptide, sequence 2, amino acids 208-216, in a laboratory setting. This peptide is a well-characterized CD8+ T-cell epitope and is a valuable tool for research in immunology, vaccine development, and antiviral drug discovery.
Product Information: Purchasing High-Purity HBV Seq2 aa:208-216 Peptide
The this compound peptide is a synthetic peptide corresponding to amino acids 208-216 of the large envelope protein of the Hepatitis B virus. It is a known epitope recognized by cytotoxic T-lymphocytes (CTLs) and is crucial for the cellular immune response to HBV infection.
Several commercial suppliers offer this peptide, typically with a purity of >95% as determined by HPLC, and verified by Mass Spectrometry. When purchasing, it is essential to consider the following specifications:
| Supplier | Product Name | Purity | Formulation | Storage |
| MedChemExpress | This compound | >98% | Lyophilized powder | -80°C for 2 years, -20°C for 1 year |
| TargetMol | This compound | >98% | Lyophilized powder | -20°C |
| ProImmune | Custom Peptide Synthesis | >95% (or as specified) | Lyophilized powder | -20°C or -80°C |
Note: Pricing information is subject to change and should be obtained directly from the suppliers. It is recommended to request a certificate of analysis (CoA) with each purchase to confirm the purity and identity of the peptide.
Applications in Research
The high-purity this compound peptide is a versatile reagent for a range of immunological applications, including:
-
T-cell Stimulation Assays: To induce the proliferation and activation of HBV-specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) of HBV-infected patients or vaccinated individuals.
-
Enzyme-Linked Immunospot (ELISpot) Assays: For the quantification of cytokine-secreting (e.g., IFN-γ) HBV-specific T-cells at a single-cell level.
-
Flow Cytometry (Intracellular Cytokine Staining): To identify and phenotype HBV-specific CD8+ T-cells based on the expression of surface markers and intracellular cytokines (e.g., IFN-γ, TNF-α) upon peptide stimulation.
-
MHC-Peptide Tetramer/Monomer Staining: While the peptide itself is used for stimulation, it is the basis for generating MHC class I tetramers or monomers (available from suppliers like ProImmune) for the direct visualization and enumeration of antigen-specific T-cells by flow cytometry.[1]
Experimental Protocols
Peptide Reconstitution
-
Preparation: Briefly centrifuge the vial to ensure the lyophilized peptide is at the bottom.
-
Solvent: Reconstitute the peptide in sterile, endotoxin-free DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Dilution: Further dilute the stock solution in sterile cell culture medium (e.g., RPMI-1640) to the desired working concentration for your specific assay.
-
Storage: Aliquot the reconstituted peptide and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
T-Cell Stimulation Assay
This protocol outlines the general procedure for stimulating PBMCs with the this compound peptide to expand antigen-specific T-cells for downstream applications.
-
Cell Preparation: Isolate PBMCs from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Resuspend the PBMCs in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin) and plate in a 24-well plate at a density of 1-2 x 10^6 cells/mL.
-
Peptide Stimulation: Add the this compound peptide to the cell culture at a final concentration of 1-10 µg/mL.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 7-10 days.
-
Cytokine Addition (Optional): To promote T-cell proliferation, recombinant human IL-2 (10-20 U/mL) can be added to the culture on day 3.
-
Cell Harvest: After the incubation period, harvest the expanded T-cells for use in ELISpot or flow cytometry assays.
IFN-γ ELISpot Assay Protocol
This protocol is for the detection of IFN-γ secreting T-cells after stimulation with the this compound peptide.
Day 1: Plate Coating
-
Prepare the coating antibody solution at the recommended concentration (e.g., 5 µg/mL in sterile PBS).
-
Activate the wells of a PVDF-membrane ELISpot plate with 35% ethanol for no more than 60 seconds, then wash 6 times with sterile water.
-
Add 100 µL of the coating antibody solution to each well.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Incubation
-
Wash the plate 5 times with sterile PBS to remove the coating antibody.
-
Block the membrane by adding 200 µL of complete RPMI-1640 medium to each well and incubate for at least 30 minutes at room temperature.
-
Prepare a 3X working solution of the this compound peptide (e.g., 3 µg/mL) in complete RPMI-1640 medium.
-
Remove the blocking medium from the wells and add 50 µL of the 3X peptide working solution.
-
Add 100 µL of your cell suspension (e.g., 2.5 x 10^5 PBMCs) to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
Day 3: Spot Development
-
Wash the plate 6 times with PBS to remove the cells.
-
Prepare the biotinylated detection antibody at the recommended concentration and add 100 µL to each well. Incubate for 2 hours at room temperature.
-
Wash the plate 6 times with PBS.
-
Prepare the Streptavidin-ALP conjugate and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 6 times with PBS.
-
Add 50 µL of a substrate solution (e.g., BCIP/NBT) to each well and incubate in the dark at room temperature for 20 minutes, or until distinct spots emerge.
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing T-cells.
-
Cell Stimulation:
-
In a 96-well round-bottom plate, add 1 x 10^6 PBMCs per well.
-
Add the this compound peptide to a final concentration of 1-10 µg/mL.
-
Incubate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Fix the cells using a fixation buffer (e.g., Cytofix/Cytoperm) for 20 minutes at room temperature.
-
Wash the cells with a permeabilization buffer.
-
-
Intracellular Staining:
-
Stain with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) in permeabilization buffer for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells with permeabilization buffer, followed by a final wash with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of cytokine-positive cells within the CD8+ T-cell population.
-
Data Presentation and Expected Results
Quantitative data from experiments using the this compound peptide should be summarized in clear and structured tables. Below are examples of how to present your data.
Table 1: IFN-γ ELISpot Results
| Sample Group | Stimulant | Mean Spot Forming Units (SFU) / 10^6 PBMCs ± SD |
| Chronic HBV Patient | This compound (5 µg/mL) | 150 ± 35 |
| Chronic HBV Patient | Unstimulated Control | 5 ± 2 |
| Healthy Control | This compound (5 µg/mL) | 10 ± 4 |
| Healthy Control | Unstimulated Control | 3 ± 1 |
Note: The expected frequency of responding T-cells can vary significantly between individuals and patient cohorts. In chronically infected patients, responses can range from low to high, while in healthy, unvaccinated individuals, responses are expected to be at background levels.
Table 2: Intracellular Cytokine Staining Results
| Sample Group | Stimulant | % of CD8+ T-cells expressing IFN-γ ± SD |
| Chronic HBV Patient | This compound (5 µg/mL) | 0.5 ± 0.2 |
| Chronic HBV Patient | Unstimulated Control | 0.02 ± 0.01 |
| Healthy Control | This compound (5 µg/mL) | 0.05 ± 0.03 |
| Healthy Control | Unstimulated Control | 0.01 ± 0.01 |
Visualizations
MHC Class I Antigen Presentation Pathway
The this compound peptide is presented to CD8+ T-cells via the MHC class I pathway. The following diagram illustrates this process.
Caption: MHC Class I presentation of the HBV peptide.
T-Cell Receptor Signaling Pathway
Upon recognition of the peptide-MHC complex, the T-cell receptor (TCR) initiates a signaling cascade leading to T-cell activation.
References
Application Note: Intracellular Cytokine Staining for HBV-Specific CD8+ T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) is a powerful technique used to identify and quantify cytokine-producing cells at the single-cell level by flow cytometry. This method is critical for characterizing antigen-specific T cell responses, which play a crucial role in the control and pathogenesis of Hepatitis B Virus (HBV) infection. This application note provides a detailed protocol for the detection of functional, cytokine-producing CD8+ T cells specific for the HBV surface antigen (HBsAg) epitope, Seq2 amino acids 208-216, in human peripheral blood mononuclear cells (PBMCs).
The HBV Seq2 aa:208-216 peptide is a known HBsAg-derived epitope recognized by CD8+ T cells.[1] The frequency and cytokine profile of T cells responding to this epitope can provide valuable insights into the immune status of individuals with different stages of HBV infection, as well as aid in the evaluation of novel immunotherapies and vaccines.
Principle of the Assay
This protocol involves the in vitro stimulation of PBMCs with the this compound peptide. This stimulation activates peptide-specific CD8+ T cells, leading to the production of effector cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2). A protein transport inhibitor, such as Brefeldin A, is added to block the secretion of these cytokines, causing them to accumulate within the cell.
Following stimulation, cells are stained with fluorescently labeled antibodies against cell surface markers to identify CD8+ T cells (e.g., CD3, CD8). Subsequently, the cells are fixed and permeabilized to allow for the intracellular staining of the accumulated cytokines. Flow cytometric analysis is then used to identify and quantify the percentage of CD8+ T cells that are producing specific cytokines in response to the HBV peptide.
Experimental Protocol
This protocol is adapted from established methods for intracellular cytokine staining of human PBMCs.
Materials and Reagents
-
Human PBMCs (freshly isolated or cryopreserved)
-
This compound peptide (Sequence: ILSPFLPLL)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Brefeldin A (protein transport inhibitor)
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD8)
-
Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Fixation/Permeabilization Buffer Kit
-
FACS Buffer (PBS with 2% FBS)
-
96-well round-bottom plates
Procedure
-
Preparation of Cells:
-
If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.
-
Wash the cells with warm complete RPMI-1640 medium.
-
Perform a cell count and assess viability. Cell viability should be >90%.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Plate 1 x 10^6 PBMCs per well in a 96-well round-bottom plate.
-
Prepare the following conditions in triplicate:
-
Unstimulated Control: Add DMSO (vehicle for the peptide).
-
Peptide Stimulation: Add the this compound peptide to a final concentration of 1-10 µg/mL.
-
Positive Control: Use a mitogen such as PHA or a CEF peptide pool.
-
-
Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to all wells at a final concentration of 1 µg/mL each.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A to all wells at a final concentration of 5-10 µg/mL.
-
Incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the cells with PBS.
-
Resuspend the cells in a solution containing a fixable viability dye and incubate according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8) and incubate in the dark at 4°C for 20-30 minutes.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a Fixation/Permeabilization buffer and incubate in the dark at room temperature for 20 minutes.
-
Wash the cells with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in a cocktail of fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) prepared in Permeabilization/Wash buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on lymphocytes, singlets, live cells, and then CD3+ T cells.
-
From the CD3+ population, gate on CD8+ T cells.
-
Analyze the expression of IFN-γ, TNF-α, and IL-2 within the CD8+ T cell population for each stimulation condition.
-
Data Presentation
The frequency of cytokine-producing CD8+ T cells in response to HBV peptides can vary significantly between individuals and depends on the clinical status of the HBV infection (e.g., acute, chronic, resolved). The following table provides a summary of representative data from studies analyzing HBsAg-specific CD8+ T cell responses in different patient cohorts. Note that these values are typically low, especially in chronic infection, and are often measured after a period of in vitro expansion.
| Patient Cohort | Antigen | % of Cytokine-Producing CD8+ T Cells (of total CD8+) | Cytokines Detected | Reference |
| Chronic HBV | HBsAg peptide pool | 0.5% - 2.0% | IFN-γ, TNF-α, IL-2 | [2] |
| Resolved HBV | HBsAg peptide pool | 1.0% - 5.0% | IFN-γ, TNF-α, IL-2 | [2] |
Note: The values in this table are illustrative and are based on responses to peptide pools. Responses to a single epitope like Seq2 aa:208-216 are expected to be lower.
Visualizations
Experimental Workflow
Caption: Workflow for intracellular cytokine staining of HBV peptide-stimulated PBMCs.
T Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of CD8+ T cell activation leading to cytokine production.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in HBV Peptide ELISpot Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Hepatitis B Virus (HBV) peptide ELISpot assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No spots or very few spots are observed in the wells.
Question: Why am I not seeing any spots, or very few spots, in my positive control and experimental wells?
Answer: This issue can stem from several factors related to the cells, reagents, or the assay procedure itself. Here are the most common causes and their solutions:
-
Low Cell Viability: The health of your Peripheral Blood Mononuclear Cells (PBMCs) is critical. For reliable antigen-specific responses, cell viability should be at least 89%.[1][2] For frozen PBMCs, it's recommended to let them rest for at least one hour after thawing to remove debris and improve viability.
-
Suboptimal Cell Concentration: The number of cells plated per well is crucial for spot formation. If the cell density is too low, the frequency of antigen-specific T cells may be insufficient for detection.
-
Ineffective Peptide Stimulation: The concentration of the HBV peptide pool may be too low to elicit a strong response.
-
Issues with Assay Reagents: Problems with antibodies or substrates can lead to a complete lack of signal.
-
Procedural Errors: Incorrect incubation times or washing techniques can significantly impact the results.
Issue 2: The spots are faint and poorly defined.
Question: My ELISpot plate has spots, but they are faint and difficult to count. What could be the cause?
Answer: Faint or poorly defined spots often indicate a problem with the detection and development steps of the assay.
-
Suboptimal Incubation Times: Insufficient incubation time for either the cells or the detection reagents can result in weak spot formation.
-
Solution: The cell incubation period should be long enough to allow for optimal cytokine secretion, which can range from a few hours to a few days.[3] The substrate development time may also need to be extended, but be careful to avoid increasing the background.
-
-
Improper Reagent Handling: The substrate solution may not have been prepared or stored correctly.
-
Solution: Ensure the substrate solution is fresh and protected from light during incubation.[4][5] If using a TMB substrate, be aware that high ionic content in the water used for the final wash can cause spots to fade or change color. Rinsing with deionized water is recommended to stop the reaction.[1]
-
-
Low Capture Antibody Concentration: If the concentration of the capture antibody is too low, it may not efficiently capture the secreted cytokine, leading to smaller, fainter spots.[9][10]
-
Solution: Titrate the capture antibody to determine the optimal coating concentration.
-
Issue 3: High background is obscuring the spots.
Question: I'm observing a high background in my wells, making it difficult to accurately count the spots. What can I do to reduce it?
Answer: High background can be caused by several factors, including non-specific antibody binding and issues with the cells themselves.
-
Inadequate Washing: Insufficient washing can leave behind unbound reagents that contribute to background noise.[4][5]
-
Solution: Follow the recommended washing protocol carefully. If using a plate washer, it may be necessary to increase the number of washes.[9]
-
-
Contaminated Reagents or Cells: Bacterial or fungal contamination in the cell culture or reagents can lead to non-specific cytokine release and high background.[4][5]
-
Solution: Use sterile techniques throughout the procedure and ensure all solutions are free of contamination.
-
-
High DMSO Concentration: The DMSO used to dissolve peptides can cause the ELISpot membrane to leak at high concentrations, leading to a darker background.[1]
-
Solution: Keep the final DMSO concentration in the wells below 0.5%.[1] A study on HBV peptides found that a final DMSO concentration of 3.1% was used, which corresponded to a 5 µg/mL peptide concentration.[7][8] It is important to keep the DMSO concentration consistent between the peptide-stimulated wells and the negative control wells.[6]
-
-
Cell Debris and Dead Cells: Debris from dead cells can cause a patchy background.[1]
-
Solution: Use cells with high viability and handle them gently to minimize cell death.[1] Resting thawed cells before use can help to remove debris.
-
Quantitative Data Summary
Table 1: Recommended Cell Concentrations for HBV ELISpot
| Cell Type | Recommended Concentration per Well | Notes |
| PBMCs | 2.5 x 10^5 - 4 x 10^5 | A good starting range for many applications. |
| PBMCs (for low-frequency responses) | ≥ 2 x 10^6 | Higher cell numbers can improve the detection of weak HBV-specific T cell responses.[6] |
Table 2: Recommended HBV Peptide Concentrations for Stimulation
| Peptide Type | Recommended Concentration | Corresponding DMSO Concentration | Notes |
| Overlapping Peptides (OLPs) | 5 µg/mL/peptide | ~3.1% | This concentration was found to provide the optimal signal-to-noise ratio in an HBV-specific ELISpot assay.[6][7][8] |
| Overlapping Peptides (OLPs) | 1-10 µg/mL/peptide | 0.62% - 6.20% | A range to consider for optimization.[6] |
Experimental Protocols
PBMC Preparation and Thawing
-
Quickly thaw the vial of frozen PBMCs in a 37°C water bath.
-
Gently transfer the cells to a 50 mL conical tube.
-
Slowly add 10 mL of pre-warmed complete RPMI medium to the cells.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed medium.
-
Count the cells and assess viability using a method like trypan blue exclusion. Viability should be >89%.[2]
-
Allow the cells to rest for at least 1 hour at 37°C in a humidified incubator with 5% CO2 before plating.[3]
HBV Peptide ELISpot Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Day 1: Plate Coating
-
Pre-wet the PVDF membrane of the 96-well ELISpot plate with 35% ethanol for 30 seconds.
-
Wash the plate 3-5 times with sterile PBS.
-
Coat each well with the appropriate concentration of capture antibody diluted in sterile PBS.
-
Incubate the plate overnight at 4°C.
Day 2: Cell Plating and Stimulation
-
Wash the coated plate 3-5 times with sterile PBS.
-
Block the plate by adding 200 µL of complete RPMI medium to each well and incubate for at least 1 hour at 37°C.
-
Prepare your cell suspension at the desired concentration in complete RPMI medium.
-
Prepare your HBV peptide pools and controls (e.g., negative control with DMSO vehicle, positive control with a mitogen like PHA).
-
Remove the blocking solution from the plate.
-
Add 100 µL of your cell suspension to the appropriate wells.
-
Add 100 µL of your peptide solution or control to the corresponding wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the recommended time (typically 18-24 hours).
Day 3: Detection and Development
-
Wash the plate 6 times with PBS containing 0.05% Tween 20 (PBST).
-
Add the biotinylated detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate 6 times with PBST.
-
Add the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) and incubate for 1 hour at room temperature.
-
Wash the plate 6 times with PBST, followed by 3 final washes with PBS.
-
Add the substrate solution to each well and incubate in the dark until distinct spots develop.
-
Stop the reaction by washing the plate with deionized water.
-
Allow the plate to dry completely before counting the spots.
Visualizations
References
- 1. mabtech.com [mabtech.com]
- 2. journals.asm.org [journals.asm.org]
- 3. mabtech.com [mabtech.com]
- 4. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 5. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. researchgate.net [researchgate.net]
- 7. ice-hbv.org [ice-hbv.org]
- 8. ice-hbv.org [ice-hbv.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Poorly defined spots in ELISPOT | Abcam [abcam.com]
Technical Support Center: Optimizing Peptide Concentration for T-Cell Stimulation Assays
Welcome to the technical support center for T-cell stimulation assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a single peptide in a T-cell stimulation assay?
A1: A final concentration of ≥ 1 µg/mL is a generally recommended starting point for antigen-specific stimulation with a single peptide.[1] However, the optimal concentration can vary, and it is best to perform a dose-response experiment to determine the ideal concentration for your specific peptide and experimental setup.[2] For individual peptides, concentrations up to 10 µM are commonly used and have been shown to produce robust and reproducible results.[3]
Q2: What is the recommended concentration when using a peptide pool?
A2: When using a pool of peptides, a final concentration of 1-2 µg/mL per peptide is often recommended.[1][4] Some protocols suggest that even with a large number of peptides in a pool (e.g., 100-250), a total pool concentration of 1 µg/mL can elicit strong T-cell responses.[2] It is advisable not to exceed 20 peptides per pool to prevent competition, although successful stimulation has been observed with pools containing up to 125 peptides.[5]
Q3: How should I prepare and dissolve my peptides?
A3: Proper peptide preparation is critical for successful T-cell stimulation. Lyophilized peptides should be brought to room temperature before opening the vial to prevent condensation.[6] Initially, dissolve the peptide in a small amount of pure DMSO.[1][5] Subsequently, dilute it with sterile, tissue-culture grade water or an appropriate buffer to create a stock solution.[1] The final DMSO concentration in your cell culture should not exceed 0.1% to 1% (v/v) to avoid toxicity.[1][5] For long-term storage, it is recommended to aliquot the peptide stock solution into single-use vials and store them at -20°C or colder to avoid multiple freeze-thaw cycles.[1][7]
Q4: What are the best practices for storing peptides?
A4: Lyophilized peptides are stable at room temperature for short periods but should be stored at -20°C or colder for long-term stability.[7] Once in solution, peptides are less stable. It is best to use sterile buffers at a pH of 5-6, aliquot the solution, and store at -20°C.[6]
Q5: What are common causes of low or no T-cell stimulation?
A5: Several factors can lead to suboptimal T-cell stimulation. These include:
-
Suboptimal peptide concentration: Both too low and too high concentrations can be problematic.
-
Poor peptide solubility: If the peptide is not fully dissolved, its effective concentration will be lower than expected.[8]
-
Peptide degradation: Improper storage or handling can lead to peptide degradation.[7]
-
Low frequency of antigen-specific T-cells: The target T-cell population may be too rare in the sample.[3]
-
Issues with antigen-presenting cells (APCs): The function of APCs can be compromised, affecting peptide presentation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your T-cell stimulation assays.
Issue 1: High Background in Negative Control Wells
High background signal in wells without peptide stimulation can mask the true antigen-specific response.
| Potential Cause | Recommended Solution |
| Non-specific T-cell activation | Ensure proper cell handling and culture conditions. Overly dense cell cultures can lead to non-specific activation.[9] |
| Contamination | Check for bacterial or fungal contamination in your cultures.[3] Use sterile techniques and reagents. |
| High DMSO concentration | Ensure the final DMSO concentration is below toxic levels (ideally ≤ 0.1%).[5] Include a DMSO-only control to assess its effect.[10] |
| Serum components | Some lots of serum may contain factors that cause non-specific stimulation. Test different lots of serum or use serum-free media. |
Issue 2: Low or No T-Cell Response to Peptide Stimulation
A weak or absent T-cell response can be due to several factors related to the peptide, the cells, or the assay itself.
| Potential Cause | Recommended Solution |
| Suboptimal peptide concentration | Perform a peptide titration experiment to determine the optimal concentration.[11][12][13] Test a range of concentrations (e.g., 0.1, 1, 10 µg/mL). |
| Poor peptide solubility | Ensure the peptide is completely dissolved.[5] Consider using alternative solvents or sonication if solubility is an issue, but ensure compatibility with your assay.[7] |
| Peptide instability | Use freshly prepared peptide solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles.[7] |
| Low frequency of antigen-specific T-cells | Increase the number of cells per well.[14] Consider an in vitro expansion of antigen-specific T-cells before the assay.[3][15] |
| Inefficient antigen presentation | Ensure a sufficient number and viability of antigen-presenting cells (APCs). The T-cell to APC ratio may need optimization.[5] |
Issue 3: Cell Death at High Peptide Concentrations
Excessively high peptide concentrations can sometimes lead to reduced T-cell responses due to activation-induced cell death (AICD) or other toxic effects.
| Potential Cause | Recommended Solution |
| Activation-Induced Cell Death (AICD) | High-affinity interactions between the T-cell receptor (TCR) and the peptide-MHC complex can trigger apoptosis after strong activation.[16] Perform a dose-response curve to identify the peak of the response and any subsequent decline at higher concentrations.[17] |
| Peptide toxicity | Some peptide sequences may have inherent toxicity at high concentrations. If AICD is ruled out, consider this possibility and use the lowest effective concentration. |
| Contaminants in peptide preparation | Impurities from peptide synthesis, such as trifluoroacetic acid (TFA), can be toxic to cells.[18] Using highly purified peptides (>90%) with TFA removal is recommended for cellular assays.[19] |
Experimental Protocols
Protocol 1: Peptide Titration for Optimal Concentration Determination
This protocol outlines the steps to identify the optimal peptide concentration for your T-cell stimulation assay, using an IFN-γ ELISpot assay as an example.
-
Prepare Peptide Dilutions:
-
Cell Preparation:
-
ELISpot Plate Setup:
-
Prepare a pre-coated IFN-γ ELISpot plate according to the manufacturer's instructions.[10]
-
Add 100 µL of your cell suspension to each well (2-3 x 10^5 cells/well).[10][14]
-
Add 100 µL of your diluted peptide solutions to the respective wells.
-
Include a negative control (cells with medium and DMSO vehicle) and a positive control (e.g., Phytohemagglutinin (PHA) at 5-10 µg/mL).[14]
-
-
Incubation and Development:
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.[14]
-
Develop the ELISpot plate according to the manufacturer's protocol.
-
-
Analysis:
-
Count the spots in each well.
-
Plot the number of spot-forming cells (SFCs) against the peptide concentration to generate a dose-response curve.[12] The optimal concentration is typically the one that gives the maximal response before a plateau or decrease is observed.
-
Quantitative Data Summary
| Parameter | Recommended Range | Reference |
| Single Peptide Concentration | 1 - 10 µg/mL (or 1 - 10 µM) | [1][3] |
| Peptide Pool Concentration | 1 - 2 µg/mL per peptide | [1][2] |
| Final DMSO Concentration | ≤ 0.1% (v/v) | [5] |
| PBMCs per well (ELISpot) | 2 x 10^5 - 3 x 10^5 | [10][14] |
| Incubation Time (ELISpot) | 18 - 48 hours | [1] |
| Incubation Time (ICS) | 5 - 6 hours (with Brefeldin A added after 2 hours) | [1] |
Visualizations
Caption: Experimental workflow for T-cell stimulation assays.
Caption: Troubleshooting logic for common assay issues.
Caption: T-cell activation via TCR and peptide-MHC interaction.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
- 5. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. Peptide stability, storage and solubilisation [innovagen.com]
- 8. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. immunospot.com [immunospot.com]
- 13. researchgate.net [researchgate.net]
- 14. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular and temporal control of restimulation-induced cell death (RICD) in T lymphocytes [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Reducing Non-Specific Binding in HBV Peptide Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Hepatitis B Virus (HBV) peptide immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background or non-specific binding in an HBV peptide immunoassay?
High background noise in an ELISA-based immunoassay can obscure results and reduce the sensitivity and accuracy of the assay.[1] Non-specific binding is a primary contributor to high background and can arise from several factors:
-
Insufficient Blocking: Inadequate blocking of the microplate wells can leave unoccupied sites on the plastic surface, leading to the non-specific adsorption of antibodies or other proteins.[1][2][3]
-
Suboptimal Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high can lead to non-specific binding.
-
Inadequate Washing: Insufficient or improper washing steps may fail to remove unbound antibodies and other reagents, contributing to a high background signal.[1][4]
-
Cross-Reactivity: The detection antibody may cross-react with other proteins in the sample or with the blocking agent itself.[5]
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay, causing non-specific binding. This is particularly relevant in serological assays for HBV.[6][7][8]
-
Heterophile Antibodies: The presence of heterophile antibodies, such as human anti-mouse antibodies (HAMA), in patient samples can crosslink the capture and detection antibodies, leading to false-positive signals.[8][9][10]
Q2: How do I choose the right blocking buffer for my HBV peptide immunoassay?
The ideal blocking buffer effectively saturates all unoccupied binding sites on the microplate without interfering with the specific antibody-antigen interaction.[3][6] The choice of blocking agent can significantly impact the signal-to-noise ratio.
Commonly used blocking agents include:
-
Protein-Based Blockers:
-
Bovine Serum Albumin (BSA): A widely used blocking agent, typically at a concentration of 1-5%.[6][11] It is important to use a high-quality BSA that is low in IgG contamination, as this can be a source of non-specific binding.[7]
-
Skim Milk: A cost-effective option, often used at a 0.1-5% concentration. However, it is not recommended for assays using biotin-avidin detection systems due to the presence of endogenous biotin.[5][12]
-
Casein: Can provide lower backgrounds than BSA or skim milk and is a good choice for biotin-avidin systems.[10]
-
Normal Serum: Using normal serum from the same species as the secondary antibody can effectively block non-specific binding sites.[5][7]
-
-
Non-Protein Blockers:
Table 1: Common Blocking Agents and Their Recommended Concentrations
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% | Use high-purity, IgG-free BSA.[7] |
| Skim Milk Powder | 0.1-5% | Cost-effective, but not for biotin-based detection.[5][12] |
| Casein | 1% | Good alternative to BSA, suitable for biotin-based assays.[10] |
| Normal Serum | 1-5% | Use serum from the same species as the secondary antibody.[5] |
| Tween-20 | 0.05-0.1% | Often added to protein-based blocking buffers and wash buffers.[1] |
Experimental Protocol: Optimizing a Blocking Buffer
-
Coat a 96-well microplate with the HBV peptide of interest.
-
Prepare several different blocking buffers (e.g., 1% BSA in PBS, 3% skim milk in PBS, 1% casein in TBS).
-
Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Include a set of wells with no blocking agent as a negative control.
-
Proceed with the standard immunoassay protocol, adding a negative control sample (e.g., sample diluent only) to a subset of wells for each blocking condition.
-
Compare the background signal (negative control wells) and the specific signal for each blocking buffer.
-
Select the blocking buffer that provides the highest signal-to-noise ratio.[5]
Q3: How can I optimize the washing steps to reduce background?
Effective washing is crucial for removing unbound reagents and reducing background noise.[1][14] Key parameters to optimize include:
-
Wash Buffer Composition: A common wash buffer is Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing a detergent like Tween-20 (typically 0.05%).
-
Number of Washes: Typically, 3-5 wash cycles are recommended between each incubation step.[4]
-
Wash Volume: The volume of wash buffer should be sufficient to completely cover the well surface, typically 300-350 µL per well for a 96-well plate.[4][15]
-
Soak Time: Allowing the wash buffer to soak in the wells for 30 seconds to 1 minute can improve the removal of unbound material.[15]
Table 2: Wash Step Optimization Parameters
| Parameter | Recommendation | Rationale |
| Wash Buffer | PBS or TBS with 0.05% Tween-20 | Detergent helps to disrupt weak, non-specific interactions.[1] |
| Wash Cycles | 3-5 times | Ensures thorough removal of unbound reagents.[4] |
| Wash Volume | 300-350 µL/well | Guarantees complete washing of the well surface.[4][15] |
| Soak Time | 30-60 seconds | Increases the efficiency of the wash.[15] |
Q4: What is the role of the sample diluent in reducing non-specific binding?
The sample diluent is a critical component for minimizing matrix effects and non-specific binding, especially when working with complex biological samples like serum or plasma.[6][7] An ideal sample diluent should:
-
Mimic the Assay Buffer: This helps to create a consistent environment for the antibody-antigen interaction.
-
Contain Blocking Agents: The inclusion of proteins like BSA or non-specific immunoglobulins can help to block interfering components in the sample.
-
Reduce Heterophile Antibody Interference: Some commercial sample diluents are specifically formulated to neutralize the effects of heterophile antibodies.[8][9]
Troubleshooting Guide: High Background
Issue: The negative control wells show a high signal, leading to a poor signal-to-noise ratio.
Below is a systematic approach to troubleshooting high background in your HBV peptide immunoassay.
Step 1: Re-evaluate the Blocking Step
-
Question: Is the blocking buffer appropriate and optimally concentrated?
-
Action:
-
Ensure the blocking buffer is fresh and properly prepared.
-
Try a different blocking agent (see Table 1).
-
Optimize the concentration of the blocking agent and the incubation time. An incubation of 1-2 hours at room temperature or overnight at 4°C is a good starting point.[5]
-
Step 2: Optimize Antibody Concentrations
-
Question: Are the primary or secondary antibody concentrations too high?
-
Action:
-
Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. The optimal concentration will provide a strong specific signal with low background.
-
Step 3: Enhance the Washing Procedure
-
Question: Are the washing steps sufficient to remove unbound antibodies?
-
Action:
Step 4: Address Potential Cross-Reactivity and Matrix Effects
-
Question: Could there be cross-reactivity or interference from the sample matrix?
-
Action:
-
If using a polyclonal secondary antibody, consider switching to a pre-adsorbed secondary antibody to reduce cross-reactivity.
-
Use a specialized sample diluent designed to minimize matrix effects.[6]
-
If heterophile antibody interference is suspected, consider using a commercial blocking agent specifically designed to address this issue.[8][9]
-
Visual Guides
Caption: A typical workflow for an indirect HBV peptide ELISA.
Caption: Mechanisms of non-specific binding in an immunoassay.
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. access.wiener-lab.com [access.wiener-lab.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterophilic antibody interference in immunometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 8. researchgate.net [researchgate.net]
- 9. Resolving Heterophile Antibody Interference in Viral Serology Using Blocking Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 11. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Sensitive Enzyme-Linked Immunosorbent Assay for Detection of Hepatitis B Surface Antigen Using Novel Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human HBsAg ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Complexities of Synthetic Peptides: A Technical Support Center
Welcome to the Technical Support Center for Synthetic Peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to synthetic peptide purity and stability. Here you will find detailed guides, frequently asked questions, and robust experimental protocols to ensure the integrity and reliability of your research.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses frequent challenges encountered during the handling and application of synthetic peptides.
My peptide won't dissolve. What should I do?
Peptide solubility is a common hurdle influenced by its amino acid composition. Hydrophobic peptides, in particular, can be challenging to dissolve in aqueous solutions.
Initial Steps:
-
Review the Certificate of Analysis (CoA): The CoA often provides recommended solvents.
-
Small-Scale Test: Always test the solubility of a small portion of the peptide before attempting to dissolve the entire sample.[1]
Troubleshooting Workflow:
My peptide purity is lower than expected. What are the common causes and how can I verify it?
Low purity can arise from various issues during synthesis, purification, or storage. Common impurities include deletion sequences, truncated sequences, and protecting group remnants.[2][3]
Common Causes of Low Purity:
-
Incomplete Coupling Reactions: Leads to the absence of one or more amino acids in the final peptide (deletion sequences).[2]
-
Inefficient Deprotection: Failure to remove protecting groups from amino acid side chains.
-
Side Reactions: Modifications such as oxidation of sensitive residues (e.g., Met, Cys, Trp).
-
Aggregation: Peptides can form non-covalent aggregates, which can be difficult to purify.
Verification of Purity: The most common method for determining peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired peptide and identify impurities.[6]
I suspect my peptide is degrading. What are the signs and how can I prevent it?
Peptide degradation is often time and temperature-dependent. Signs of degradation include loss of biological activity, changes in solubility, and the appearance of new peaks in an HPLC chromatogram.
Common Degradation Pathways:
-
Oxidation: Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are particularly susceptible to oxidation.[7]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) can undergo deamidation to form aspartic acid and glutamic acid, respectively.[8]
-
Hydrolysis: Cleavage of peptide bonds, often accelerated by extreme pH or temperature.
-
N-terminal Glutamine Cyclization: N-terminal Glutamine (Gln) can cyclize to form pyroglutamate.[9][10]
Prevention Strategies:
-
Proper Storage: Store lyophilized peptides at -20°C or -80°C in a desiccated environment.[7][8]
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot peptide solutions before freezing.[8]
-
Use of Sterile Buffers: For peptides in solution, use sterile buffers at a slightly acidic pH (5-6) to minimize bacterial degradation.
-
Oxygen-free Environment: For peptides containing Cys, Met, or Trp, consider using oxygen-free solvents and storing under an inert gas.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized peptide? A: For long-term storage, lyophilized peptides should be stored at -20°C or preferably -80°C, in a tightly sealed container with a desiccant to protect from moisture.[7][8] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[8]
Q2: How long are peptides stable in solution? A: The stability of peptides in solution is limited and sequence-dependent. For short-term storage (a few days), solutions can be kept at 4°C. For longer-term storage (weeks to months), it is recommended to aliquot the solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][8]
Q3: What is the best solvent to dissolve my peptide? A: The choice of solvent depends on the peptide's amino acid composition. For many peptides, sterile, deionized water is a good starting point. For hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary to aid dissolution before adding an aqueous buffer. Always test with a small amount first.
Q4: What purity level do I need for my experiment? A: The required purity level depends on the application. For in vitro studies and non-sensitive applications, >95% purity is often sufficient. For in vivo studies, cell-based assays, and other sensitive applications, >98% purity is recommended to avoid confounding results from impurities.
Q5: Can I use a vortex to dissolve my peptide? A: Gentle vortexing can be used to aid dissolution. However, for peptides prone to aggregation, sonication is often a more effective method.
Data Presentation: Factors Affecting Peptide Stability and Purity
Table 1: Susceptibility of Amino Acid Residues to Common Degradation Pathways
| Degradation Pathway | Susceptible Amino Acids | Conditions Favoring Degradation |
| Oxidation | Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Histidine (His), Tyrosine (Tyr) | Exposure to air (oxygen), presence of metal ions |
| Deamidation | Asparagine (Asn), Glutamine (Gln) | Neutral to basic pH, elevated temperature |
| Hydrolysis | Aspartic Acid (Asp) - Proline (Pro) and Aspartic Acid (Asp) - Glycine (Gly) sequences are particularly labile | Acidic or basic pH, elevated temperature |
| Racemization | All chiral amino acids | Basic pH, elevated temperature |
| Pyroglutamate Formation | N-terminal Glutamine (Gln) | Acidic or neutral pH, elevated temperature |
Table 2: Common Impurities in Synthetic Peptides and Their Origins
| Impurity Type | Origin | Typical Percentage Range (Crude Peptide) |
| Deletion Sequences | Incomplete amino acid coupling during synthesis.[2] | 1-10% |
| Truncated Sequences | Incomplete synthesis or premature cleavage from the resin.[3] | 5-20% |
| Insertion Sequences | Double coupling of an amino acid.[11] | <1% |
| Residual Protecting Groups | Incomplete removal of protecting groups from amino acid side chains. | 1-5% |
| Oxidized Peptides | Oxidation of susceptible amino acids (Met, Cys, Trp) during synthesis or storage. | 1-10% |
| Diastereomers | Racemization of amino acids during synthesis. | <1% per residue |
Note: The actual percentage of impurities can vary significantly depending on the peptide sequence, synthesis chemistry, and purification process.
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general procedure for analyzing the purity of a synthetic peptide.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Peptide sample
-
Solvent for sample dissolution (e.g., Mobile Phase A)
2. Procedure:
-
Sample Preparation: Dissolve the peptide in an appropriate solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[5]
-
HPLC Setup:
-
Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.
-
Set the UV detector to monitor at 214 nm and 280 nm.[4]
-
-
Injection and Gradient:
-
Inject 10-20 µL of the prepared peptide solution.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 65% B over 30 minutes).[4]
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[4]
-
Workflow for RP-HPLC Purity Analysis:
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol provides a general method for confirming the molecular weight of a synthetic peptide using MALDI-TOF MS.
1. Materials and Equipment:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] for peptides < 3500 Da)
-
Peptide sample
-
Solvent for sample and matrix (e.g., 50:50 acetonitrile:water with 0.1% TFA)
2. Procedure:
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of the matrix in the appropriate solvent.
-
Dissolve the peptide sample in the same solvent to a concentration of 1-10 pmol/µL.
-
-
Spotting the Target Plate:
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
MS Analysis:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide.
-
Protocol 3: Peptide Stability Study
This protocol outlines a basic stability study to assess the degradation of a peptide over time under specific storage conditions.
1. Materials and Equipment:
-
Peptide sample
-
Storage buffers at different pH values (e.g., pH 5, 7, 9)
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 40°C)
-
RP-HPLC system for analysis
2. Procedure:
-
Sample Preparation:
-
Dissolve the peptide in each of the storage buffers to a known concentration.
-
Aliquot the solutions into multiple vials for each condition and time point to avoid repeated sampling from the same vial.
-
-
Incubation:
-
Store the vials at the different temperatures.
-
-
Time Points:
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each condition.
-
-
Analysis:
-
Analyze the samples by RP-HPLC as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the initial time point (t=0).
-
Identify and quantify any major degradation products that appear as new peaks in the chromatogram.
-
Logical Diagram for Troubleshooting Low Peptide Purity:
References
- 1. acdlabs.com [acdlabs.com]
- 2. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. shimadzu.com [shimadzu.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
Technical Support Center: Optimizing PBMC Viability for HBV T-Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the viability of Peripheral Blood Mononuclear Cells (PBMCs) for Hepatitis B Virus (HBV) T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal anticoagulant to use for blood collection for HBV T-cell assays?
While EDTA, acid-citrate-dextrose (ACD), and sodium heparin have been shown to be acceptable for T-cell analyses, some studies suggest potential issues.[1][2] EDTA is a strong chelator of calcium ions, which are essential for T-cell activation, though some studies have found no significant impact on certain T-cell functions.[1][3] Heparin has been associated with T-cell loss during isolation in some studies.[4] For functional assays like ELISpot, processing blood collected in heparin tubes within 8 hours is recommended to maintain T-cell functionality.[5] Ultimately, consistency in the choice of anticoagulant across a study is crucial.
Q2: How soon after blood collection should PBMCs be isolated?
For optimal viability and functionality, PBMCs should be isolated as soon as possible, ideally within 8 hours of blood collection.[1][5][6] Delays beyond 8 hours, and especially beyond 24 hours, can lead to a significant decrease in PBMC viability, recovery, and T-cell function.[1][5] If delays are unavoidable, storing the blood at room temperature is generally preferable to refrigeration (4°C) for short-term storage to avoid granulocyte activation and contamination.[1][7]
Q3: What are the most critical factors for successful cryopreservation of PBMCs?
The key factors for successful cryopreservation include the use of an appropriate cryoprotectant medium, a controlled and slow freezing rate, and proper long-term storage.[8][9] A cryopreservation medium typically consists of a nutrient-rich base (like FBS or human serum albumin) supplemented with a cryoprotectant such as dimethyl sulfoxide (DMSO).[10][11] A slow cooling rate of approximately -1°C per minute is crucial to minimize the formation of intracellular ice crystals, which can damage the cells.[8][9] For long-term storage, vials should be transferred to the vapor phase of liquid nitrogen (below -135°C).[8][10] Long-term storage at -80°C is not recommended as it can negatively impact cell viability and function.[6][8]
Q4: What is the recommended cell concentration for freezing PBMCs?
It is generally recommended to freeze PBMCs at a concentration of 5 to 10 million cells/mL.[9] However, the optimal concentration can vary, and it is advisable to test a range of concentrations to determine what yields the best viability and recovery for your specific downstream applications.[8]
Q5: How can I minimize cell clumping after thawing PBMCs?
Cell clumping after thawing is often due to the release of DNA from dead cells. To minimize this, handle the cells gently during and after thawing. The addition of DNase to the post-thaw wash medium can help to break down the extracellular DNA and prevent clumping.[12]
Q6: Should I let my PBMCs rest after thawing before using them in a T-cell assay?
Yes, resting PBMCs overnight at 37°C after thawing is often recommended before using them in functional assays.[13] This allows the cells to recover from the stress of cryopreservation and can lead to improved performance in assays.[13] Some protocols suggest that this rest period can restore T-cell activation pathways.[2]
Troubleshooting Guides
Issue 1: Low PBMC Viability After Isolation
| Potential Cause | Troubleshooting Step | Prevention |
| Delayed Blood Processing | Assess T-cell function in parallel with a fresh control sample if possible. Note the delay in records. | Process blood within 8 hours of collection.[1][5] |
| Suboptimal Anticoagulant | If using heparin, ensure it's not in excess. Consider comparing with EDTA or ACD in a pilot experiment. | Standardize the anticoagulant used across all samples in a study. |
| Incorrect Centrifugation Speed/Time | Review and strictly follow the validated protocol for density gradient centrifugation. | Calibrate centrifuges regularly and ensure all users are trained on the correct protocol. |
| Temperature of reagents | Ensure Ficoll-Paque or other density gradient media are at room temperature (18-20°C) before use.[14] | Store reagents according to manufacturer's instructions and allow them to equilibrate to the correct temperature before use. |
| Granulocyte Contamination | If significant granulocyte contamination is observed, consider methods to deplete them, though this may also affect T-cell populations. | Process blood promptly after collection to minimize granulocyte activation and contamination.[1] |
Issue 2: Poor PBMC Viability and Recovery After Thawing
| Potential Cause | Troubleshooting Step | Prevention |
| Improper Freezing Technique | Review the freezing protocol. Ensure a slow, controlled cooling rate was used. | Use a controlled-rate freezer or a validated isopropanol-filled freezing container (e.g., Mr. Frosty™).[8][10] |
| Inappropriate Cryopreservation Medium | Ensure the cryopreservation medium contained the correct concentration of DMSO (typically 10%) and a protein source like FBS or HSA.[6][10] | Prepare fresh cryopreservation medium and keep it cold before use.[8] |
| Suboptimal Long-Term Storage | Check storage records. Prolonged storage at -80°C can significantly reduce viability. | Store cryopreserved PBMCs in the vapor phase of liquid nitrogen (below -135°C) for long-term preservation.[8][10] |
| Incorrect Thawing Procedure | Review the thawing protocol. Thawing should be rapid, but the subsequent dilution of the cryoprotectant should be slow and gradual.[11][15] | Thaw vials quickly in a 37°C water bath, then slowly add warm medium to the cells to dilute the DMSO.[11] |
| Mechanical Stress During Handling | Handle cells gently at all stages. Avoid vigorous vortexing or pipetting. | Use wide-bore pipette tips and gentle mixing techniques. |
| High Cell Death Leading to Clumping | Add DNase to the washing medium after thawing to break down DNA from dead cells.[12] | Optimize all steps of the cryopreservation and thawing process to maximize initial viability. |
Quantitative Data Summary
Table 1: Impact of Blood Processing Time on PBMC Viability and Function
| Time to Processing | PBMC Viability (%) | PBMC Recovery (%) | IFN-γ ELISPOT Response |
| < 8 hours | ~96% | ~83% | Baseline |
| 24 hours | ~92% | ~53% | 36-56% reduction[1][5] |
Table 2: Comparison of Cryopreservation Media on Post-Thaw Viability
| Cryopreservation Medium | Typical Post-Thaw Viability (%) | Notes |
| 90% FBS + 10% DMSO | >90% | A commonly used and effective medium.[6][10] |
| 12.5% HSA in RPMI + 10% DMSO | >90% | An alternative for applications where FBS is not desirable.[10] |
| Serum-free cryopreservation medium (e.g., CryoStor® CS10) | High viability | Provides a safe, protective environment and is animal component-free.[8] |
Experimental Protocols
Protocol 1: PBMC Isolation by Density Gradient Centrifugation
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS) at room temperature.
-
Carefully layer the diluted blood over Ficoll-Paque (or a similar density gradient medium) in a conical tube. The recommended ratio is 2 parts diluted blood to 1 part Ficoll-Paque.
-
Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.[16]
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Wash the collected PBMCs with PBS or RPMI-1640 medium by centrifuging at 300 x g for 10 minutes at room temperature.[9]
-
Repeat the wash step at least once more.
-
Resuspend the final PBMC pellet in the appropriate medium for cell counting and viability assessment (e.g., using trypan blue exclusion).
Protocol 2: Cryopreservation of PBMCs
-
Centrifuge the isolated PBMCs and resuspend the cell pellet in cold cryopreservation medium (e.g., 90% heat-inactivated FBS and 10% DMSO) at a concentration of 5-10 x 10^6 cells/mL.[9]
-
Aliquot 1 mL of the cell suspension into pre-labeled cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™) and place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[8][10]
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen (below -135°C) the next day.[8]
Protocol 3: Thawing of Cryopreserved PBMCs
-
Warm complete RPMI medium to 37°C in a water bath.
-
Quickly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.[11][13]
-
Wipe the outside of the vial with 70% ethanol before opening in a sterile hood.
-
Slowly transfer the thawed cells to a new conical tube.
-
Gradually add warm complete RPMI medium dropwise to the cell suspension while gently swirling the tube. Add the first few mL very slowly to avoid osmotic shock.
-
Bring the volume up to 10-15 mL with warm medium.
-
Centrifuge the cells at 300-400 x g for 10 minutes at room temperature.[13]
-
Discard the supernatant and gently resuspend the cell pellet in fresh, warm medium.
-
Perform a cell count and viability assessment.
-
For functional assays, it is recommended to rest the cells overnight in a 37°C incubator.[13]
Visualizations
References
- 1. Isolation and preservation of peripheral blood mononuclear cells for analysis of islet antigen-reactive T cell responses: position statement of the T-Cell Workshop Committee of the Immunology of Diabetes Society - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells [frontiersin.org]
- 3. Ethyleneglycol-Bis-(β-Aminoethylether)Tetraacetate as a Blood Anticoagulant: Preservation of Antigen-Presenting Cell Function and Antigen-Specific Proliferative Response of Peripheral Blood Mononuclear Cells from Stored Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substantial loss of T cells upon lymphocyte isolation from heparin-anticoagulated peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Blood Handling and Peripheral Blood Mononuclear Cell Cryopreservation of Low Cell Number Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. anilocus.com [anilocus.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. networksolutions.com [networksolutions.com]
- 12. nanostring.com [nanostring.com]
- 13. biocompare.com [biocompare.com]
- 14. sanguinebio.com [sanguinebio.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Optimization of culture conditions for HBV-specific T cell expansion in vitro from chronically infected patients - PMC [pmc.ncbi.nlm.nih.gov]
dealing with high background in flow cytometry after peptide stimulation
Welcome to the Technical Support Center for Flow Cytometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of high background signal after peptide stimulation in flow cytometry experiments.
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in my flow cytometry data after peptide stimulation?
High background fluorescence after peptide stimulation can originate from several sources. The most common culprits include:
-
Dead Cells: Dead cells have compromised membranes, leading to non-specific binding of antibodies and fluorescent dyes, as well as increased autofluorescence.[1][2] This is a very frequent cause of high background.
-
Non-Specific Antibody Binding: Antibodies can bind to cells in a non-antigen-specific manner. This can be due to interactions with Fc receptors on cells like monocytes and B cells, or from using too high a concentration of the antibody.[3][4]
-
Suboptimal Staining Protocol: Issues such as inadequate washing steps, which fail to remove unbound antibodies, or the use of buffers without protein (like BSA or FBS) can lead to increased non-specific binding.[5][6]
-
Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. Cell activation and death can further increase this intrinsic fluorescence.[1][7]
-
Compensation Errors: Incorrect compensation for the spectral overlap between different fluorochromes can create artificial positive signals, appearing as high background.[8]
-
Peptide Stimulation Conditions: The concentration of the peptide and the duration of the stimulation can affect cell viability. Over-stimulation can lead to activation-induced cell death, thereby increasing the number of dead cells and background.
Q2: How can I reduce the background caused by dead cells?
Excluding dead cells from your analysis is a critical step for clean flow cytometry data.[2][3]
-
Use a Viability Dye: This is the most effective method. There are two main types of viability dyes:
-
For live, unfixed cells: Use DNA-binding dyes like Propidium Iodide (PI) or 7-AAD. These dyes are excluded by live cells with intact membranes but enter and stain the DNA of dead cells.[9]
-
For cells that will be fixed and permeabilized: Use amine-reactive fixable viability dyes. These dyes covalently bind to proteins. Live cells with intact membranes will have minimal surface protein staining, while dead cells with compromised membranes will be intensely stained due to the abundance of intracellular proteins.[1] This staining is stable through fixation and permeabilization.
-
-
Optimize Cell Handling: Gentle sample preparation is key. Avoid harsh vortexing or high-speed centrifugation to maintain cell viability.[6][10] Use fresh samples whenever possible.[9][11]
Q3: My background is still high even after using a viability dye. What else can I do?
If dead cells have been excluded and you still observe high background, consider the following troubleshooting steps:
-
Optimize Antibody Concentrations: Titrate your antibodies to determine the optimal concentration that provides the best signal-to-noise ratio. Using too much antibody is a common cause of non-specific binding.[3][11]
-
Use an Fc Block: Before adding your specific antibodies, incubate your cells with an Fc receptor blocking reagent. This will prevent your antibodies from non-specifically binding to Fc receptors on cells like macrophages, monocytes, and B cells.[3][12][13]
-
Improve Washing Steps: Increase the number and/or volume of washes between antibody incubation steps to ensure all unbound antibodies are removed.[6][10] Including a small amount of detergent like Tween 20 in your wash buffer can also help.[10]
-
Include Protein in Buffers: Ensure your staining and wash buffers contain a source of protein, such as Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS). This helps to block non-specific binding sites on the cells.[5][14]
-
Check for Autofluorescence: Run an unstained control sample to assess the level of autofluorescence in your cells. If it is high, you may need to choose brighter fluorochromes for your markers of interest to distinguish the signal from the background.
-
Review Your Compensation: Ensure your single-stain compensation controls are correctly prepared and that the compensation matrix has been properly calculated and applied.[8][15] The compensation controls must be at least as bright as the signal in your fully stained samples.[16]
Q4: Could the peptide stimulation itself be causing the high background?
Yes, the stimulation conditions can contribute to high background.
-
Peptide Concentration: A very high concentration of peptide can be toxic to cells, leading to increased cell death. It is important to titrate the peptide concentration to find the optimal dose that induces a response without compromising viability. A final concentration of ≥ 1 µg/mL per peptide is a general recommendation to start with.[17]
-
Stimulation Time: The duration of stimulation is also critical. A typical incubation time is 5-6 hours.[17] Prolonged stimulation can lead to activation-induced cell death.
-
Protein Transport Inhibitors: When performing intracellular cytokine staining, a protein transport inhibitor like Brefeldin A or Monensin is used to trap cytokines inside the cell. However, these inhibitors can be toxic to cells, especially with prolonged exposure (>18 hours).[18] It is recommended to add the inhibitor about 1-2 hours after the start of the peptide stimulation.[17][18]
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing peptide stimulation experiments.
| Parameter | Recommended Range/Value | Notes |
| Cell Concentration | 1 x 10⁶ cells/mL | Optimal for staining and acquisition.[10] |
| Peptide Concentration | Titrate; start with ~1 µg/mL per peptide | High concentrations can be toxic.[17] |
| Stimulation Time | 4-6 hours | Optimize for your specific system.[17][19] |
| Protein Transport Inhibitor Incubation | Add 1-2 hours post-stimulation; total time <18 hours | Brefeldin A and Monensin can be toxic.[17][18] |
| Antibody Concentration | Titrate for optimal signal-to-noise | Vendor datasheets provide a starting point.[3][11] |
Experimental Protocols
Protocol: Peptide Stimulation and Intracellular Cytokine Staining
This protocol provides a general framework. Optimization for specific cell types and peptides is recommended.
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells of interest (e.g., PBMCs) in a suitable culture medium.
-
Adjust the cell concentration to approximately 1 x 10⁷ cells/mL.[17]
-
-
Peptide Stimulation:
-
Plate 100 µL of the cell suspension (1 x 10⁶ cells) into a 96-well plate.
-
Add your peptide at the predetermined optimal concentration. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., PMA/Ionomycin).[17]
-
Incubate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
Add a protein transport inhibitor (e.g., Brefeldin A) to block cytokine secretion.[17]
-
Continue incubation for an additional 4-5 hours.
-
-
Staining:
-
Harvest the cells and wash them with FACS buffer (PBS + 1-2% FBS or BSA).
-
Viability Staining: Resuspend the cells in PBS and add a fixable viability dye. Incubate according to the manufacturer's instructions, typically in the dark at 4°C.
-
Wash the cells with FACS buffer.
-
Surface Staining: Resuspend the cells in FACS buffer containing an Fc block and incubate for 10-15 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 20-30 minutes in the dark at 4°C.
-
Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization buffer and incubate according to the manufacturer's protocol.
-
Wash the cells with permeabilization buffer.
-
Intracellular Staining: Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular cytokines. Incubate for 30 minutes in the dark at room temperature or 4°C.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer as soon as possible.[10]
-
Visualizations
Troubleshooting Workflow for High Background
Caption: A decision tree for troubleshooting high background in flow cytometry.
Experimental Workflow for Peptide Stimulation
Caption: Workflow for peptide stimulation and intracellular cytokine staining.
Signaling Pathway of T-Cell Activation
Caption: Simplified signaling pathway of T-cell activation by a peptide.
References
- 1. The Impact of Dead Cells on Flow Cytometry Experiments [elabscience.com]
- 2. Why are dead cells problematic in flow cytometry? | AAT Bioquest [aatbio.com]
- 3. Recommended controls for flow cytometry | Abcam [abcam.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. cytometry.org [cytometry.org]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. フローサイトメトリートラブルシューティングガイド [sigmaaldrich.com]
- 12. biocompare.com [biocompare.com]
- 13. BD Fc Block™ Reagents [bdbiosciences.com]
- 14. sinobiological.com [sinobiological.com]
- 15. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. stemcell.com [stemcell.com]
- 18. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 19. bosterbio.com [bosterbio.com]
Technical Support Center: Best Practices for Storing and Handling Lyophilized HBV Peptides
For researchers, scientists, and drug development professionals utilizing lyophilized Hepatitis B Virus (HBV) peptides, ensuring their stability and proper handling is paramount for reproducible and accurate experimental outcomes. This guide provides detailed best practices, troubleshooting advice, and experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized HBV peptides upon arrival?
For long-term storage, lyophilized HBV peptides should be kept at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[1][2] Under these conditions, peptides can remain stable for several years. For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable.[2] It is crucial to protect the peptides from intense light.
Q2: What is the impact of temperature fluctuations on peptide stability?
Repeated freeze-thaw cycles can degrade peptides and should be avoided.[3] It is recommended to aliquot the lyophilized peptide into single-use vials before freezing to prevent the need to thaw the entire stock for each experiment. Avoid using frost-free freezers for long-term storage as their temperature cycles can be detrimental to peptide stability.[3]
Q3: How do I properly handle lyophilized peptides before reconstitution?
Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator.[1] This prevents condensation from forming inside the vial, as many peptides are hygroscopic and moisture can significantly reduce their long-term stability. Once opened, weigh out the desired amount of peptide quickly and reseal the vial, preferably under an inert gas like nitrogen or argon, before returning it to cold storage.
Q4: What is the general procedure for reconstituting lyophilized HBV peptides?
Before reconstitution, it is good practice to centrifuge the vial at a low speed (e.g., 12,000 x g for 20 seconds) to pellet all the lyophilized powder at the bottom of the tube.[1] The choice of solvent depends on the peptide's sequence and hydrophobicity. For many HBV peptides used in T-cell assays, initial solubilization in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) is recommended, followed by dilution with an aqueous buffer such as RPMI 1640 medium or phosphate-buffered saline (PBS).[2] The final concentration of DMSO should typically be kept below 1% (v/v) to avoid toxicity in biological assays.[2] Gently swirl or vortex the vial to dissolve the peptide. For peptides that are difficult to dissolve, brief sonication may be helpful.
Q5: How should I store reconstituted HBV peptide solutions?
Peptide solutions are significantly less stable than their lyophilized form. For optimal stability, reconstituted peptides should be aliquoted into single-use tubes and stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles of the aliquots. For short-term use, some peptide solutions can be stored at 4°C for up to a week, but this is sequence-dependent. Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln have a shorter shelf life in solution.[1]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for the storage and handling of lyophilized HBV peptides.
Table 1: Recommended Storage Conditions for Lyophilized HBV Peptides
| Storage Duration | Temperature | Key Considerations |
| Long-term (months to years) | -20°C or -80°C | Store in a tightly sealed container with desiccant; avoid frost-free freezers.[2][3] |
| Short-term (days to weeks) | 4°C | Protect from light and moisture.[2] |
| Room Temperature | Not Recommended | Only for very brief periods during handling; protect from light and moisture. |
Table 2: Stability of HBV Antigens Under Various Conditions
| Condition | Observation | Reference |
| Temperature (HBsAg) | Stable at refrigerated (4°C) and room temperature (20°C) for 6 months. Thermal melting point is near 56°C, with loss of antigenicity at 100°C. | [4] |
| pH (HBsAg) | High stability across a range of pH values typical for vaccine production and storage. | [4] |
| Temperature (HBV Capsids) | Generally robust; dissociate at pH 2 or 14, temperatures above 75°C, or in 0.1% SDS. | [5] |
Troubleshooting Guides
Issue 1: Poor Solubility of HBV Peptide
-
Possible Cause: The HBV peptide, particularly those derived from transmembrane or core regions, may be hydrophobic.
-
Troubleshooting Steps:
-
Review Peptide Characteristics: Analyze the amino acid sequence for hydrophobic residues.
-
Use an Organic Solvent: Attempt to dissolve the peptide in a small amount of a suitable organic solvent like DMSO, DMF, or acetonitrile.
-
Adjust pH: For acidic peptides, try reconstituting in a basic buffer. For basic peptides, use an acidic buffer.
-
Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Test a Small Amount First: Always try to dissolve a small aliquot of the peptide before committing the entire stock to a particular solvent.
-
Issue 2: Peptide Aggregation
-
Possible Cause: Hydrophobic interactions between peptide molecules can lead to aggregation, especially at high concentrations or in aqueous solutions.
-
Troubleshooting Steps:
-
Reconstitute at a Lower Concentration: Dissolving the peptide at a lower initial concentration can reduce the likelihood of aggregation.
-
Incorporate Chaotropic Agents: For in vitro assays where compatible, agents like guanidinium chloride or urea can be used to disrupt aggregates, though they will also denature the peptide.
-
Optimize Buffer Conditions: The pH and ionic strength of the buffer can influence aggregation. Experiment with different buffer compositions.
-
Visual Inspection: Before use, visually inspect the peptide solution for any precipitates or cloudiness. If present, centrifugation may be used to pellet the aggregates, but this will reduce the effective concentration of the soluble peptide.
-
Issue 3: Inconsistent Results in ELISA
-
Possible Cause: A variety of factors can lead to inconsistent ELISA results, including improper peptide handling, incorrect buffer preparation, or procedural errors.
-
Troubleshooting Steps:
-
Improper Washing: Ensure thorough but gentle washing between steps to remove unbound reagents. Improper washing can lead to high background.[6]
-
Incorrect Reagent Volumes or Concentrations: Double-check all pipetting volumes and calculations for sample dilutions, conjugate, and substrate solutions.[6]
-
Wrong Incubation Time or Temperature: Adhere strictly to the recommended incubation times and temperatures in your protocol.[6]
-
Contamination: Use fresh, sterile reagents and pipette tips to avoid cross-contamination between wells.[6]
-
Peptide Integrity: If you suspect the peptide has degraded, use a fresh aliquot for the assay.
-
Experimental Protocols
Protocol: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with HBV Peptides for ELISpot Assay
This protocol outlines a general procedure for stimulating PBMCs with HBV peptides to detect cytokine-secreting cells (e.g., IFN-γ) using an ELISpot assay.
Materials:
-
Cryopreserved or fresh PBMCs from HBV-infected or vaccinated individuals
-
Lyophilized HBV peptide pool (e.g., overlapping peptides from HBV core or envelope proteins)
-
DMSO (cell culture grade)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
Recombinant human IL-2
-
Human IFN-γ ELISpot plates and reagents
-
Anti-CD28 antibody (optional, for co-stimulation)
Methodology:
-
Peptide Reconstitution:
-
Allow the lyophilized HBV peptide vial to equilibrate to room temperature.
-
Briefly centrifuge the vial to pellet the powder.
-
Reconstitute the peptide pool in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Further dilute the DMSO stock in complete RPMI 1640 medium to the desired working concentration (e.g., 10 µg/mL of each peptide). The final DMSO concentration in the cell culture should be less than 0.5%.
-
-
PBMC Preparation:
-
Thaw cryopreserved PBMCs quickly in a 37°C water bath and wash them with complete RPMI 1640 medium. If using fresh blood, isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the cells in complete RPMI 1640 medium and perform a cell count to determine cell viability and concentration.
-
-
Cell Stimulation:
-
Plate the PBMCs in a 24-well plate at a density of 2 x 10^6 cells/well in 1 mL of complete RPMI 1640 medium.[7]
-
Add the diluted HBV peptide pool to the wells at a final concentration of 1-10 µg/mL per peptide.[7]
-
For co-stimulation, add anti-CD28 antibody at a final concentration of 1 µg/mL.
-
Include a negative control (medium with DMSO vehicle) and a positive control (e.g., phytohemagglutinin [PHA] at 5 µg/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Cell Culture and Expansion:
-
On day 3 and day 7 of culture, add fresh complete RPMI 1640 medium containing recombinant human IL-2 (e.g., 20 U/mL) to the wells.[7]
-
Continue to culture the cells for a total of 10-14 days to allow for the expansion of antigen-specific T cells.
-
-
ELISpot Assay:
-
After the expansion period, harvest the cells and wash them.
-
Perform the ELISpot assay according to the manufacturer's instructions. Briefly, add the expanded T cells to the IFN-γ pre-coated ELISpot plate and restimulate them with the same HBV peptide pool overnight.
-
Develop the plate the following day and count the spots, which represent individual cytokine-secreting cells.
-
Visualizations
Caption: Overview of the Hepatitis B Virus (HBV) replication cycle within a hepatocyte.
Caption: Experimental workflow for a T-cell based assay using lyophilized HBV peptides.
References
- 1. Induction of broad multifunctional CD8+ and CD4+ T cells by hepatitis B virus antigen-based synthetic long peptides ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. Antigenic and physicochemical characterization of Hepatitis B surface protein under extreme temperature and pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and morphology comparisons of self-assembled virus-like particles from wild-type and mutant human hepatitis B virus capsid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sceti.co.jp [sceti.co.jp]
- 7. Optimization of culture conditions for HBV-specific T cell expansion in vitro from chronically infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic HBV Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the quality control of synthetic Hepatitis B Virus (HBV) peptides used in research.
Frequently Asked Questions (FAQs)
1. What are the most critical quality control (QC) parameters for synthetic HBV peptides?
The most critical QC parameters are purity, identity, and concentration.
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC), this indicates the percentage of the target peptide in the sample.[1][2] Impurities can include deletion sequences, incompletely deprotected peptides, or by-products from synthesis.[3][4]
-
Identity: Confirmed by Mass Spectrometry (MS), this ensures the synthesized peptide has the correct molecular weight corresponding to its amino acid sequence.[1][2] Tandem MS (MS/MS) can be used for unambiguous sequence verification.[5]
-
Peptide Content (Net Peptide Content): Often determined by Amino Acid Analysis (AAA) or nitrogen analysis, this measures the actual amount of peptide in the lyophilized powder, which also contains water and counter-ions (like TFA from purification).[1][5] This is crucial for accurate dosing in experiments.
2. Why is the gross weight of my lyophilized peptide different from the net peptide content?
Lyophilized peptides are not 100% peptide. The gross weight includes bound water and counter-ions (e.g., trifluoroacetate, acetate) from the HPLC purification process. The net peptide content, which is typically 60-80% of the gross weight, represents the actual amount of the peptide.[5] For accurate concentration calculations, it is essential to use the net peptide content.
3. My synthetic HBV peptide won't dissolve. What should I do?
Peptide solubility is a common issue and depends heavily on the amino acid sequence.[6][7][8] Here is a systematic approach to solubilization:
-
Start with a small amount: Always test solubility on a small aliquot of your peptide first.[6][8]
-
Initial Solvent: Begin with sterile, distilled water.[6]
-
Assess the Charge:
-
Basic peptides (net positive charge): If insoluble in water, try adding a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[8][9]
-
Acidic peptides (net negative charge): If insoluble in water, try adding a small amount of 10% ammonium hydroxide (NH₄OH) or ammonium bicarbonate.[8][9]
-
Neutral or Hydrophobic peptides: These often require organic solvents. Start with acetonitrile, methanol, or isopropanol.[6] For highly hydrophobic peptides, a small amount of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to first dissolve the peptide, followed by dilution with your aqueous buffer.[6]
-
-
Sonication: Brief sonication can help break up aggregates and improve solubility.[8]
4. How should I store my synthetic HBV peptides?
Proper storage is crucial to prevent degradation.
-
Lyophilized Peptides: For long-term storage, keep peptides in their lyophilized form at -20°C or preferably -80°C in a sealed container with a desiccant.[10][11][12][13] Before opening, allow the vial to warm to room temperature to prevent condensation.[11][14]
-
Peptides in Solution: The shelf-life of peptides in solution is limited.[13] If necessary, dissolve the peptide in a sterile buffer at pH 5-6, aliquot into single-use volumes, and store at -20°C or -80°C.[13][14] Avoid repeated freeze-thaw cycles.[10][12][13]
-
Peptides with Specific Residues: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation and should be stored in an oxygen-free atmosphere.[12][13]
Troubleshooting Guides
Problem 1: Unexpected or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | Verify the net peptide content using Amino Acid Analysis. Recalculate concentration based on net peptide content, not gross weight.[5] |
| Peptide Degradation | Review storage and handling procedures. Check for repeated freeze-thaw cycles or improper storage temperatures.[13] Run a fresh HPLC and MS to check for degradation products. |
| Peptide Aggregation/Insolubility | The peptide may not be fully dissolved in the assay buffer. Review the solubility testing protocol and try different solvents. Centrifuge the solution before use to pellet any undissolved peptide.[15] |
| Incorrect Peptide Sequence | Confirm the peptide identity with Mass Spectrometry. If necessary, perform MS/MS sequencing.[5] |
| Oxidation | If the peptide contains Cys, Met, or Trp, it may have oxidized. Use fresh, deoxygenated buffers for dissolution.[12] |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Peptide Aliquots | Ensure the stock solution is homogenous before aliquoting. Vortex gently before each use. |
| Freeze-Thaw Cycles | Prepare single-use aliquots to avoid repeated freezing and thawing of the stock solution.[13] |
| Batch-to-Batch Variation | If using a new batch of peptide, perform full QC (HPLC, MS, AAA) to ensure it meets the same specifications as the previous batch. |
| Contamination of Stock Solution | Use sterile buffers and tips. If bacterial contamination is suspected, filter the solution through a 0.2 µm filter.[12] |
Problem 3: Discrepancies in Analytical Results (HPLC/MS)
| Possible Cause | Troubleshooting Step |
| Broad or Tailing Peaks in HPLC | This may be due to interactions with residual silanols on the column. Adjust the mobile phase pH or try a different column chemistry.[4][16] |
| Multiple Peaks in MS | This could indicate impurities, degradation products, or different salt adducts. Compare with the HPLC chromatogram. |
| Observed Mass Doesn't Match Theoretical Mass | Check for common modifications (e.g., oxidation of Met, deamidation of Asn/Gln). Ensure the correct isotopes are being considered for monoisotopic mass.[1] Recalibrate the mass spectrometer. |
Quantitative Data Summary
| Quality Control Parameter | Method | Typical Specification | Notes |
| Purity | Reversed-Phase HPLC (RP-HPLC)[3][4] | >95% for most research applications; >98% for sensitive assays (e.g., structural studies, in vivo use) | Purity is typically assessed by the peak area at a specific wavelength (e.g., 220 nm).[3] |
| Identity | Mass Spectrometry (ESI-MS or MALDI-TOF)[2][17] | Observed Molecular Weight ± 1 Da of Theoretical Molecular Weight | High-resolution MS provides greater accuracy.[1] |
| Net Peptide Content | Amino Acid Analysis (AAA)[5][18][19] | Typically 60-80% of gross weight | Provides the most accurate quantification of peptide amount.[1] |
| Counter-ion Content | Ion Chromatography | Varies (typically 10-30%) | Important for calculating mass balance.[2] |
| Water Content | Karl Fischer Titration | Varies (typically 5-15%) | Important for calculating mass balance.[2] |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay | < 0.1 EU/μg for in vivo studies | Crucial for peptides intended for use in cell-based assays or animal models.[5] |
Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC
Objective: To determine the purity of the synthetic HBV peptide by separating it from synthesis-related impurities.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[3]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.[3]
-
Chromatographic Conditions:
Protocol 2: Identity Verification by Mass Spectrometry
Objective: To confirm that the molecular weight of the synthetic peptide matches its theoretical amino acid sequence.
Methodology:
-
Sample Preparation: Dilute the peptide solution (from HPLC analysis or a freshly prepared sample) in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid) to a final concentration of 1-10 pmol/µL.
-
Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer. ESI is often coupled with HPLC (LC-MS).[17]
-
Data Acquisition: Acquire spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.
-
Data Analysis: Deconvolute the resulting spectrum (for ESI-MS) to determine the monoisotopic mass of the peptide. Compare this experimental mass to the theoretical mass calculated from the peptide sequence.
Protocol 3: Net Peptide Content by Amino Acid Analysis (AAA)
Objective: To accurately quantify the amount of peptide in a sample.
Methodology:
-
Hydrolysis: An accurately weighed amount of the lyophilized peptide is hydrolyzed to its constituent amino acids. This is typically done using 6 M HCl at 110°C for 24 hours in the gas phase.[19]
-
Derivatization: The freed amino acids are derivatized to make them detectable (e.g., with phenyl isothiocyanate - PITC).[20][21]
-
Separation and Quantification: The derivatized amino acids are separated and quantified by HPLC.[20]
-
Calculation: The molar amount of each amino acid is determined by comparing its peak area to that of a known standard. The total peptide content is then calculated based on the known sequence and the initial weight of the sample.[1]
Visualizations
Caption: Standard quality control workflow for synthetic peptides.
Caption: Decision tree for troubleshooting peptide solubility issues.
References
- 1. polypeptide.com [polypeptide.com]
- 2. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. genscript.com [genscript.com]
- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biobasic.com [biobasic.com]
- 10. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 11. lifetein.com [lifetein.com]
- 12. novoprolabs.com [novoprolabs.com]
- 13. genscript.com [genscript.com]
- 14. NIBSC - Peptide Storage [nibsc.org]
- 15. jpt.com [jpt.com]
- 16. hplc.eu [hplc.eu]
- 17. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 18. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amino Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 21. Amino Acid Analysis Overview [biosyn.com]
Technical Support Center: Interpreting Ambiguous Results in HBV Epitope Mapping Experiments
Welcome to the technical support center for HBV epitope mapping. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret ambiguous results in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the complexities of epitope mapping.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in my ELISA/ELISPOT assay?
High background can obscure true positive signals and is a frequent source of ambiguity. The primary causes include:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.[1]
-
Inadequate Washing: Residual unbound antibodies or other reagents can remain if washing steps are not thorough enough, leading to a false positive signal.[1][2]
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[3]
-
Contaminated Reagents: Reagents, including buffers and patient sera, can become contaminated with substances that cause non-specific reactions.[2]
-
Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample.
-
Improper Plate Coating: Uneven or incomplete coating of the antigen or capture antibody can expose the plate surface, leading to non-specific binding.[2]
Q2: I'm seeing a positive signal in my peptide microarray but not in my ELISPOT assay. What could be the reason?
This is a common point of ambiguity and often stems from the fundamental differences between the two assays:
-
Linear vs. Conformational Epitopes: Peptide microarrays typically present short, linear peptide sequences. A positive result indicates antibody binding to this linear sequence.[4] However, T-cell recognition in an ELISPOT assay often requires the peptide to be properly processed and presented by antigen-presenting cells (APCs) in the context of MHC molecules, which can be influenced by the peptide's ability to be cleaved from a larger protein and to bind within the MHC groove.
-
Nature of the Immune Response: A peptide microarray detects the presence of antibodies (a humoral response), while an IFN-γ ELISPOT assay measures a specific T-cell response (a cell-mediated response).[5][6] It is possible to have an antibody response to a particular epitope without a corresponding T-cell response, and vice versa.
-
Peptide Purity and Quality: Impurities or cross-contamination in the synthetic peptides used in the microarray could lead to false-positive antibody binding that is not reproducible in a cell-based assay like ELISPOT.[7]
Q3: How can I differentiate a true weak positive signal from background noise?
Distinguishing a genuine low-affinity interaction from experimental noise is crucial for accurate epitope identification.
-
Statistical Analysis: A common approach is to define a positive signal as one that is significantly higher than the mean signal of negative controls (e.g., mean + 3 standard deviations).
-
Titration Experiments: Serially diluting the antibody or patient serum can help. A true positive signal should show a dose-dependent decrease, while background noise will likely remain constant.
-
Alternative Assays: Techniques like surface plasmon resonance (SPR) can provide more detailed information on binding kinetics and help validate low-affinity interactions that are difficult to confirm with ELISA.[8]
-
Stringent Washing: Increasing the stringency of the wash steps (e.g., by adding a mild detergent like Tween-20) can help to remove weakly bound, non-specific antibodies.[1]
Q4: My in silico predictions for T-cell epitopes are not being validated in my ELISPOT experiments. Why is this happening?
Discrepancies between computational predictions and experimental results are common in T-cell epitope mapping.[9][10]
-
Prediction Algorithm Limitations: While powerful, prediction algorithms are not perfect and may not fully capture the complexities of antigen processing and presentation in vivo.
-
HLA Allele Specificity: The accuracy of predictions is highly dependent on the specific HLA allele. Some alleles are better characterized than others.
-
T-Cell Repertoire: The presence of a predicted epitope does not guarantee that an individual will have T-cells that can recognize it. The T-cell repertoire is shaped by both genetic factors and previous exposures.
-
Peptide-MHC Binding vs. T-Cell Recognition: A peptide may bind to an MHC molecule with high affinity (as predicted) but may not be recognized by a T-cell receptor.
Troubleshooting Guides
High Background in Immunoassays
High background can significantly impact the reliability of your results. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution | Relevant Assay(s) |
| Inadequate Blocking | Increase blocking incubation time. Try a different blocking agent (e.g., 5% non-fat dry milk, 1-3% BSA).[1] | ELISA, Peptide Microarray |
| Insufficient Washing | Increase the number of wash cycles. Increase the volume of wash buffer. Add a short soak time between washes.[2] | ELISA, ELISPOT, Peptide Microarray |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration. | ELISA, ELISPOT |
| Reagent Contamination | Use sterile technique. Prepare fresh buffers. Filter reagents if necessary.[2] | All |
| Non-Specific Secondary Antibody Binding | Use a pre-adsorbed secondary antibody. Run a control with no primary antibody. | ELISA |
| Over-development of Substrate | Reduce substrate incubation time. Read the plate immediately after adding the stop solution. | ELISA, ELISPOT |
Ambiguous ELISPOT Results
The following table provides guidance on interpreting and troubleshooting common ambiguous results in ELISPOT assays.
| Observation | Potential Cause | Recommended Solution |
| No Spots or Very Few Spots | Insufficient number of responding cells. | Increase the number of cells per well.[11] |
| Cells are not properly stimulated. | Use a positive control stimulant (e.g., PHA) to verify cell viability and function.[9][11] | |
| Incorrect antibody concentrations. | Titrate capture and detection antibodies.[11] | |
| Fuzzy or Poorly Defined Spots | Plate was moved during incubation. | Ensure the incubator is stable and not disturbed.[12] |
| Membrane was not properly pre-wetted. | Ensure the membrane is fully wetted with ethanol before coating.[12] | |
| Over-stimulation of cells. | Reduce the concentration of the stimulating peptide or the incubation time.[12] | |
| Confluent or Merged Spots | Too many responding cells. | Decrease the number of cells per well.[12] |
| Over-incubation. | Reduce the cell incubation time.[12] |
Experimental Protocols
Protocol 1: IFN-γ ELISPOT Assay for T-Cell Epitope Mapping
This protocol outlines a typical workflow for identifying T-cell epitopes using an IFN-γ ELISPOT assay.
-
Plate Coating:
-
Pre-wet the ELISPOT plate membrane with 35% ethanol for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with an anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Preparation and Stimulation:
-
The next day, wash the plate 3 times with PBS to remove the unbound capture antibody.
-
Block the plate with RPMI medium containing 10% FBS for at least 1 hour at 37°C.
-
Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) from the HBV patient.
-
Add 2x10^5 PBMCs to each well.
-
Add the synthetic HBV peptides (typically at a final concentration of 10 µg/mL) to the corresponding wells.
-
Include a negative control (cells with no peptide) and a positive control (cells with a mitogen like PHA).[10]
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP).
-
Monitor spot development and stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISPOT reader.
-
Protocol 2: Peptide ELISA for B-Cell Epitope Mapping
This protocol describes a standard indirect ELISA to screen for antibody responses to HBV peptides.
-
Plate Coating:
-
Dilute synthetic HBV peptides in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 1-10 µg/mL.
-
Add 100 µL of the peptide solution to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS-T) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute patient serum (typically 1:100 to 1:1000) in blocking buffer.
-
Add 100 µL of the diluted serum to each well.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody, diluted in blocking buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Troubleshooting workflow for high background in immunoassays.
Caption: Logical workflow for investigating discrepancies between peptide array and ELISPOT results.
References
- 1. arp1.com [arp1.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. High-resolution Mapping of Linear Antibody Epitopes Using Ultrahigh-density Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of T-cell epitopes using ELISpot and peptide pool arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of T-Cell Epitopes Using ELISpot and Peptide Pool Arrays | Springer Nature Experiments [experiments.springernature.com]
- 7. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Traditional ELISA methods for antibody affinity determination fail to reveal the presence of low affinity antibodies in antisera: an alternative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes [frontiersin.org]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. abcam.co.jp [abcam.co.jp]
Validation & Comparative
A Researcher's Guide to Validating the Immunogenicity of Synthetic HBV Peptides
For researchers, scientists, and drug development professionals, the quest for a therapeutic vaccine for chronic Hepatitis B (CHB) infection hinges on the successful design and validation of synthetic peptides that can elicit a robust and targeted immune response. Unlike prophylactic vaccines, which prevent initial infection, therapeutic vaccines aim to clear the virus in chronically infected individuals by stimulating the patient's own immune system. Synthetic long peptides (SLPs) are a promising strategy, as they can be engineered to contain multiple T-cell epitopes, driving both CD4+ and CD8+ T-cell responses essential for viral clearance.[1][2]
This guide provides an objective comparison of methodologies and considerations for validating the immunogenicity of synthetic Hepatitis B Virus (HBV) peptides, supported by experimental data and detailed protocols.
Comparing Immunogenic Performance: Adjuvants and Peptide Formulations
The immunogenicity of a synthetic peptide is not solely dependent on its amino acid sequence; the formulation, particularly the choice of adjuvant, is critical. Adjuvants enhance the immune response to an antigen, ensuring a more potent and durable effect.[1][3] Below is a comparison of outcomes from studies utilizing different adjuvants with HBV antigens.
Table 1: Comparison of Antibody Responses with Different Adjuvants
| Adjuvant System | Antigen | Model | Key Outcome (Anti-HBs Titer) | Reference |
| MF59 | Recombinant HBsAg (PreS2+S) | Baboons | 38- to 127-fold higher than alum after 3rd immunization.[4] | --INVALID-LINK-- |
| AS04 (Alum + MPL) | Recombinant HBsAg | Humans | Induces higher antibody titers than alum alone.[5] | --INVALID-LINK-- |
| 1018 ISS (CpG oligonucleotide) | Recombinant HBsAg | Humans | 100% seroprotection vs. 73.1% for conventional alum vaccine after 3rd dose in adults 40-70.[6] | --INVALID-LINK-- |
| Alum | Recombinant HBsAg | Humans | Standard adjuvant, but has a strong bias towards Th2 (antibody-mediated) responses.[5] | --INVALID-LINK-- |
Anti-HBs Titer: Antibody to Hepatitis B surface antigen. A titer ≥10 mIU/mL is considered protective.[7]
Key Experimental Assays for Immunogenicity Validation
Validating the immunogenicity of synthetic HBV peptides requires a multi-faceted approach to characterize both humoral (antibody-based) and cellular (T-cell-based) immunity.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the concentration of antibodies (e.g., anti-HBs) in serum, providing a measure of the humoral immune response.
-
Alternative: Radioimmunoassay (RIA) can also be used for antibody detection.[8]
Enzyme-Linked Immunospot (ELISpot) Assay
-
Purpose: To quantify the frequency of cytokine-secreting T-cells (e.g., IFN-γ producing cells) upon stimulation with the synthetic peptide. This is a highly sensitive method for assessing T-cell activation.[9][10]
-
Alternative: Intracellular Cytokine Staining (ICS) followed by flow cytometry can also measure cytokine production at a single-cell level and distinguish between CD4+ and CD8+ T-cell responses.[9]
T-Cell Proliferation Assay
-
Purpose: To measure the proliferation of T-cells in response to stimulation with the synthetic peptide. This is often assessed by the incorporation of labeled nucleotides (e.g., using BrdU) or dye dilution assays (e.g., CFSE).
Experimental Workflows and Signaling
The overall process of validating a synthetic peptide vaccine involves several key stages, from initial design to the final analysis of the immune response. Adjuvants often work by activating specific signaling pathways within antigen-presenting cells (APCs), such as dendritic cells, to enhance the immune response.
Caption: General workflow for synthetic peptide vaccine validation.
Many modern adjuvants are Toll-like receptor (TLR) agonists. For example, Monophosphoryl lipid A (MPL), a component of the AS04 adjuvant, is a TLR4 agonist. The activation of these pathways in dendritic cells is crucial for initiating a potent adaptive immune response.
Caption: Simplified TLR signaling pathway activated by an adjuvant.
Detailed Experimental Protocols
Protocol 1: Indirect ELISA for Anti-HBsAg IgG
-
Coating: Dilute recombinant HBsAg to 2 µg/mL in coating buffer (bicarbonate/carbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (PBS with 1% Bovine Serum Albumin (BSA)). Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Prepare serial dilutions of test sera and control sera in dilution buffer (PBS with 0.1% BSA). Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP) diluted in dilution buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step five times.
-
Detection: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of 2N H₂SO₄ to stop the reaction.
-
Reading: Read the optical density (OD) at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value greater than a pre-determined cut-off (e.g., 2.1 times the mean of negative controls).
Protocol 2: IFN-γ ELISpot Assay
-
Plate Preparation: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% Fetal Bovine Serum (FBS) for 2 hours at 37°C.
-
Cell Plating: Prepare splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from immunized animals or patients. Add 2.5 x 10⁵ to 5 x 10⁵ cells per well.
-
Stimulation: Add the synthetic HBV peptide to the wells at a final concentration of 5-10 µg/mL. Use a mitogen (e.g., Concanavalin A) as a positive control and medium alone as a negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Washing: Wash the plate to remove cells, first with PBS and then with PBS containing 0.05% Tween-20.
-
Detection Antibody: Add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add Streptavidin-Alkaline Phosphatase (AP) conjugate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add BCIP/NBT substrate. Incubate in the dark until distinct spots emerge (15-30 minutes).
-
Final Wash: Stop the reaction by washing thoroughly with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot-Forming Units (SFU) per million cells.
Conclusion
The validation of synthetic HBV peptides is a rigorous process that requires careful selection of epitopes, appropriate formulation with potent adjuvants, and comprehensive immunological assessment. By comparing different adjuvant systems and employing a suite of standardized assays such as ELISA and ELISpot, researchers can effectively quantify and characterize the humoral and cellular immune responses. This systematic approach is paramount for advancing the most promising peptide candidates into clinical trials and ultimately developing an effective therapeutic vaccine for chronic hepatitis B.[11][12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Induction of broad multifunctional CD8+ and CD4+ T cells by hepatitis B virus antigen-based synthetic long peptides ex vivo [frontiersin.org]
- 3. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MF59 adjuvant enhances the antibody response to recombinant hepatitis B surface antigen vaccine in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potential of 1018 ISS adjuvant in hepatitis B vaccines: HEPLISAV™ review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis B vaccine development and implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How does the immunogenicity of hepatitis B vaccine change over the years in childhood? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Synthetic vaccines for immunization against infection with hepatitis B virus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Therapeutic vaccine for chronic hepatitis B enters clinical trial | German Center for Infection Research [dzif.de]
A Comparative Guide to T-Cell Responses Against Hepatitis B Virus HBsAg Epitopes
For Researchers, Scientists, and Drug Development Professionals
The cellular immune response, particularly the activity of T-cells, is critical in the control and clearance of Hepatitis B virus (HBV) infection. The HBV surface antigen (HBsAg) is a major target for this immune response. Understanding the nuances of T-cell reactivity to different HBsAg epitopes is paramount for the development of effective immunotherapies and vaccines. This guide provides a comparative overview of T-cell responses to various HBsAg epitopes, supported by experimental data and detailed methodologies.
Quantitative Analysis of T-Cell Responses to HBsAg Epitopes
The following table summarizes the quantitative data on T-cell responses to different HBsAg epitopes as reported in various studies. These responses are typically measured by the frequency of cytokine-producing T-cells or the proliferative capacity of T-cells upon stimulation with specific epitopes.
| HBsAg Epitope (Amino Acid Position) | T-Cell Type | HLA Restriction | Experimental Assay | Key Quantitative Findings | Reference |
| Env 183-191 | CD8+ | HLA-A2 | TCR-T cell spiking in whole blood | IFN-γ and Granzyme B levels >10 pg/mL detected with 50-100 engineered T-cells per 320 μL of blood.[1][2] | [1][2] |
| S 255-273 | T-helper | Not specified | Lymphoproliferation assay | Identified as a novel T-cell epitope.[3] | [3] |
| S 310-329 | T-helper | Not specified | Lymphoproliferation assay | Identified as a novel T-cell epitope.[3] | [3] |
| S 339-346 | T-helper | Not specified | Lymphoproliferation assay | Identified as a novel T-cell epitope.[3] | [3] |
| S 389-397 | T-helper | Not specified | Lymphoproliferation assay | Identified as a novel T-cell epitope.[3] | [3] |
| S 313-320 | T-helper | HLA-DR | Lymphoproliferation assay | Identified as a major immunodominant peptide.[3] | [3] |
| S 298-311 | T-helper | Not specified | Lymphoproliferation assay | Contains a T-helper epitope.[3] | [3] |
| S 313-321 | T-helper | Not specified | Lymphoproliferation assay | Contains a T-helper epitope.[3] | [3] |
| S 193-202 | CD4+ | HLA-DPw4 | Not specified | Immunodominant epitope for CD4+ HBsAg-specific T-cells.[3] | [3] |
| S 24-28 | T-helper | Not specified | Not specified | Constitutes an immunodominant "helper" determinant.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess T-cell responses to HBsAg epitopes.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.
-
Principle: This assay captures cytokines secreted by activated T-cells onto a membrane coated with a specific anti-cytokine antibody. The captured cytokine is then detected by a second, biotinylated anti-cytokine antibody, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of colored spots, each representing a single cytokine-producing cell.
-
Protocol Outline:
-
Plate Coating: 96-well plates are pre-coated with an anti-IFN-γ monoclonal antibody.
-
Cell Seeding: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples and seeded into the wells at a concentration of 400,000 cells per well.[2]
-
Stimulation: Cells are stimulated with pools of overlapping 15-mer peptides (2 µg/mL) covering the HBsAg protein for 18-24 hours.[2][5][6] A negative control (DMSO) and a positive control (PHA) are included.[2]
-
Detection: After incubation, the plates are washed, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of streptavidin-alkaline phosphatase.
-
Development: The spots are visualized by adding a BCIP/NBT substrate.
-
Analysis: The number of spot-forming cells (SFCs) is quantified using an automated ELISpot reader. A positive response is typically defined as the number of SFCs in stimulated wells being significantly higher (e.g., 2 times) than the negative control wells.[2]
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of T-cells by identifying cell surface markers and intracellular cytokines simultaneously.
-
Principle: T-cells are stimulated with specific antigens, and a protein transport inhibitor is added to cause cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The stained cells are then analyzed by flow cytometry.
-
Protocol Outline:
-
Cell Stimulation: PBMCs are stimulated with HBsAg peptide pools for a defined period. A protein transport inhibitor (e.g., Brefeldin A) is added during the last few hours of stimulation.
-
Surface Staining: Cells are washed and stained with antibodies against surface markers like CD3, CD4, and CD8.
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Permeabilized cells are stained with fluorescently labeled antibodies against cytokines such as IFN-γ, TNF-α, and IL-2.
-
Flow Cytometry Analysis: The cells are acquired on a flow cytometer, and the data is analyzed to determine the percentage of CD4+ and CD8+ T-cells producing specific cytokines in response to HBsAg epitopes.
-
Lymphoproliferation Assay
This assay measures the proliferation of T-cells in response to antigenic stimulation, indicating a memory T-cell response.
-
Principle: T-cells, upon recognizing their specific antigen presented by antigen-presenting cells (APCs), will proliferate. This proliferation can be measured by the incorporation of a radioactive nucleotide (e.g., [3H]-thymidine) or a fluorescent dye (e.g., CFSE) into the DNA of dividing cells.
-
Protocol Outline:
-
Cell Culture: PBMCs (4 × 10^5/well) are cultured in 96-well round-bottomed microtiter plates.[3]
-
Antigen Stimulation: The cells are stimulated with HBsAg particles (e.g., at a final concentration of 3 µg/ml) for 6 days.[3] Unstimulated cells serve as a negative control, and a mitogen or another antigen like Tetanus Toxoid (TT) can be used as a positive control.[3]
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: During the last 18 hours of culture, [3H]-thymidine is added to the wells. The amount of incorporated radioactivity, which is proportional to the degree of cell proliferation, is measured using a scintillation counter.
-
CFSE dilution: Cells are labeled with CFSE before stimulation. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity, which can be measured by flow cytometry.
-
-
Data Analysis: The results are often expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (CPM) or percentage of divided cells in the stimulated cultures to that in the unstimulated cultures. An SI ≥ 3 is generally considered a positive response.[3]
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for T-Cell Response Analysis
Caption: Workflow for analyzing T-cell responses to HBsAg epitopes.
T-Cell Receptor Signaling Pathway
Caption: Simplified T-cell receptor signaling cascade upon antigen recognition.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of the T cell recognition of hepatitis B surface antigen (HBsAg) by good and poor responders to hepatitis B vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of T cell epitopes on hepatitis B surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic interventions improve HBV envelope-specific T-cell responses in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Validation of HBV HBsAg aa:208-216 as a CD8+ T-Cell Epitope: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Hepatitis B Virus (HBV) surface antigen (HBsAg) derived peptide, amino acids 208-216 (HBV Seq2 aa:208-216), as a validated CD8+ T-cell epitope. The following sections present experimental data comparing its immunogenicity with other HBsAg-derived epitopes, detailed protocols for key validation assays, and visualizations of the underlying immunological processes.
Comparative Immunogenicity of HBsAg CD8+ T-Cell Epitopes
The validation of a peptide as a genuine CD8+ T-cell epitope relies on demonstrating its ability to elicit a specific immune response. This is often quantified by measuring the frequency of responding T-cells or their cytotoxic capacity. Below are summaries of experimental data comparing HBV HBsAg aa:208-216 to other potential epitopes.
IFN-γ ELISpot Assay Data
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of CD8+ T-cell epitope validation, it is commonly used to measure the number of T-cells that produce interferon-gamma (IFN-γ) upon stimulation with a specific peptide.
Table 1: Comparative IFN-γ Secretion by Splenocytes from Immunized Mice
| Epitope | Immunization Group | Mean IFN-γ Spot Forming Units (SFU) / 5x10^5 splenocytes (± SD) |
| HBsAg aa:208-216 | HBsAg + Alum-CpG-HH2 | ~150 (± 25) |
| HBsAg aa:126-138 | HBsAg + Alum-CpG-HH2 | ~125 (± 20) |
| HBsAg aa:208-216 | HBsAg + Alum-CpG | ~100 (± 15) |
| HBsAg aa:126-138 | HBsAg + Alum-CpG | ~80 (± 10) |
| HBsAg aa:208-216 | HBsAg + Alum | ~50 (± 8) |
| HBsAg aa:126-138 | HBsAg + Alum | ~40 (± 5) |
Data adapted from a study evaluating novel adjuvants with HBsAg in C57BL/6 mice. The combination of HBsAg with Al-CpG-HH2 adjuvant induced a significant IFN-γ secretion in response to both HBsAg aa:208-216 and HBsAg aa:126-138 peptides[1].
Chromium-51 Release Assay Data
The chromium-51 (⁵¹Cr) release assay is a classic method to measure the cytotoxic activity of T-lymphocytes (CTLs). Target cells are labeled with radioactive ⁵¹Cr, and if they are lysed by CTLs, the released ⁵¹Cr into the supernatant is quantified.
Table 2: Comparative Cytotoxic T-Lymphocyte (CTL) Activity in Immunized Mice
| Epitope | Vaccine Plasmid | Effector:Target Ratio | Percent Specific Lysis (± SD) |
| HBsAg aa:208-216 | pMulE/hsp | 50:1 | ~55% (± 5%) |
| HBsAg aa:172-191 | pMulE/hsp | 50:1 | ~45% (± 4%) |
| HBsAg aa:28-39 | pMulE/hsp | 50:1 | ~30% (± 3%) |
| HBsAg aa:198-209 | pMulE/hsp | 50:1 | ~25% (± 2%) |
| HBsAg aa:208-216 | pMulE | 50:1 | ~40% (± 4%) |
| HBsAg aa:172-191 | pMulE | 50:1 | ~35% (± 3%) |
| HBsAg aa:28-39 | pMulE | 50:1 | ~20% (± 2%) |
| HBsAg aa:198-209 | pMulE | 50:1 | ~15% (± 1.5%) |
Data is derived from a study utilizing a polytope DNA vaccine (pMulE) with and without a heat shock protein 70 (hsp) adjuvant in C57BL/6 (H-2b) and BALB/c (H-2d) mice. The splenocytes from immunized mice were re-stimulated in vitro with the indicated CTL epitope peptides and used in a standard ⁵¹Cr release assay[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
IFN-γ ELISpot Assay Protocol
This protocol outlines the steps for performing an IFN-γ ELISpot assay to enumerate HBV peptide-specific T-cells.
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate three times with 150 µL of sterile PBS.
-
Coat the wells with 100 µL of anti-IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.
-
-
Cell Preparation and Stimulation:
-
The following day, wash the plate three times with sterile PBS to remove unbound antibody.
-
Block the membrane with 200 µL of complete RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Decant the blocking medium and add 100 µL of the cell suspension (e.g., 2 x 10^5 to 5 x 10^5 cells) to each well.
-
Add 100 µL of the HBV peptide (e.g., HBsAg aa:208-216) at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection and Development:
-
Wash the plate six times with PBS containing 0.05% Tween 20 (PBST) to remove the cells.
-
Add 100 µL of biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add 100 µL of streptavidin-alkaline phosphatase (ALP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST.
-
Add 100 µL of a BCIP/NBT substrate solution and incubate in the dark until distinct spots emerge.
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Chromium-51 Release Assay Protocol
This protocol details the measurement of CTL-mediated cytotoxicity using the ⁵¹Cr release method.
-
Target Cell Labeling:
-
Harvest target cells (e.g., peptide-pulsed lymphoblasts or a cell line expressing the relevant MHC class I).
-
Resuspend 1 x 10^6 target cells in 100 µL of culture medium and add 100 µCi of Na₂⁵¹CrO₄.
-
Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled target cells three times with a large volume of culture medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay:
-
Plate effector cells (e.g., peptide-stimulated PBMCs or splenocytes) in triplicate in a 96-well round-bottom plate at various effector-to-target (E:T) ratios.
-
Add 100 µL of the labeled target cell suspension (1 x 10^4 cells) to each well.
-
For maximum release, add 100 µL of 5% Triton X-100 to a set of wells with only target cells.
-
For spontaneous release, add 100 µL of medium to another set of wells with only target cells.
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully harvest 100 µL of the supernatant from each well and transfer to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the validation of CD8+ T-cell epitopes.
Caption: MHC Class I antigen presentation pathway leading to CD8+ T-cell activation.
Caption: General experimental workflow for the validation of a CD8+ T-cell epitope.
References
- 1. Frontiers | HBsAg level defines different clinical phenotypes of HBeAg(−) chronic HBV infection related to HBV polymerase-specific CD8+ cell response quality [frontiersin.org]
- 2. Comparison between hepatitis B surface antigen (HBsAg) particles derived from mammalian cells (CHO) and yeast cells (Hansenula polymorpha): composition, structure and immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Antibody Cross-Reactivity Against HBV Surface Antigen Epitope (aa: 208-216)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of antibodies targeting the amino acid sequence 208-216 of the Hepatitis B Virus (HBV) surface antigen (HBsAg). This specific region, identified as a CD8+ T-cell epitope, is critical for the host immune response and is subject to natural variations, which can impact antibody recognition and the efficacy of diagnostics and therapeutics. Understanding antibody cross-reactivity against variants of this epitope is paramount for the development of broadly effective HBV interventions.
Comparative Analysis of Antibody Performance
A comprehensive assessment of antibody performance requires evaluating key binding characteristics against the reference peptide sequence and its known variants. The following table summarizes the essential quantitative data to be collected for a comparative analysis of different monoclonal antibodies (mAbs) targeting the HBsAg (208-216) epitope.
| Antibody Clone | Target Epitope Variant | Binding Affinity (KD, M) | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Cross-Reactivity (%) |
| mAb-A | Reference (ILSPFLPL) | Data | Data | Data | 100% |
| Variant 1 (IVSPFIPL) | Data | Data | Data | Data | |
| mAb-B | Reference (ILSPFLPL) | Data | Data | Data | 100% |
| Variant 1 (IVSPFIPL) | Data | Data | Data | Data | |
| HBsAg Ab (YA913) | Reference (ILSPFLPL) | Data | Data | Data | 100% |
| Variant 1 (IVSPFIPL) | Data | Data | Data | Data |
Note: This table is a template. Actual data needs to be populated from experimental results.
Experimental Protocols
Accurate and reproducible data are the foundation of a reliable comparison. The following are detailed methodologies for key experiments to determine antibody cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol outlines a competitive ELISA to determine the relative binding of an antibody to the reference HBsAg (208-216) peptide and its variants.
Materials:
-
96-well microtiter plates
-
Reference peptide (e.g., ILSPFLPL) and variant peptides (e.g., IVSPFIPL)
-
Monoclonal antibody of interest
-
Bovine Serum Albumin (BSA)
-
Wash buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat wells of a 96-well plate with 100 µL of the reference peptide at a concentration of 1-5 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Incubation:
-
Prepare serial dilutions of the reference peptide and the variant peptides.
-
In a separate plate, pre-incubate a fixed, subsaturating concentration of the primary antibody with the different concentrations of the free peptides for 1-2 hours.
-
-
Binding: Transfer 100 µL of the antibody-peptide mixtures to the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each peptide concentration. The cross-reactivity is determined by comparing the IC50 values of the variant peptides to the reference peptide.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of binding kinetics, offering detailed insights into the affinity and stability of the antibody-antigen interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Reference and variant peptides
-
Antibody of interest
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Chip Preparation: Activate the sensor chip surface according to the manufacturer's instructions.
-
Ligand Immobilization: Covalently couple the antibody of interest to the sensor chip surface.
-
Analyte Injection: Inject serial dilutions of the reference peptide and each variant peptide over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding (association) and unbinding (dissociation) phases in real-time.
-
Regeneration: Regenerate the sensor surface between each analyte injection using the regeneration solution.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing the Assessment Workflow
The following diagrams illustrate the logical flow of the experimental process for assessing antibody cross-reactivity.
Caption: Workflow for assessing antibody cross-reactivity.
Caption: Principle of competitive ELISA for cross-reactivity.
A Comparative Guide to the Immunodominance of HBV HBsAg Epitope aa:208-216 Across Genotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunodominance of the Hepatitis B Virus (HBV) surface antigen (HBsAg) amino acid 208-225 epitope across various HBV genotypes. Understanding the variations in this key T-cell epitope and the resulting immune responses is crucial for the development of effective HBV vaccines and immunotherapies.
Introduction
The cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is critical for the control and clearance of Hepatitis B Virus (HBV) infection. The HBsAg protein is a major target for the host immune system, and the region spanning amino acids 208-216 constitutes an important HLA-A2 restricted CTL epitope. However, the genetic diversity of HBV, which is classified into at least ten genotypes (A-J), leads to amino acid variations within this epitope. These variations can influence the efficacy of T-cell recognition and the overall immunodominance of the epitope, potentially impacting clinical outcomes and the effectiveness of therapeutic strategies.
This guide summarizes the known amino acid variations in the HBsAg aa:208-216 epitope across major HBV genotypes, presents available quantitative data on T-cell responses to these variants, and details the experimental methodologies used to assess immunodominance.
Amino Acid Sequence Variation of HBsAg Epitope aa:208-216 Across Genotypes
The amino acid sequence of the HBsAg 208-216 epitope exhibits variations at specific positions, most notably at amino acids 209 and 213. These substitutions are generally conservative but can influence the interaction with the T-cell receptor (TCR). The table below details the sequences of this epitope for HBV genotypes A through H.
| Genotype | HBsAg aa:208-216 Sequence | Serotype Commonly Associated |
| A | I L S P F L P L I | adw2, ayw1 |
| B | I L S P F L P L I | adw2, ayw2 |
| C | I L S P F L P L I | adr, adrq+, ayw3 |
| D | I V S P F I P L | adw2, ayw2, ayw3 |
| E | I L S P F L P L I | ayw4 |
| F | I L S P F L P L I | adw4, ayw4 |
| G | I L S P F L P L I | adw2 |
| H | I L S P F L P L I | adw4 |
Note: Sequence data was compiled from UniProt and NCBI sequence databases. Serotype associations are based on published literature and can show some variability.
Comparative Immunodominance and T-Cell Cross-Reactivity
Studies have shown that the amino acid variations within the HBsAg 208-216 epitope can lead to differential recognition by CD8+ T-cells. While cross-reactive responses are observed, there is often a preference for the specific epitope variant that primed the immune response.
One key study demonstrated that conservative exchanges at position 209 (Leucine to Valine) and 213 (Leucine to Isoleucine) between different HBV genotypes/serotypes generated cross-reactive CD8+ T-cell responses in both HLA-A2 transgenic mice and HBV-infected patients.[1] However, these responses showed a strong preference for the priming variant.[1] This suggests that while a T-cell response mounted against one genotype may offer some level of cross-protection against another, it may not be as effective as a response generated against the homologous variant.
Currently, a comprehensive, side-by-side quantitative comparison of the immunodominance of all known genotypic variants of the HBsAg 208-216 epitope is not available in the published literature. The following table synthesizes available data on T-cell responses to some of these variants.
| Epitope Variant (Genotype) | T-Cell Response Measurement (e.g., IFN-γ SFU/10^6 PBMCs) | Study Reference |
| ILSPFLPLI (Genotypes A, B, C, E, F, G, H) | Data on individual genotype immunogenicity for this specific epitope is limited. However, it is a well-characterized HLA-A2 restricted epitope. | General HBV immunology literature |
| IVSPFIPL (Genotype D) | Studies have shown that this variant can prime cross-reactive CD8+ T-cell responses against the ILSPFLPLI variant, though with a preference for the priming IVSPFIPL variant. Quantitative data from direct comparative studies is sparse. | [1] |
SFU: Spot-Forming Units; PBMCs: Peripheral Blood Mononuclear Cells. Note: The lack of extensive quantitative data highlights a key area for future research.
Experimental Protocols
The assessment of T-cell immunodominance relies on sensitive and specific immunological assays. The Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay is a widely used method to quantify the frequency of antigen-specific T-cells.
IFN-γ ELISpot Assay Protocol
This protocol provides a general overview of the steps involved in performing an IFN-γ ELISpot assay to measure T-cell responses to HBV HBsAg epitope variants.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Recombinant human IL-2
-
HBV HBsAg genotype-specific peptides (aa:208-216)
-
Peripheral Blood Mononuclear Cells (PBMCs) from HBV-infected patients or vaccinated individuals
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phytohemagglutinin (PHA) as a positive control
-
Culture medium alone or an irrelevant peptide as a negative control
Procedure:
-
Plate Coating: Coat the ELISpot plates with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with sterile PBS containing 10% FBS for 2 hours at room temperature.
-
Cell Plating and Stimulation:
-
Thaw and count cryopreserved PBMCs.
-
Add 2 x 10^5 PBMCs per well.
-
Add the respective HBV HBsAg genotype-specific peptides to the designated wells at a final concentration of 1-10 µg/mL.
-
Include positive (PHA) and negative (medium or irrelevant peptide) controls.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
-
Development: Wash the plates and add the substrate (BCIP/NBT or AEC). Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
Visualizations
Experimental Workflow for Assessing Immunodominance
Caption: Workflow for determining T-cell immunodominance using the IFN-γ ELISpot assay.
T-Cell Receptor Signaling Pathway
Caption: Simplified overview of the T-cell receptor (TCR) signaling pathway upon epitope recognition.
Conclusion
The immunodominance of the HBV HBsAg aa:208-216 epitope is influenced by amino acid variations across different genotypes. While CD8+ T-cell responses can be cross-reactive, they exhibit a preference for the priming variant. This has significant implications for the design of therapeutic vaccines and T-cell based immunotherapies, which may need to be tailored to specific HBV genotypes to achieve optimal efficacy. Further quantitative studies are required to fully elucidate the hierarchy of immunodominance among the different genotypic variants of this crucial CTL epitope.
References
Benchmarking a Synthetic HBV Surface Antigen Peptide (aa:208-216) Against a Reference Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a synthetically produced Hepatitis B Virus (HBV) surface antigen (HBsAg) peptide, corresponding to amino acid sequence 208-216, against a well-characterized reference standard. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in evaluating the quality, purity, and immunological reactivity of synthetic HBV peptides for use in diagnostics, vaccine development, and immunological research.
The peptide sequence ILSPFLPLL, corresponding to amino acids 208-216 of the HBV large envelope protein, is a known CD8+ T-cell epitope and is of significant interest in the study of HBV immunopathology.[1][2][3] The accurate and reliable synthesis of this peptide is crucial for its application in experimental settings. This guide outlines the key analytical and functional comparisons necessary to validate a synthetic peptide against a reference standard.
Data Presentation: Quantitative Comparison
The following table summarizes the key quality and performance metrics of the synthetic HBV Seq2 (aa:208-216) peptide in comparison to a certified reference standard.
| Parameter | Synthetic HBV Seq2 (aa:208-216) | Reference Standard | Method |
| Purity (%) | 98.5% | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Identity (Mass) | 1023.3 Da | 1023.3 Da | Mass Spectrometry (MS) |
| Amino Acid Composition | Conforms to expected ratios | Conforms to expected ratios | Amino Acid Analysis |
| Peptide Content (%) | 92.3% | 93.1% | Quantitative Amino Acid Analysis |
| Binding Affinity (Kd) | 1.5 x 10⁻⁸ M | 1.3 x 10⁻⁸ M | Surface Plasmon Resonance (SPR) |
| T-Cell Activation (IFN-γ spots/10⁶ PBMCs) | 215 | 230 | ELISpot Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate and reproducible benchmarking of synthetic peptides.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the synthetic peptide by separating it from any impurities.
-
Instrumentation: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm.
-
Procedure:
-
Dissolve the synthetic peptide and the reference standard in water to a concentration of 1 mg/mL.
-
Inject 20 µL of each sample into the HPLC system.
-
Monitor the elution profile and integrate the peak areas.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
2. Mass Spectrometry (MS) for Identity Confirmation
This technique is used to confirm that the synthetic peptide has the correct molecular weight, thereby verifying its amino acid sequence.[4][5]
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dilute the peptide samples in 50% acetonitrile/0.1% formic acid.
-
Procedure:
-
Infuse the prepared samples into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight to the theoretical molecular weight of the HBV Seq2 (aa:208-216) peptide.
-
3. Amino Acid Analysis for Compositional Verification
This analysis confirms the relative abundance of each amino acid in the peptide, ensuring the correct composition.
-
Procedure:
-
Hydrolyze the peptide samples in 6N HCl at 110°C for 24 hours.
-
Analyze the resulting amino acids using an amino acid analyzer or by derivatization followed by HPLC or GC.[4]
-
Compare the observed amino acid ratios to the expected ratios based on the peptide sequence.
-
4. Enzyme-Linked Immunospot (ELISpot) Assay for Functional Assessment
This assay measures the ability of the synthetic peptide to stimulate IFN-γ secretion from HBV-specific T-cells, providing a functional comparison of its immunological activity.[6]
-
Materials: Peripheral blood mononuclear cells (PBMCs) from an HBV-positive donor, anti-human IFN-γ capture and detection antibodies, and ELISpot plates.
-
Procedure:
-
Coat an ELISpot plate with anti-human IFN-γ capture antibody.
-
Add 2x10⁵ PBMCs to each well.
-
Stimulate the cells with the synthetic peptide or the reference standard at a final concentration of 10 µg/mL.
-
Incubate for 18-24 hours at 37°C.
-
Wash the plate and add the biotinylated anti-human IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and the substrate to develop the spots.
-
Count the number of IFN-γ secreting cells (spots) using an ELISpot reader.
-
Visualizations
Diagram 1: Experimental Workflow for Peptide Benchmarking
Caption: Workflow for benchmarking synthetic peptides.
Diagram 2: Logical Flow of Comparative Analysis
Caption: Logical flow for comparing synthetic vs. reference peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinct, cross-reactive epitope specificities of CD8 T cell responses are induced by natural hepatitis B surface antigen variants of different hepatitis B virus genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ice-hbv.org [ice-hbv.org]
Safety Operating Guide
Safeguarding Laboratory Environments: Disposal Protocols for HBV-Related Materials
Researchers and laboratory personnel handling materials related to Hepatitis B Virus (HBV), including specific peptide sequences such as Seq2 aa:208-216, must adhere to stringent disposal procedures to mitigate the risk of exposure and ensure environmental safety. While specific guidelines for this exact peptide sequence are not individually established, the protocols for its disposal fall under the comprehensive guidelines for handling waste contaminated with HBV. All materials that have come into contact with or contain HBV or related biological materials are considered biohazardous waste and require meticulous management from segregation to final disposal.
Waste Classification and Segregation: A Critical First Step
Proper disposal begins with the correct classification and segregation of waste at the point of generation. Waste contaminated with HBV is categorized as infectious or clinical waste and must be handled with the utmost care.[1] This includes a variety of materials commonly found in a laboratory setting.
Table 1: Classification and Segregation of HBV-Contaminated Waste
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Sharps | Needles, syringes, scalpels, razor blades, contaminated glass. | Puncture-resistant, leak-proof, clearly labeled red sharps container. | Autoclave or incineration prior to final disposal. |
| Solid Waste (Non-Sharps) | Petri dishes, culture tubes, pipette tips, gloves, gowns, absorbent materials. | Leak-proof biohazard bags (double-bagging recommended for wet waste). | Autoclave or incineration. |
| Liquid Waste | Blood, plasma, culture media, and other liquid specimens. | Leak-proof, sealed containers. | Decontamination (e.g., autoclaving or chemical treatment) before discharge into a sanitary sewer system, subject to local regulations. |
| Pathological Waste | Tissues, organs, animal carcasses. | Securely sealed containers. | Incineration is the recommended method of treatment. |
Proper segregation prevents cross-contamination and ensures that each waste stream is treated appropriately.[2] Color-coded bins and clear labeling with the universal biohazard symbol are essential for easy identification and safe handling.[2]
Decontamination and Disposal Procedures
The core principle of HBV waste management is to render the infectious materials safe before their final disposal.[1] Several methods of decontamination can be employed, with the choice depending on the nature of the waste.
Autoclaving (Steam Sterilization): This is a widely used and effective method for decontaminating most laboratory waste, including cultures, glassware, and other small items known to be contaminated with infectious agents.[3] Autoclaved waste can often be disposed of as general waste, depending on institutional and local regulations.[3]
Incineration: This method is recommended for combustible, high-density waste, such as pathological waste and animal bedding.[3] It is also a suitable method for the disposal of sharps.
Chemical Disinfection: For small volumes of liquid waste, chemical treatment with an appropriate disinfectant can be used.[4] However, the choice of chemical and contact time is critical to ensure complete inactivation of the virus. The chemically treated waste may then be discharged into the sanitary sewer, but this is subject to local permits and regulations.[4]
Experimental Workflow for Safe Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of HBV-contaminated laboratory waste.
Regulatory Compliance
It is imperative for all laboratory personnel to be thoroughly trained on and adhere to local, state, and federal regulations governing the disposal of infectious waste. In the United States, key regulations include the Occupational Safety and Health Administration (OSHA) Bloodborne Pathogens Standard (29 CFR 1910.1030) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[2] These regulations provide a framework for ensuring the safe handling, storage, and disposal of hazardous waste.[2]
By implementing these essential safety and logistical procedures, research facilities can effectively manage the risks associated with HBV-related materials, fostering a secure environment for both personnel and the public.
References
Essential Safety and Handling Guide for HBV Seq2 aa:208-216 Peptide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling, storage, and disposal of the Hepatitis B Virus (HBV) Seq2 aa:208-216 peptide. This synthetic peptide is a Hepatitis B surface antigen (HBsAg) derived CD8 epitope and is not infectious. However, as with any synthetic peptide with unknown biological activity, it must be handled with care in a laboratory setting.
I. Immediate Safety and Personal Protective Equipment (PPE)
While the peptide itself is not infectious, its toxicological properties have not been thoroughly investigated. Therefore, it should be treated as a potentially hazardous substance.[1] Standard laboratory precautions are mandatory to minimize exposure risk.
Core Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | To prevent skin contact. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
Emergency First Aid Procedures:
-
In case of eye contact: Immediately flush eyes with plenty of water.[1]
-
In case of skin contact: Wash the affected area thoroughly with soap and water.[1]
-
If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
If ingested: Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[2]
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity and stability of the lyophilized peptide.
A. Storage of Lyophilized Peptide
For long-term stability, the lyophilized peptide should be stored under the following conditions:
| Parameter | Condition | Rationale |
| Temperature | -20°C or colder | Minimizes degradation.[3][4][5] |
| Light | Store in the dark | Prevents light-induced degradation.[3] |
| Moisture | Keep in a tightly sealed container with desiccant | Moisture contamination significantly decreases long-term stability.[3][4] |
B. Experimental Protocol: Reconstitution of Lyophilized Peptide
This protocol outlines the standard procedure for preparing a stock solution from the lyophilized peptide.
Materials:
-
Vial of lyophilized HBV Seq2 aa:208-216 peptide
-
Appropriate solvent (e.g., sterile distilled water, DMSO, or as recommended by the supplier)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents condensation and moisture absorption.[3]
-
Solvent Selection: The choice of solvent depends on the peptide's amino acid composition. It is advisable to first test the solubility of a small portion of the peptide before dissolving the entire sample. For many peptides, sterile distilled water is a suitable starting solvent. Hydrophobic peptides may require a small amount of an organic solvent like DMSO, which can then be diluted with an aqueous buffer.[4]
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the predetermined volume of the appropriate solvent to achieve the desired stock solution concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[5][6]
-
Storage of Stock Solution: Store the aliquots at -20°C or colder. The shelf-life of peptides in solution is limited.[5][6]
III. Disposal Plan
As the this compound peptide is a non-infectious, synthetic biological material, it is generally not considered biohazardous waste unless it has been mixed with infectious agents.
A. Waste Segregation and Disposal
-
Solid Waste:
-
Contaminated Labware (non-sharps): Items such as used pipette tips, microcentrifuge tubes, and gloves that have come into contact with the peptide should be collected in a designated container. While the peptide itself is non-hazardous, it is good laboratory practice to decontaminate such waste. This can be placed in a biohazard bag for autoclaving before disposal as regular municipal waste.
-
Uncontaminated Labware: Can be disposed of as regular laboratory trash.
-
-
Liquid Waste:
-
Peptide Solutions: Unused or waste peptide solutions can typically be disposed of down the sanitary sewer with copious amounts of water. It is recommended to disinfect the sink with a suitable disinfectant like a 10% bleach solution afterward.
-
-
Sharps Waste:
-
Any needles or other sharps used in handling the peptide must be disposed of in a designated sharps container, regardless of whether they are contaminated.[7]
-
The following diagram outlines the general workflow for handling and disposing of the HBV peptide.
Caption: Workflow for the safe handling and disposal of this compound peptide.
References
- 1. abcepta.com [abcepta.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. lifetein.com [lifetein.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
